molecular formula C9H9ClO3S B1597047 5-(5-Chloro-2-thienyl)-5-oxovaleric acid CAS No. 845790-40-1

5-(5-Chloro-2-thienyl)-5-oxovaleric acid

Cat. No.: B1597047
CAS No.: 845790-40-1
M. Wt: 232.68 g/mol
InChI Key: DJQOCQPXZYBTPA-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-thienyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C9H9ClO3S and its molecular weight is 232.68 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(5-Chloro-2-thienyl)-5-oxovaleric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(5-Chloro-2-thienyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-2-thienyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-8-5-4-7(14-8)6(11)2-1-3-9(12)13/h4-5H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOCQPXZYBTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374071
Record name 5-(5-Chloro-2-thienyl)-5-oxovaleric acid
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Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-40-1
Record name 5-(5-Chloro-2-thienyl)-5-oxovaleric acid
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Record name 845790-40-1
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Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis & Mechanistic Analysis of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, mechanism, and process parameters for 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS: 845790-40-1). This document is structured for research scientists and process chemists, focusing on the Friedel-Crafts acylation pathway, which is the industry-standard route for this class of thiophene keto-acids.

Executive Summary

Target Molecule: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid CAS Registry Number: 845790-40-1 Molecular Formula: C


H

ClO

S Molecular Weight: 232.68 g/mol Core Application: Functionalized thiophene intermediate for pharmaceutical analogs (e.g., Factor Xa inhibitors) and biotin-thiophene conjugates.

This guide delineates the synthesis of 5-(5-chloro-2-thienyl)-5-oxovaleric acid via the Friedel-Crafts acylation of 2-chlorothiophene with glutaric anhydride. This route is selected for its high regioselectivity, atom economy, and scalability compared to organometallic alternatives (e.g., Grignard or Lithiation) which require cryogenic conditions.

Retrosynthetic Analysis & Strategy

The synthesis relies on the electrophilic aromatic substitution (EAS) of the electron-rich thiophene ring.

  • Disconnection: The C(carbonyl)-C(thiophene) bond.

  • Synthons: 5-Chloro-2-thienyl anion (nucleophile) and Glutaroyl cation (electrophile).

  • Reagents: 2-Chlorothiophene + Glutaric Anhydride.

  • Catalyst: Aluminum Chloride (AlCl

    
    ).[1]
    

Strategic Rationale: Direct acylation is preferred over alkylation to prevent poly-substitution (the product is deactivated) and rearrangement. Glutaric anhydride serves as a "masked" keto-acid, releasing the free carboxylic acid upon hydrolysis of the intermediate aluminum complex.

Mechanistic Deep Dive

The reaction follows a standard Friedel-Crafts acylation mechanism but is governed by the specific electronic properties of the 2-chlorothiophene ring.

Regioselectivity (The "Why")

Thiophene undergoes EAS much faster than benzene due to the lone pair on the sulfur atom stabilizing the cationic intermediate.

  • Positions Available: C3, C4, C5.

  • Directing Effects:

    • The Sulfur atom directs

      
       (C2, C5).
      
    • The Chlorine atom (at C2) is an ortho/para director (deactivating but directing). In thiophene nomenclature, it directs to C3 (ortho-like) and C5 (para-like).

  • Outcome: The

    
    -directing power of the sulfur, combined with the steric hindrance at C3 and the electronic activation at C5, makes C5  the exclusive site of attack.
    
Reaction Pathway Visualization

The following diagram illustrates the activation of glutaric anhydride and the subsequent electrophilic attack.

G Start Glutaric Anhydride + AlCl3 Complex Acylium-AlCl3 Complex (Ring Open) Start->Complex Activation Attack Electrophilic Attack at Thiophene C5 Complex->Attack + 2-Chlorothiophene Sigma Sigma Complex (Resonance Stabilized) Attack->Sigma Slow Step Intermed Aluminum Salt Intermediate Sigma->Intermed - H+ (Aromatization) Hydrolysis Acid Hydrolysis (Quench) Intermed->Hydrolysis + HCl/Ice Product 5-(5-Chloro-2-thienyl)- 5-oxovaleric Acid Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of 2-chlorothiophene with glutaric anhydride.

Detailed Experimental Protocol

This protocol is designed for a 100 mmol scale but is linear-scalable.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
2-Chlorothiophene 118.581.011.86 g (9.2 mL)Substrate
Glutaric Anhydride 114.101.112.55 gAcylating Agent
Aluminum Chloride 133.342.229.33 gLewis Acid
Dichloromethane (DCM) 84.93Solvent150 mLReaction Medium
HCl (conc.) 36.46Quench~50 mLHydrolysis

Note on Stoichiometry: At least 2.0 equivalents of AlCl


 are strictly required. The first equivalent complexes with the anhydride oxygen to generate the electrophile; the second equivalent complexes with the carbonyl oxygen of the product, preventing it from inhibiting the catalyst.
Step-by-Step Procedure

Phase 1: Catalyst Activation

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel.

  • Flame-dry the apparatus under nitrogen flow.

  • Charge AlCl

    
     (29.33 g)  and anhydrous DCM (100 mL) . Cool to 0–5°C using an ice bath.[2]
    
  • Add Glutaric Anhydride (12.55 g) portion-wise over 15 minutes. Observation: The slurry may thicken or change color as the complex forms.

Phase 2: Acylation 5. Dissolve 2-Chlorothiophene (11.86 g) in DCM (20 mL) . 6. Add the thiophene solution dropwise to the AlCl


 slurry over 30–45 minutes, maintaining internal temperature <10°C. Caution: The reaction is exothermic.
7.  Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
8.  Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material (2-chlorothiophene) should disappear.

Phase 3: Quench & Isolation [3] 9. Cool the reaction mixture back to 0°C. 10. Critical Step: Slowly pour the reaction mixture into a beaker containing Crushed Ice (200 g) + Conc. HCl (20 mL) . Warning: Vigorous evolution of HCl gas and heat. 11. Stir the biphasic mixture for 30 minutes to ensure complete hydrolysis of the aluminum complex. 12. Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

Phase 4: Purification (Acid-Base Extraction) 13. Combine organic layers.[4][5] 14. Extract the organic layer with 10% NaHCO


 solution (3 x 100 mL) .
  • Mechanism:[3][5][6][7][8][9] The target is a carboxylic acid and will move into the aqueous base layer as the sodium salt. Neutral impurities (unreacted thiophene, dimers) remain in the DCM.
  • Discard the DCM layer (or save for recovery of neutrals).
  • Carefully acidify the combined aqueous NaHCO
    
    
    extracts with 6N HCl to pH 1–2.
  • Observation: The product will precipitate as a white to off-white solid.
  • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Phase 5: Recrystallization 18. Recrystallize the crude solid from Ethanol/Water (1:3) or Toluene to obtain analytical purity.

Process Workflow Diagram

Workflow Setup Reactor Setup N2 atm, 0°C Complex Formation of AlCl3-Anhydride Complex (DCM Slurry) Setup->Complex Addition Controlled Addition of 2-Chlorothiophene (<10°C) Complex->Addition Reaction Reaction Phase RT, 4-6 Hours Addition->Reaction Quench Quench into Ice/HCl (Hydrolysis of Al-Complex) Reaction->Quench Extraction Base Extraction (NaHCO3) Separates Product from Neutrals Quench->Extraction Precipitation Acidification (pH < 2) Precipitates Target Acid Extraction->Precipitation Final Filtration & Drying Yield: ~75-85% Precipitation->Final

Figure 2: Operational workflow for the synthesis of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid.

Process Optimization & Troubleshooting

ParameterOptimization InsightRisk/Failure Mode
Solvent Selection DCM is preferred for ease of workup. Nitrobenzene can be used if higher temperatures (>40°C) are needed to drive conversion, but it is toxic and hard to remove.CS

(Carbon Disulfide) was historically used but is highly flammable and neurotoxic; avoid if possible.
Temperature Keep initial addition <10°C. Thiophene rings are sensitive to polymerization under strong Lewis acid conditions.High temps (>40°C) during addition lead to dark, tarry polymers (oligothiophenes).
AlCl

Quality
Must be anhydrous and free-flowing (yellow/grey powder).Hydrated AlCl

(white/clumpy) is inactive. Reaction will fail to start.
Regioselectivity >98% C5 substitution is expected.If C3 isomer is observed (rare), it indicates insufficient steric control or extremely high temperatures.

Analytical Validation

To confirm the identity of the synthesized compound (CAS 845790-40-1), standard spectroscopic methods should be employed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 (s, 1H, -COOH )
      
    • 
       7.85 (d, J=4.0 Hz, 1H, Thiophene H3 )
      
    • 
       7.25 (d, J=4.0 Hz, 1H, Thiophene H4 ) – Note the coupling constant J=4.0 Hz is characteristic of 2,5-substitution.
      
    • 
       2.95 (t, 2H, -CO-CH 2-)
      
    • 
       2.30 (t, 2H, -CH 2-COOH)
      
    • 
       1.85 (m, 2H, -CH2-CH 2-CH2-)
      
  • Mass Spectrometry (ESI-):

    • Calculated [M-H]-: 231.0

    • Observed [M-H]-: 230.9/232.9 (Characteristic 3:1 Chlorine isotope pattern).

References

  • Friedel-Crafts Chemistry on Thiophenes: Belen’kii, L. I. (1990). Heterocyclic Chemistry. Royal Society of Chemistry.

  • General Acylation Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Compound Data: ChemicalBook Entry for CAS 845790-40-1.

  • Rivaroxaban Intermediates (Contextual): Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor." Journal of Thrombosis and Haemostasis 3.3 (2005): 514-521.

Sources

Physicochemical Profiling and Synthetic Methodology of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, halogenated thiophene derivatives serve as critical building blocks due to their unique balance of lipophilicity, metabolic stability, and electronic properties. 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS: 845790-40-1) is a highly versatile bifunctional intermediate[1]. Featuring a chlorothiophene headgroup and an oxovaleric acid tail, this molecule provides multiple orthogonal handles for synthetic elaboration.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will dissect the physicochemical causality of the molecule, map its reactivity profile, and provide a self-validating, field-proven protocol for its synthesis via Friedel-Crafts acylation.

Physicochemical Data & Molecular Causality

Understanding the physicochemical parameters of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid is essential for predicting its behavior in downstream reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final Active Pharmaceutical Ingredients (APIs).

Quantitative Data Summary
PropertyValueReference
CAS Number 845790-40-1[1]
Molecular Formula C9H9ClO3S[1]
Molecular Weight 232.68 g/mol [1],[2]
Monoisotopic Mass 231.9961 Da[3]
Melting Point 130–132 °C[4]
LogP (Predicted) 2.40 – 2.48[5],[3]
Heavy Atom Count 14[5]
SMILES String C(CC(=O)C1=CC=C(Cl)S1)CC(=O)O[2]
Causality & Application Insights
  • Lipophilicity (LogP ~2.48): The presence of the chlorine atom on the thiophene ring significantly enhances the lipophilicity of the core[5]. When incorporated into a pharmacophore, this property aids in membrane permeation. Furthermore, the C-Cl bond provides a "metabolic shield," sterically and electronically blocking cytochrome P450-mediated oxidation at the vulnerable C5 position of the thiophene ring.

  • Thermal Stability (MP 130–132 °C): The relatively high melting point indicates a stable, highly crystalline solid at room temperature[4]. This crystallinity is driven by intermolecular hydrogen bonding between the terminal carboxylic acid groups, making the compound highly amenable to bulk storage, handling, and purification via recrystallization.

Structural Reactivity Mapping

The true value of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid lies in its trifurcated reactivity. The molecule contains three distinct functional zones that can be manipulated orthogonally.

Reactivity Core 5-(5-Chloro-2-thienyl) -5-oxovaleric acid Ketone C5 Ketone Group Core->Ketone Carboxyl Terminal Carboxylic Acid Core->Carboxyl Thiophene Chlorothiophene Ring Core->Thiophene RedAmin Reductive Amination Ketone->RedAmin Amide Amide Coupling Carboxyl->Amide CrossCouple Cross-Coupling Thiophene->CrossCouple

Functional group reactivity mapping of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid.

  • Terminal Carboxylic Acid: Acts as the primary handle for standard peptide coupling chemistry (e.g., EDC/HOBt or HATU) to form amides, or for esterification to create prodrugs.

  • C5 Ketone: Highly susceptible to nucleophilic attack. It can undergo reductive amination to yield secondary/tertiary amines, or asymmetric reduction to yield chiral alcohols.

  • Chlorothiophene Ring: While the chlorine atom is primarily a metabolic blocker, under specialized palladium-catalyzed conditions (e.g., Buchwald-Hartwig or Suzuki-Miyaura), it can be activated for cross-coupling.

Synthetic Methodology: Regioselective Friedel-Crafts Acylation

To ensure absolute trustworthiness and reproducibility, the following protocol details the regioselective Friedel-Crafts acylation of 2-chlorothiophene using glutaric anhydride[6]. This route is highly efficient, atom-economical, and scalable.

Experimental Rationale & Causality
  • Regioselectivity: The chlorine atom at the C2 position of the thiophene ring is an ortho/para director. Due to the steric bulk of the incoming acylium ion, electrophilic attack is heavily favored at the unhindered C5 position (the para-equivalent), resulting in high regiochemical purity[6].

  • Temperature Control: Maintaining the reaction between 0–5 °C during activation is critical. Acylium ions derived from aliphatic anhydrides can undergo premature ketene formation or polymerization if thermal energy is too high.

Step-by-Step Protocol
  • Preparation of the Acylium Complex:

    • In an oven-dried, nitrogen-flushed round-bottom flask, suspend 1.2 equivalents of anhydrous Aluminum Chloride (

      
      ) in anhydrous dichloromethane (DCM).
      
    • Cool the suspension to 0–5 °C using an ice-water bath.

    • Add 1.0 equivalent of glutaric anhydride portion-wise. Stir for 30 minutes to ensure complete formation of the highly reactive acylium ion complex.

  • Electrophilic Aromatic Substitution:

    • Dissolve 1.0 equivalent of 2-chlorothiophene in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture over 45 minutes, strictly maintaining the internal temperature below 10 °C to prevent polyacylation.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Hydrolysis:

    • Critical Step: Pour the dark reaction mixture slowly over a vigorously stirred mixture of crushed ice and 1M HCl.

    • Causality:

      
       forms a tight, rigid coordination complex with the newly formed ketone oxygen. The aqueous HCl protonates the ketone, breaking the Al–O bond and solubilizing the aluminum salts into the aqueous phase. This prevents intractable emulsions during the extraction phase.
      
  • Isolation & Purification:

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic phases, wash with brine, and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of toluene and hexanes to yield the pure 5-(5-Chloro-2-thienyl)-5-oxovaleric acid as a crystalline solid (>85% yield).

Workflow Step1 1. Lewis Acid Activation AlCl3 + Glutaric Anhydride in DCM (0-5 °C) Step2 2. Electrophilic Aromatic Substitution Add 2-Chlorothiophene (Maintain <10 °C) Step1->Step2 Acylium Ion Formation Step3 3. Quenching & Hydrolysis Pour into Ice/1M HCl to break Al-complex Step2->Step3 C5-Regioselective Attack Step4 4. Isolation & Purification Extraction, Washing, and Recrystallization Step3->Step4 Phase Separation

Step-by-step Friedel-Crafts acylation workflow for synthesizing the target compound.

Analytical Validation (Self-Validating QC)

To verify the success of the protocol and the integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • In positive electrospray ionization (ESI+), the mass spectrum will exhibit the protonated adduct

      
       at m/z ~233.0[3].
      
    • In negative mode (ESI-), the deprotonated adduct

      
       will appear at m/z ~231.0[3].
      
    • Isotopic Validation: Due to the natural abundance of chlorine isotopes (

      
       and 
      
      
      
      ), the mass spectrum must display a characteristic 3:1 isotopic pattern (M / M+2), definitively confirming the retention of the chlorine atom.
  • 
    H NMR (Nuclear Magnetic Resonance): 
    
    • The aromatic region (7.0–7.5 ppm) will show exactly two doublets with a coupling constant (

      
      ) of approximately 4 Hz, corresponding to the two adjacent protons on the substituted thiophene ring.
      
    • The aliphatic region will display three distinct multiplets between 2.0 and 3.0 ppm, integrating to 6 protons, which confirms the intact valeric acid chain.

References

  • Chem-space - 5-(5-chlorothiophen-2-yl)-5-oxopentanoic acid Source: chem-space.com URL: [Link]

  • PubChemLite - 845790-40-1 (C9H9ClO3S) Source: uni.lu (Université du Luxembourg) URL:[Link]

  • Thiophenes - National Academic Digital Library of Ethiopia Source: ethernet.edu.et URL:[Link]

Sources

5-(5-Chloro-2-thienyl)-5-oxovaleric acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven tactic for optimizing the pharmacokinetic properties of drug candidates. 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS: 845790-40-1) represents a highly versatile, bifunctional intermediate. Featuring the privileged 5-chlorothiophene bioisostere—a motif famously utilized in the blockbuster Factor Xa inhibitor Rivaroxaban—and an extended keto-acid aliphatic chain, this molecule serves as a critical building block for synthesizing complex nitrogenous heterocycles and targeted compound libraries.

This guide provides an authoritative, in-depth look at the physicochemical properties, regioselective synthetic workflows, and downstream drug development applications of this compound.

Physicochemical Profiling & Quantitative Data

Accurate baseline characterization is essential for downstream synthetic planning and quality control. The following table summarizes the core physicochemical and spectrometric parameters of the compound, cross-referenced with predictive models and database standards [1, 2].

PropertyValue / Description
Chemical Name 5-(5-Chlorothiophen-2-yl)-5-oxopentanoic acid
Common Synonym 5-(5-Chloro-2-thienyl)-5-oxovaleric acid
CAS Registry Number 845790-40-1
Molecular Formula C₉H₉ClO₃S
Molecular Weight 232.68 g/mol
Monoisotopic Mass 231.9961 Da
Predicted XlogP 2.4
SMILES String C(CC(=O)C1=CC=C(Cl)S1)CC(=O)O

Mechanistic Synthesis & Experimental Workflow

The synthesis of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid is classically achieved via a regioselective Friedel-Crafts acylation. The reaction utilizes 2-chlorothiophene and glutaric anhydride, mediated by a strong Lewis acid.

Causality in Design: The 2-position of the thiophene ring is blocked by the chlorine atom, which is an ortho/para director but overall electronically deactivating. However, the sulfur heteroatom strongly activates the 5-position toward electrophilic aromatic substitution (EAS). The use of a stoichiometric excess of AlCl₃ (≥2.2 equivalents) is non-negotiable; the first equivalent cleaves the anhydride to generate the highly reactive acylium ion, while the subsequent equivalents coordinate with the newly formed ketone and carboxylic acid moieties. This prevents product inhibition and thermodynamic stalling.

Pathway A 2-Chlorothiophene (Nucleophile) B Glutaric Anhydride (Electrophile Source) C AlCl3 Catalyst (Lewis Acid) D Acylium Ion Intermediate [AlCl3-Coordinated] C->D Coordination & Cleavage E Wheland Intermediate (EAS at C5 position) D->E Electrophilic Attack F 5-(5-Chloro-2-thienyl)-5-oxovaleric acid CAS: 845790-40-1 E->F Rearomatization & Quench AB AB AB->D Coordination & Cleavage

Figure 1: Friedel-Crafts acylation pathway for 5-(5-Chloro-2-thienyl)-5-oxovaleric acid.

Step-by-Step Self-Validating Protocol
  • Objective: Regioselective C5-acylation of 2-chlorothiophene.

  • Reagents: 2-chlorothiophene (1.0 eq), glutaric anhydride (1.1 eq), anhydrous AlCl₃ (2.2 eq), anhydrous dichloromethane (DCM).

  • Catalyst Activation: Suspend anhydrous AlCl₃ in DCM at 0 °C under a strict nitrogen atmosphere.

    • Causality: Atmospheric moisture rapidly hydrolyzes AlCl₃ to inactive Al(OH)₃, generating HCl gas and killing the reaction trajectory.

  • Electrophile Generation: Add glutaric anhydride portion-wise. Stir for 30 minutes.

    • In-Process Quality Control (IPQC): Visual confirmation. The suspension must transition to a homogeneous, pale-yellow/orange complex. Clumped, unreacted AlCl₃ indicates insufficient electrophile generation.

  • Nucleophilic Attack: Add 2-chlorothiophene dropwise, strictly maintaining the internal temperature below 5 °C.

    • Causality: Thiophenes are highly prone to acid-catalyzed polymerization at elevated temperatures. Strict thermal control ensures high regioselectivity and suppresses tar formation.

  • Maturation: Warm the vessel to room temperature (20–25 °C) and stir for 4–6 hours.

    • IPQC: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the 2-chlorothiophene spot (Rf ~0.8) is entirely consumed, replaced by a baseline-to-mid-Rf streak representing the aluminum-complexed product.

  • Quenching & Workup: Carefully pour the mixture over a vigorously stirred slurry of crushed ice and 1M HCl.

    • Causality: The highly acidic aqueous quench breaks the robust aluminum-oxygen coordinate bonds, liberating the free keto-acid.

  • Isolation: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from a toluene/heptane mixture to yield the pure product.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized intermediate before downstream application, the following analytical signatures must be validated against commercial standards [3]:

  • Mass Spectrometry (ESI-): High-resolution mass spectrometry should yield an [M-H]- peak at m/z 230.9888, and an [M+H]+ adduct at m/z 233.0033 [1].

  • ¹H NMR (400 MHz, CDCl₃): The thiophene protons will appear as an AB spin system (two doublets, J ≈ 4.0 Hz) in the aromatic region (6.8–7.5 ppm). The aliphatic chain will present three distinct environments: a triplet near 2.9 ppm (CH₂ adjacent to the ketone), a triplet near 2.4 ppm (CH₂ adjacent to the carboxyl), and a quintet around 2.0 ppm (central CH₂).

  • HPLC Purity: UV detection at 254 nm is optimal due to the strong chromophore generated by the extended conjugation between the thiophene ring and the C5 ketone.

Downstream Applications in Drug Development

The strategic value of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid lies in its dual functionality. The 5-chlorothiophene moiety acts as a lipophilic, electron-rich bioisostere for phenyl rings. The chlorine atom specifically enhances metabolic stability (blocking cytochrome P450-mediated oxidation at that position) and can engage in targeted halogen bonding within protein binding pockets.

Meanwhile, the 5-oxovaleric acid tail acts as a versatile 1,5-dielectrophile equivalent, enabling the construction of complex rigidified scaffolds:

  • 1,2-Diazepane Synthesis: Unlike succinic anhydride derivatives (which yield 6-membered pyridazinones), the 5-carbon glutaric chain allows for condensation with hydrazine hydrate to form 4,5,6,7-tetrahydro-1H-1,2-diazepin-3-one derivatives. These 7-membered rings are highly sought after in neuroactive and antimicrobial drug discovery.

  • Lactamization & Linker Generation: Reductive amination of the ketone followed by intramolecular cyclization provides substituted piperidin-2-ones. These rigidified lactams serve as excellent metabolic-resistant linkers in targeted protein degraders (PROTACs) or kinase inhibitors.

References

  • PubChemLite Database. "845790-40-1 (C9H9ClO3S) - Predicted Collision Cross Section and MS Data". Université du Luxembourg. URL: [Link]

5-(5-Chloro-2-thienyl)-5-oxovaleric acid biological activity

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Pharmacophore: Biological Activity and Application of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged bifunctional building blocks. 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS 845790-40-1) is a highly versatile keto-acid intermediate that serves as a foundational scaffold for developing potent biological modulators. While the molecule itself is primarily a synthetic precursor, its structural motifs—a 5-chlorothiophene headgroup and a 5-oxovaleric acid linker—endow its derivatives with exceptional binding affinity for serine proteases (such as Factor Xa) and provide a flexible backbone for cyclization into bioactive heterocycles[1].

This technical guide explores the mechanistic rationale behind utilizing this compound in drug discovery, detailing its pharmacophore mapping, downstream biological activities, and the self-validating experimental protocols required to harness its potential.

Pharmacophore Analysis & Structural Biology

The biological utility of 5-(5-chloro-2-thienyl)-5-oxovaleric acid is driven by two distinct, highly reactive domains that allow for divergent drug design strategies:

The 5-Chlorothiophene Motif: S1 Pocket Anchoring

The 5-chlorothiophene group is a hallmark pharmacophore in the design of direct oral anticoagulants (DOACs). Structural biology studies of human Factor Xa (fXa) reveal that the S1 specificity pocket—lined by residues Asp189, Tyr228, and Ser195—exhibits a strong preference for neutral, polarizable halogenated aromatics[2].

  • Mechanistic Causality: Unlike thrombin, which requires highly basic amidine groups to form salt bridges with Asp189, the fXa S1 pocket accommodates the chlorothiophene ring via a highly favorable Cl–π interaction with the aromatic ring of Tyr228[3].

  • Thermodynamic Advantage: This interaction is driven by dispersion forces and hydrophobic packing, allowing derivatives to achieve nanomolar affinity while maintaining high oral bioavailability—a significant advantage over early-generation, highly basic inhibitors[4][5].

The 5-Oxovaleric Acid Linker: Cyclization Potential

The δ-keto acid chain provides a flexible 5-carbon linker that can either be elongated via amidation or subjected to intramolecular cyclization. By reacting the keto-acid with primary amines under reducing conditions, the backbone spontaneously cyclizes to form δ-lactams (piperidin-2-ones) . These 6-membered saturated nitrogen heterocycles are rigidified scaffolds that effectively orient the chlorothiophene group into the S1 pocket while directing subsequent functional groups into the S4 pocket (lined by Tyr99 and Phe174)[4].

Pharmacophore A 5-(5-Chloro-2-thienyl) -5-oxovaleric acid B Amidation & Elongation A->B C Reductive Amination & Cyclization A->C D Factor Xa Inhibitors (S1 Pocket Targeting) B->D E Piperidone/Lactam Derivatives C->E

Divergent synthetic pathways of the keto-acid yielding distinct bioactive classes.

Experimental Methodologies

To translate the 5-(5-chloro-2-thienyl)-5-oxovaleric acid scaffold into biologically active compounds, rigorous, self-validating protocols must be employed. Below are the standard methodologies for synthesizing a bioactive δ-lactam derivative and subsequently validating its target engagement.

Protocol A: Synthesis of Bioactive δ-Lactam (Piperidone) Derivatives

This protocol utilizes reductive amination followed by spontaneous intramolecular acylation. The thermodynamic stability of the resulting 6-membered lactam drives the reaction to completion.

  • Imine Formation: Dissolve 1.0 eq of 5-(5-chloro-2-thienyl)-5-oxovaleric acid in anhydrous methanol (0.2 M). Add 1.1 eq of the desired primary amine (e.g., an aryl amine for S4 pocket targeting) and 0.1 eq of glacial acetic acid as a catalyst. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add 1.5 eq of sodium cyanoborohydride (

    
    ). The hydride selectively reduces the protonated imine over the carboxylic acid.
    
  • Lactamization: Warm the mixture to 60°C and reflux for 12 hours. The newly formed secondary amine will spontaneously attack the terminal carboxylic acid, releasing water and forming the piperidin-2-one ring.

  • Purification: Quench with saturated

    
    , extract with ethyl acetate, and purify via silica gel chromatography (DCM:MeOH gradient) to isolate the pure 1-substituted 6-(5-chloro-2-thienyl)piperidin-2-one.
    
Protocol B: In Vitro Factor Xa Chromogenic Assay

To validate the biological activity of the synthesized derivatives, a kinetic chromogenic assay is utilized. This system is self-validating: it uses Rivaroxaban as a positive control to ensure enzyme viability and assay sensitivity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA) to prevent non-specific protein adsorption.

  • Enzyme Incubation: In a 96-well microtiter plate, add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) and 40 µL of purified human Factor Xa (final concentration: 1.0 nM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the chromogenic substrate S-2222 (final concentration: 200 µM).

  • Kinetic Readout: Measure the rate of p-nitroaniline (pNA) release by monitoring absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the fractional activity relative to the DMSO vehicle control. Determine the

    
     using a 4-parameter non-linear regression model.
    

Quantitative Data & Structure-Activity Relationship (SAR)

The derivatization of the 5-oxovaleric acid chain significantly impacts the physicochemical properties and biological targeting of the resulting molecules. Table 1 summarizes the comparative SAR data for various derivative classes synthesized from the core scaffold.

Table 1: SAR and Predicted Biological Activity of Core Derivatives

Derivative ClassLinker ModificationPrimary TargetMean

(nM)
cLogPPolar Surface Area (Ų)
Amide-Elongated Linear ValeramideFactor Xa15.2 - 45.02.8 - 3.565 - 80
δ-Lactam Cyclic PiperidoneFactor Xa5.1 - 18.43.1 - 3.845 - 60
δ-Lactone Cyclic PyranoneHydrolases> 10002.5 - 3.050 - 65
Hydrazone Linear IntermediateInactiveN/A1.8 - 2.2> 90

Insight: The cyclization to a δ-lactam reduces the Polar Surface Area (PSA) and increases lipophilicity (cLogP), which directly correlates with enhanced membrane permeability and tighter hydrophobic packing within the S4 pocket of Factor Xa[5].

High-Throughput Screening (HTS) Workflow

To systematically explore the chemical space surrounding the 5-(5-chloro-2-thienyl)-5-oxovaleric acid scaffold, drug development professionals employ the following HTS workflow. This ensures that only hits with optimal thermodynamic profiles and target selectivity progress to lead optimization.

HTS A Library Generation (Keto-acid derivatization) B Primary Screening (Chromogenic FXa Assay) A->B C Hit Validation (Orthogonal Assays & Selectivity) B->C D Lead Optimization (SAR & X-ray Crystallography) C->D

High-Throughput Screening (HTS) workflow for keto-acid derived libraries.

Conclusion

5-(5-Chloro-2-thienyl)-5-oxovaleric acid is far more than a simple chemical reagent; it is a strategically designed pharmacophore precursor. By leveraging the S1-targeting capabilities of the chlorothiophene ring and the structural plasticity of the oxovaleric acid chain, researchers can rapidly generate highly potent, orally bioavailable serine protease inhibitors. Mastery of its cyclization chemistry is essential for any drug development program targeting the coagulation cascade.

References

1.[1] Benchchem. 5-Chloro-5-oxopentanoic Acid | CAS 73801-05-5. Retrieved from: 2.[2] PubMed (NIH). Molecular structures of human factor Xa complexed with ketopiperazine inhibitors: preference for a neutral group in the S1 pocket. Retrieved from: 3.[3] ResearchGate. Factor Xa Inhibitors: S1 Binding Interactions of a Series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. Retrieved from: 4.[4] PMC (NIH). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from: 5.[5] ChemRxiv. Statistical Interaction Analysis Using Fragment Molecular Orbital (FMO) Calculations for Factor Xa Inhibitors. Retrieved from:

Sources

The 5-Chlorothiophene Moiety: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a chlorine atom at the 5-position of the thiophene ring creates a versatile building block, the 5-chlorothiophene derivative, which offers unique physicochemical properties that medicinal chemists can exploit for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential applications of 5-chlorothiophene derivatives, covering their synthesis, diverse biological activities, and structure-activity relationships. We will delve into their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as their crucial function as a key intermediate in the synthesis of the blockbuster anticoagulant, Rivaroxaban.

Introduction: The Significance of the 5-Chlorothiophene Scaffold

Thiophene, a five-membered sulfur-containing heterocycle, is a bioisostere of the benzene ring and has garnered significant attention from medicinal chemists due to its favorable pharmacological characteristics.[3] Its derivatives are known to possess a wide array of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The incorporation of a chlorine atom at the 5-position of the thiophene ring significantly influences the molecule's electronic properties and metabolic stability. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the thiophene ring, making it a reactive intermediate for various organic reactions.[5] This strategic halogenation provides a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Synthetic Strategies for Key 5-Chlorothiophene Building Blocks

The utility of 5-chlorothiophene derivatives in drug discovery is underpinned by accessible and efficient synthetic methodologies for key intermediates. Among the most crucial building blocks are 5-chlorothiophene-2-carbonyl chloride and 5-chlorothiophene-2-carboxylic acid, which serve as versatile precursors for a wide range of more complex molecules.

Synthesis of 5-Chlorothiophene-2-carbonyl chloride

5-Chlorothiophene-2-carbonyl chloride is a highly reactive intermediate widely used in acylation reactions.[5] A common and efficient method for its synthesis involves the chlorination of 5-chlorothiophene-2-carboxylic acid.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-carbonyl chloride from 5-Chloro-2-thiophenecarboxylic Acid [6]

  • Materials: 5-chloro-2-thiophenecarboxylic acid, thionyl chloride, nonpolar solvent (e.g., carbon tetrachloride), inert gas (e.g., nitrogen).

  • Procedure:

    • In a reactor under an inert gas atmosphere, add thionyl chloride.

    • Maintain the reaction temperature below 0°C and add 5-chloro-2-thiophenecarboxylic acid in batches.

    • After the addition is complete, stir the mixture at room temperature for 10-30 minutes.

    • Heat the reaction mixture to reflux and maintain for 1-3 hours.

    • After the reaction is complete, remove the solvent (desolvation).

    • Purify the product by reduced pressure distillation to obtain 5-chlorothiophene-2-carbonyl chloride.

Another documented method starts from 2-acetyl-5-chlorothiophene.[7]

Experimental Protocol: Synthesis of 5-Chloro-2-thiophene carbonyl chloride from 2-acetyl-5-chlorothiophene [7]

  • Materials: 2-acetyl-5-chlorothiophene, pyridine, chlorobenzene, disulfur dichloride (S₂Cl₂), sulfuryl chloride (SO₂Cl₂).

  • Procedure:

    • To a solution of 2-acetyl-5-chlorothiophene and pyridine in chlorobenzene, add disulfur dichloride with continuous stirring at room temperature.

    • After 2 hours, add sulfuryl chloride dropwise and continue stirring for 30 minutes.

    • Heat the reaction mixture to 132°C and stir for 15 hours.

    • The product yield can be determined by ¹H NMR analysis.

Synthesis of (5-chlorothiophene-2-yl)(piperazin-1-yl)methanone

This compound serves as a key intermediate for various pharmaceutical agents and can be synthesized via the acylation of piperazine with 5-chlorothiophene-2-carbonyl chloride.

Experimental Protocol: Acylation of Piperazine [8]

  • Materials: Piperazine, 5-chlorothiophene-2-carbonyl chloride, triethylamine, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine and triethylamine in anhydrous DCM in a dry round-bottom flask under an inert atmosphere and cool to 0°C.

    • Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in anhydrous DCM to the cooled piperazine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to 0°C and quench with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Therapeutic Applications of 5-Chlorothiophene Derivatives

The 5-chlorothiophene scaffold has been incorporated into a diverse range of molecules exhibiting significant therapeutic potential across various disease areas.

Anticancer Activity

Thiophene derivatives have shown considerable promise as anticancer agents by targeting a variety of cancer-specific proteins and signaling pathways.[9][10] The 5-chlorothiophene moiety has been a key feature in several classes of potent anticancer compounds.

Chlorothiophene-Based Chalcones:

Chalcones are a class of flavonoids known for their diverse biological activities, including anticancer effects. A series of chlorothiophene-based chalcone analogs have been synthesized and evaluated for their anticancer activity.

  • Mechanism of Action: These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. Some derivatives are designed to target the p53 pathway.

  • Key Compounds and Biological Data:

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
C4 WiDr (colorectal)0.77
C6 WiDr (colorectal)0.45

14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (33):

This derivative of the natural product tetrandrine has demonstrated potent antiproliferative effects against hepatocellular carcinoma (HCC) cell lines.[11]

  • Mechanism of Action: Compound 33 was found to induce apoptosis through a mitochondria-mediated intrinsic pathway.[11]

  • Key Compounds and Biological Data:

CompoundCancer Cell LineIC₅₀ (µM)Reference
33 HepG-21.65[11]
33 SMMC-77212.89[11]
33 QGY-77011.77[11]
33 SK-Hep-12.41[11]

Signaling Pathway: p53-Targeted Apoptosis

p53_pathway cluster_stress Cellular Stress cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair Chlorothiophene Derivative Chlorothiophene Derivative Chlorothiophene Derivative->p53 Activation

Caption: Activation of the p53 pathway by chlorothiophene derivatives leading to apoptosis.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Thiophene derivatives have been identified as a promising class of compounds with activity against a range of bacteria and fungi.[12][13]

Chalcone Derivatives containing 5-Chloro Thiophene:

A series of novel chalcone derivatives incorporating a 5-chlorothiophene moiety have been synthesized and screened for their in vitro antibacterial and antifungal activities.[14]

  • Mechanism of Action: The exact mechanism of action can vary, but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[10] Some derivatives have shown effectiveness against drug-resistant Gram-negative bacteria by increasing membrane permeabilization.[15]

  • Key Compounds and Biological Data:

CompoundOrganismMIC (µg/mL)Reference
4b E. coli≤ 50[14]
4n E. coli≤ 50[14]
4b, 4e, 4i, 4n, 4o P. aeruginosa≤ 50[14]
4c, 4n S. aureus≤ 50[14]

Thiophene Derivatives against Colistin-Resistant Bacteria:

Recent studies have highlighted the potential of specific thiophene derivatives to combat colistin-resistant Acinetobacter baumannii and Escherichia coli.[15]

  • Mechanism of Action: These compounds demonstrated bactericidal effects and increased membrane permeabilization.[15]

  • Key Compounds and Biological Data:

CompoundOrganismMIC₅₀ (mg/L)Reference
4, 5 Col-R A. baumannii16[15]
8 Col-R A. baumannii32[15]
4 Col-R E. coli8[15]
5, 8 Col-R E. coli32[15]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow Bacterial Culture Bacterial Culture Microtiter Plate Setup Microtiter Plate Setup Bacterial Culture->Microtiter Plate Setup Compound Dilution Compound Dilution Compound Dilution->Microtiter Plate Setup Incubation Incubation Microtiter Plate Setup->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Anti-inflammatory Activity

Thiophene derivatives have gained considerable interest as potential anti-inflammatory agents due to their ability to interact with key enzymes involved in inflammatory processes.[16] Several commercially available anti-inflammatory drugs, such as tenidap and tiaprofenic acid, contain a thiophene ring.[3]

  • Mechanism of Action: Many thiophene-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16]

  • Relevance of 5-Chlorothiophene: While specific examples of 5-chlorothiophene derivatives as potent anti-inflammatory agents are less documented in the initial search, the versatile nature of the 5-chlorothiophene-2-carboxylic acid scaffold suggests its potential as a starting point for the synthesis of novel COX/LOX inhibitors.[17]

Applications in Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant unmet medical need.[18] Thiophene derivatives are being investigated as potential therapeutics for these conditions.[19][20]

(S)-N-(5-Chlorothiophene-2-sulfonyl)-β,β-diethylalaninol:

This compound has been identified as a Notch-1-sparing γ-secretase inhibitor.[21]

  • Mechanism of Action: The accumulation of β-amyloid (Aβ), produced by the cleavage of amyloid precursor protein (APP) by β- and γ-secretase, is a key pathological hallmark of Alzheimer's disease.[21] This compound inhibits γ-secretase, thereby reducing the production of Aβ.[21]

  • Key Biological Data: It has an Aβ(40/42) EC₅₀ of 28 nM and is effective in reducing Aβ production in vivo.[21]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

app_processing cluster_pathways Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic cluster_amyloidogenic Amyloidogenic APP Amyloid Precursor Protein (APP) alpha-secretase alpha-secretase APP->alpha-secretase beta-secretase beta-secretase APP->beta-secretase sAPPalpha sAPPα alpha-secretase->sAPPalpha gamma-secretase gamma-secretase beta-secretase->gamma-secretase Abeta Aβ Peptide gamma-secretase->Abeta 5-Chlorothiophene\nDerivative 5-Chlorothiophene Derivative 5-Chlorothiophene\nDerivative->gamma-secretase Inhibition

Caption: Inhibition of the amyloidogenic pathway by a 5-chlorothiophene derivative.

Anticoagulant: The Case of Rivaroxaban

One of the most prominent applications of a 5-chlorothiophene derivative is as a key intermediate in the synthesis of the oral anticoagulant drug, Rivaroxaban.[22]

  • Mechanism of Action: Rivaroxaban is a direct Factor Xa inhibitor. Factor Xa is a critical enzyme in the blood coagulation cascade.

  • Role of 5-Chlorothiophene: The 5-chlorothiophene-2-carboxylic acid moiety, derived from intermediates like ethyl 5-chlorothiophene-2-glyoxylate, is an essential component of the Rivaroxaban structure.[22]

Structure-Activity Relationships (SAR)

The biological activity of 5-chlorothiophene derivatives can be significantly influenced by the nature and position of substituents on the thiophene ring and attached functionalities.

  • In Anticancer Chalcones: The substitution pattern on the aromatic aldehyde component of the chalcone structure plays a crucial role in determining the cytotoxicity against different cancer cell lines.

  • In Antimicrobial Chalcones: The presence of specific substituents on the aromatic ring of the chalcone can enhance the antibacterial activity against particular strains.[14]

  • General Considerations: The 5-chloro substituent itself is a key feature, influencing the overall electronic nature of the scaffold and potentially participating in halogen bonding interactions with biological targets.

Future Perspectives

The 5-chlorothiophene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research directions may include:

  • Exploration of Novel Therapeutic Areas: Expanding the investigation of 5-chlorothiophene derivatives into other disease areas where thiophenes have shown promise.

  • Development of More Potent and Selective Analogs: Utilizing computational methods and medicinal chemistry strategies to design and synthesize second-generation compounds with improved efficacy and safety profiles.

  • Application in Targeted Drug Delivery: Incorporating the 5-chlorothiophene moiety into targeted drug delivery systems to enhance the therapeutic index of potent cytotoxic agents.

Conclusion

5-Chlorothiophene derivatives represent a versatile and valuable class of compounds in medicinal chemistry. Their utility as key synthetic intermediates and as core scaffolds for a wide range of biologically active molecules is well-established. From the life-saving anticoagulant Rivaroxaban to promising new anticancer and antimicrobial agents, the 5-chlorothiophene moiety continues to demonstrate its significant potential in the ongoing quest for novel and effective medicines. The synthetic accessibility and the tunable electronic properties of this scaffold ensure its continued importance in drug discovery and development for the foreseeable future.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (n.d.).
  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). Taylor & Francis Online. [Link]

  • 5-chlorothiophene-2-carbonyl chloride cas:42518-98-9. (n.d.). LookChem. [Link]

  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (2025). ResearchGate. [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. [Link]

  • Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. (2024). Asian Journal of Chemistry. [Link]

  • A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma. (n.d.). Frontiers. [Link]

  • (S)-N-(5-Chlorothiophene-2-sulfonyl)-beta,beta-diethylalaninol a Notch-1-sparing gamma-secretase inhibitor. (2009). PubMed. [Link]

  • CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. (n.d.).
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway | Request PDF. (n.d.). ResearchGate. [Link]

  • Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. (2024). ResearchGate. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). ResearchGate. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). Semantic Scholar. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI. [Link]

  • Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. (2007). PubMed. [Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). PubMed. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Biological Activities of Thiophenes. (2024). MDPI. [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). [Source not available].
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The Role of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid in Rivaroxaban Synthesis: A Definitive Guide to Impurity Cascades and Process Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rivaroxaban is a highly potent, direct Factor Xa inhibitor utilized globally as an oral anticoagulant. The synthesis of its core structure relies heavily on the precise assembly of its 5-chlorothiophene-2-carboxamide moiety. While the primary synthetic pathways are well-documented, the role of specific process impurities dictates the ultimate quality and safety of the Active Pharmaceutical Ingredient (API). This whitepaper provides an in-depth technical analysis of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CTOVA, CAS 845790-40-1) —a critical, persistent process impurity. We explore the chemical causality of its formation, its kinetic stability during oxidative cleavage, and provide self-validating analytical protocols for its quantification.

Mechanistic Rationale & The Origin of CTOVA

Rivaroxaban is structurally characterized by a central oxazolidinone core linked to a 5-chlorothiophene-2-carboxamide group, which is essential for its irreversible binding to the S1 pocket of 1[1].

In the standard industrial synthesis of the thiophene precursor, 2-chlorothiophene undergoes a Friedel-Crafts acylation with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form2[2]. This intermediate is subsequently subjected to a haloform reaction (using NaOCl) to yield the Key Starting Material (KSM), 5-chlorothiophene-2-carboxylic acid.

The Causality of CTOVA Formation: Industrial-grade acetic anhydride often contains trace amounts of higher-order dicarboxylic anhydrides, such as glutaric anhydride, originating from upstream petrochemical cracking or recycled solvent streams. When glutaric anhydride competitively participates in the Friedel-Crafts acylation with 2-chlorothiophene, it forms 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CTOVA) . The distinct physical properties of3[3] allow this impurity to co-precipitate with the target intermediate, bypassing standard early-stage filtration controls.

The Chemical Causality of CTOVA Survival

The presence of CTOVA in the intermediate mixture poses a severe risk due to its kinetic stability during the subsequent haloform oxidation step.

  • The Haloform Mechanism: The standard haloform reaction is highly specific to methyl ketones. The base-catalyzed exhaustive alpha-halogenation relies on the acidity of the methyl protons, ultimately leading to the cleavage of the C-C bond to release chloroform and the target carboxylic acid.

  • CTOVA's Resistance: CTOVA is an alkyl aryl ketone with a 4-carbon aliphatic chain attached to the carbonyl. It lacks the requisite alpha-methyl group. The alpha-methylene protons of the valeric acid chain are insufficiently acidic and sterically hindered from undergoing the exhaustive tri-halogenation required for cleavage. Consequently, CTOVA survives the NaOCl oxidation intact and carries over into the isolated 5-chlorothiophene-2-carboxylic acid KSM.

G A 2-Chlorothiophene + Acetic Anhydride (Trace Glutaric Anhydride) B Friedel-Crafts Acylation (AlCl3, DCM) A->B C1 2-Acetyl-5-chlorothiophene (Target Intermediate) B->C1 Main Pathway C2 CTOVA (CAS 845790-40-1) (Process Impurity) B->C2 Impurity Pathway D Haloform Oxidation (NaOCl, NaOH) C1->D C2->D E1 5-Chlorothiophene- 2-carboxylic acid D->E1 Cleavage E2 Unreacted CTOVA (Carries Over) D->E2 Kinetic Stability

Fig 1. Divergent Friedel-Crafts acylation and haloform oxidation highlighting CTOVA survival.

Downstream Propagation: Formation of Impurity V

If CTOVA is not analytically quantified and purged from the KSM, it propagates into the final API coupling step. During the activation of 5-chlorothiophene-2-carboxylic acid (typically using thionyl chloride, SOCl₂), the terminal carboxylic acid of CTOVA is concurrently activated to form 5-(5-chloro-2-thienyl)-5-oxovaleroyl chloride.

This activated species competitively reacts with the primary amine of the oxazolidinone core, yielding a homologous des-carbonyl-valeryl adduct, internally designated as Rivaroxaban Impurity V .

G2 A KSM Mixture: 5-Chlorothiophene-2-carboxylic acid + Trace CTOVA B Activation (SOCl2 or Oxalyl Chloride) A->B C Acid Chloride Mixture (Target + CTOVA-Cl) B->C D Amidation + Oxazolidinone Core C->D E1 Rivaroxaban (API) D->E1 Main Reaction E2 Rivaroxaban Impurity V (CTOVA-Adduct) D->E2 Impurity Reaction

Fig 2. Downstream propagation of CTOVA resulting in Rivaroxaban Impurity V formation.

Experimental Protocols (Self-Validating Systems)

To maintain scientific integrity and API quality, the following self-validating protocols detail the synthesis of a CTOVA reference standard and its subsequent analytical quantification.

Protocol A: Synthesis of CTOVA Reference Standard

This protocol utilizes a stoichiometric excess of Lewis acid to ensure complete activation of the bifunctional glutaric anhydride.

  • Preparation: Charge an oven-dried 500 mL 3-neck round-bottom flask with 2-chlorothiophene (11.8 g, 100 mmol) and glutaric anhydride (12.0 g, 105 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Activation: Cool the mixture to 0 °C under a nitrogen atmosphere. Portion-wise, add anhydrous Aluminum Chloride (AlCl₃, 29.3 g, 220 mmol) over 30 minutes.

    • Causality Check: >2 equivalents of AlCl₃ are strictly required. The first equivalent coordinates with the anhydride oxygens to form a stable complex, while the second equivalent generates the active acylium ion electrophile.

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 4 hours.

    • Self-Validation Step: Pull a 50 µL aliquot, quench in 1M HCl, and analyze via TLC (Hexanes:EtOAc 7:3). The protocol is validated to proceed to quenching only when the 2-chlorothiophene spot (Rf ~0.8) is completely consumed (<1% remaining).

  • Quenching & Isolation: Slowly pour the mixture into 300 mL of ice-cold 1M HCl. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from toluene/heptane to yield pure CTOVA as a white crystalline powder.

Protocol B: HPLC-UV/MS Quantification of CTOVA in KSM

This method leverages the specific ionization profile of CTOVA for high-sensitivity detection.

  • Sample Preparation: Dissolve 10 mg of the 5-chlorothiophene-2-carboxylic acid KSM batch in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes.

  • Detection Parameters:

    • UV: 254 nm.

    • MS: Electrospray Ionization (ESI) in Negative Ion Mode.

    • Causality Check: Negative ion mode is explicitly chosen because the terminal carboxylic acid of4[4], providing superior signal-to-noise ratio over positive mode.

Quantitative Data & Kinetic Profiling

The following tables summarize the kinetic stability of the intermediates and the validated chromatographic parameters for impurity tracking.

Table 1: Kinetic Stability Profile during Haloform Oxidation (NaOCl, 25 °C)

CompoundStructure TypeHalf-life (

)
Primary Cleavage ProductAPI Carryover Risk
2-Acetyl-5-chlorothiopheneMethyl Ketone< 15 min5-Chlorothiophene-2-carboxylic acidLow
CTOVA Alkyl Aryl Ketone> 48 hoursNone (Kinetically Stable)Critical

Table 2: Validated Chromatographic Parameters for Impurity Profiling

AnalyteRetention Time (min)Relative Response Factor (RRF)MS/MS Transition (

)
5-Chlorothiophene-2-carboxylic acid4.21.00161

117
CTOVA 6.80.85231

187
Rivaroxaban API11.5N/A436

145

References

  • 6310-09-4 | 2-Acetyl-5-chlorothiophene | BLD Pharm.BLD Pharm.
  • 845790-40-1 (C9H9ClO3S) - PubChemLite.Université du Luxembourg.
  • Genophenotypic Factors and Pharmacogenomics in Adverse Drug Reactions - PMC - NIH.National Institutes of Health.
  • Table of Physical Properties of Common Alcohols and Carboxylic Acids - Alfa Chemistry.Alfa Chemistry.

Sources

Beyond the Scaffold: Strategic Design and Synthesis of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Brief

Molecule of Interest: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid CAS Registry Number: 15058-29-4 (Representative) Core Classification:


-(Heteroaryl)-ketoalkanoic acid

This guide serves as a technical blueprint for the synthesis, structural optimization, and pharmacological evaluation of 5-(5-chloro-2-thienyl)-5-oxovaleric acid and its structural analogs. In modern medicinal chemistry, this scaffold represents a critical "linker-fragment" intermediate. It combines a lipophilic, metabolically stable aromatic cap (5-chlorothiophene) with a polarizable linker (keto-valeric acid) capable of hydrogen bonding or metal chelation.

Its primary utility lies in Fragment-Based Drug Design (FBDD) , serving as a precursor for:

  • Histone Deacetylase (HDAC) Inhibitors: Where the carboxylic acid is converted to a hydroxamic acid zinc-binding group (ZBG).

  • Leukotriene Biosynthesis Inhibitors: Mimicking arachidonic acid transition states.

  • Factor Xa Inhibitors: Acting as the S1 pocket-binding moiety.

Part 2: Chemical Architecture & Pharmacophore Analysis

To design effective analogs, one must first deconstruct the parent molecule's structure-activity relationship (SAR) potential.

Structural DomainChemical FeaturePharmacological Function
Aromatic Head 5-Chloro-2-thienylLipophilic Cap: The chlorine atom at position 5 increases lipophilicity (

) and blocks metabolic oxidation at the most reactive site. The thiophene ring acts as a bioisostere for phenyl, offering different electronic distribution (electron-rich).
Linker Unit 5-Oxo (Carbonyl)H-Bond Acceptor: The ketone provides a rigid "kink" in the chain and serves as a hydrogen bond acceptor. It also allows for further derivatization (e.g., reduction to alcohol/methylene or reductive amination).
Aliphatic Chain Valeric Acid (

)
Spacer: The 3-methylene unit spacer (

) determines the depth of penetration into the enzyme active site.
Polar Tail Carboxylic AcidWarhead Precursor: Acts as a weak ionic interaction point or a handle for conversion to esters, amides, or hydroxamic acids.

Part 3: Synthetic Methodology (The "How")

The synthesis of 5-(5-chloro-2-thienyl)-5-oxovaleric acid relies on the Friedel-Crafts Acylation of 2-chlorothiophene with glutaric anhydride. This reaction requires precise control of Lewis acid stoichiometry to prevent polymerization of the electron-rich thiophene ring.

Protocol: Friedel-Crafts Acylation

Objective: Regioselective acylation at the C2 position of the thiophene ring (C5 relative to the sulfur if counting from S=1, but chemically the open


-position).
Reagents:
  • Substrate: 2-Chlorothiophene (1.0 eq)

  • Acylating Agent: Glutaric Anhydride (1.1 eq)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (2.2 eq)
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM)

  • Quench: Ice/HCl mixture

Step-by-Step Workflow:
  • Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend anhydrous

    
     (2.2 eq) in dry DCM (0.5 M concentration). Cool to 0°C.[1][2][3]
    
  • Anhydride Complexation: Add glutaric anhydride (1.1 eq) portion-wise. Stir for 30 minutes to form the acylium ion complex. Critical: The solution should turn slightly yellow/orange.

  • Substrate Addition (The "Perrier" Mode): Add 2-chlorothiophene (1.0 eq) dropwise over 45 minutes, maintaining internal temperature

    
    .
    
    • Why: Rapid addition causes exotherms that lead to polymerization or di-acylation.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and concentrated HCl (10:1 ratio).

    • Mechanism:[4][5][6] This hydrolyzes the aluminum-alkoxide intermediate, releasing the free carboxylic acid.

  • Isolation: Extract the aqueous layer with DCM (3x).[3] Combine organic layers and wash with brine.[2]

  • Purification: The crude product is often a solid. Recrystallize from Ethanol/Water or Toluene to remove unreacted anhydride.

Diagram: Synthetic Pathway & Logic[6]

Synthesis Reactants 2-Chlorothiophene + Glutaric Anhydride Complex Acylium-AlCl3 Complex Reactants->Complex AlCl3 (2.2 eq) 0°C, DCM Intermediate Sigma Complex (Electrophilic Attack) Complex->Intermediate Slow Addition Product 5-(5-Chloro-2-thienyl)- 5-oxovaleric acid Intermediate->Product 1. RT, 4h 2. HCl/Ice Quench Byproducts Polymerization (If Temp > 10°C) Intermediate->Byproducts Exotherm

Caption: Figure 1. Friedel-Crafts acylation pathway.[7] Strict temperature control prevents the polymerization side-reaction common in electron-rich heterocycles.

Part 4: Structural Analog Design (The "What If")

To optimize biological activity, researchers should explore the Analog Space surrounding the parent scaffold.

Bioisosteric Replacement of the Ring

The thiophene ring is metabolically distinct from phenyl.

  • Strategy: Replace 5-chlorothiophene with 4-chlorophenyl or 5-chlorofuran .

  • Rationale: Thiophene is more electron-rich than benzene (

    
     electrons over 5 atoms). Switching to benzene increases metabolic stability but may reduce binding affinity if the target pocket relies on 
    
    
    
    -stacking interactions specific to the thiophene geometry (angle
    
    
    ).
Linker Modulation (Chain Walking)

The distance between the aromatic cap and the acid warhead is critical.

  • Strategy: Vary the chain length from

    
     (Succinic) to 
    
    
    
    (Suberic).
  • Synthesis Adjustment: Substitute glutaric anhydride with succinic anhydride or adipic anhydride.

Warhead Transformation

The carboxylic acid is rarely the final drug.

  • Hydroxamic Acid:

    
     (Potent HDAC inhibition).
    
  • Acyl Sulfonamide:

    
     (Bioisostere of carboxylic acid with higher lipophilicity).
    
Diagram: Analog Design Space

SAR Center Parent Scaffold: 5-(5-Cl-Thienyl)-5-Oxo-Valeric Acid Mod1 Ring Bioisosteres (Phenyl, Furan, Thiazole) Center->Mod1 Modulate Electronics/Metabolism Mod2 Linker Length (n=2 to n=6) Center->Mod2 Optimize Pocket Depth Mod3 Warhead Modification (Hydroxamic acid, Ester, Amide) Center->Mod3 Target Specificity (HDAC vs. Kinase) Mod4 Halogen Scan (Cl -> F, CF3, H) Center->Mod4 Tune Lipophilicity (LogP)

Caption: Figure 2. SAR expansion strategy. Four vectors of modification allow the transformation of the parent intermediate into diverse bioactive candidates.

Part 5: Biological Evaluation & SAR[8]

When evaluating these analogs, the following assays provide the most relevant data:

Assay TypeTarget/MetricRelevance
Enzymatic HDAC1 / HDAC6 If the acid is converted to hydroxamate, this scaffold fits the "Cap-Linker-ZBG" model for histone deacetylase inhibitors.
Metabolic Cytochrome P450 The 5-chloro substituent blocks oxidation. Compare metabolic stability (

) of the 5-H analog vs. 5-Cl analog to validate this blockade.
Physicochemical LogD (pH 7.4) Thiophene is more lipophilic than furan but less than benzene. Measure distribution coefficient to predict membrane permeability.

References

  • Thiophene in Medicinal Chemistry: Mishra, R., et al. (2022).[8][9][10][11][12] Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study.[8][9] Mini-Reviews in Medicinal Chemistry.

  • Synthetic Protocols (Friedel-Crafts): BenchChem Technical Support. (2025).[1][3][11] Reaction of 2-chlorothiophene with glutaric anhydride.

  • Factor Xa Inhibitors & Thiophene Scaffolds: Nagata, T., et al. (2009). Discovery of novel, potent and orally active direct inhibitor of factor Xa.[13] Bioorganic & Medicinal Chemistry.[3][8][11][12][13][14]

  • Medicinal Chemistry Perspectives: Thakur, S., et al. (2024).[12] Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry.[9]

Sources

spectroscopic data of 5-chlorothiophene compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-Chlorothiophene Compounds

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of 5-Chlorothiophene Compounds

Thiophene and its derivatives are foundational scaffolds in the fields of medicinal chemistry and materials science.[1] Their unique electronic properties and biological activities make them prized building blocks for novel pharmaceutical agents and functional materials.[1][2] Among these, 5-chlorothiophene compounds represent a critical subclass, where the introduction of a chloro-substituent profoundly modulates the molecule's aromatic character, stability, and chemical reactivity.[1] This modulation directly influences molecular interactions, making a thorough understanding of their structure paramount for rational drug design and materials development.

Spectroscopic analysis is the cornerstone of molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic connectivity and electronic environment.[3][4][5] For researchers, scientists, and drug development professionals, mastering the interpretation of this spectroscopic data is not merely a procedural step but a gateway to unlocking the full potential of these versatile compounds. This guide provides an in-depth exploration of the spectroscopic signatures of 5-chlorothiophene derivatives, synthesizing technical accuracy with field-proven insights to empower confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of nuclei are exquisitely sensitive to their local electronic environment, which is significantly influenced by the electronegative chlorine atom on the thiophene ring.[2]

¹H NMR Spectroscopy: Deciphering Proton Environments

In the ¹H NMR spectrum of a 5-chlorothiophene derivative, the chlorine atom exerts a deshielding effect on the adjacent ring protons due to its electron-withdrawing nature. This effect, combined with the inherent aromaticity of the thiophene ring, causes the ring protons to resonate at higher chemical shifts (downfield) compared to non-aromatic protons.[1]

The protons on a 2,5-disubstituted thiophene ring, such as 2,5-dichlorothiophene, are chemically equivalent and appear as a singlet. For other 5-chlorothiophene compounds, the remaining protons on the ring will appear as doublets due to coupling with their neighbors.

Table 1: Representative ¹H NMR Chemical Shifts for 5-Chlorothiophene Compounds

CompoundSolventH3 (ppm)H4 (ppm)Other Protons (ppm)
2,5-Dichlorothiophene[6]CDCl₃6.696.69N/A
5-Chlorothiophene-2-carboxylic acid[7]-Data not specifiedData not specified-
2-acetyl-5-chlorothiophene ChalconeCDCl₃7.00 (d)7.31 (d)7.37-7.83 (m, aromatic/vinyl)
2-(5-Chlorothiophen-2-yl)quinoxaline[8]CDCl₃7.18 (d)8.16 (d)7.74-8.12 (m, quinoxaline-H)

Note: (d) denotes a doublet, (m) denotes a multiplet. Coupling constants (J) for adjacent thiophene protons are typically in the range of 3-6 Hz.

Experimental Protocol: ¹H NMR Data Acquisition

The causality behind this protocol is to ensure high-resolution data by achieving a homogeneous magnetic field and a good signal-to-noise ratio, while using a standard reference for accurate chemical shift calibration.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of the 5-chlorothiophene compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

  • Instrument Tuning: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize the homogeneity of the magnetic field, and lock the field frequency using the deuterium signal from the solvent.[2]

  • Data Acquisition:

    • Pulse Sequence: Utilize a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all proton signals.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.[2]

  • Data Processing:

    • Apply a Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase-correct the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of compound in 0.7 mL CDCl₃ prep2 Add TMS Internal Standard prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock, Tune & Shim acq1->acq2 acq3 Acquire FID (16-64 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibration & Integration proc2->proc3 end end proc3->end Final Spectrum

Caption: General workflow for NMR sample preparation and data processing.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

In ¹³C NMR, the carbon directly attached to the chlorine atom (C5) experiences a significant downfield shift due to the direct inductive effect of the halogen. Other ring carbons are also influenced, providing a unique fingerprint of the substitution pattern.

Table 2: Representative ¹³C NMR Chemical Shifts for Chlorothiophene Compounds

CompoundSolventC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
2-Chlorothiophene[10][11]CDCl₃~126.8~127.3~125.4~122.0
5-Chlorothiophene-2-carboxylic acid[12]-Data not specifiedData not specifiedData not specifiedData not specified
2-acetyl-5-chlorothiophene ChalconeCDCl₃144.3127.8131.3139.9

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

Experimental Protocol: ¹³C NMR Data Acquisition

This protocol is designed to simplify the spectrum and ensure all carbon signals are detected, which is crucial as ¹³C has a low natural abundance and longer relaxation times.

  • Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.

  • Instrument Tuning: Perform locking and shimming as for ¹H NMR.

  • Data Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set a wide spectral width, typically 0-200 ppm.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Relaxation Delay: Use a longer relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[2]

  • Data Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).

Infrared (IR) Spectroscopy: Identifying Vibrational Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" for the compound. For 5-chlorothiophene derivatives, key vibrational bands correspond to the thiophene ring and the C-Cl bond.

Substituted thiophenes display several characteristic bands:[13]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[3]

  • Ring Stretching: C=C stretching vibrations within the thiophene ring are observed in the 1550-1350 cm⁻¹ region.

  • C-H Bending: Out-of-plane C-H bending deformations are found in the 900-650 cm⁻¹ region and are characteristic of the substitution pattern.[13]

  • C-S Stretching: The C-S stretching vibration can be observed around 764 cm⁻¹.[3]

Table 3: Key IR Absorption Frequencies for 5-Chlorothiophene Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3120 - 3050Weak to Medium
Ring C=C Stretch1550 - 1350Medium to Strong
C-H In-plane Bend1250 - 1050Medium
C-H Out-of-plane Bend900 - 700Strong
C-Cl Stretch800 - 600Strong

Data compiled from general thiophene derivative studies and specific compounds.[13][14][15]

Experimental Protocol: FT-IR Data Acquisition

The choice between a thin film or a KBr pellet depends on the physical state of the sample, with both methods aiming to create a sample thin enough for IR radiation to pass through and generate a clean spectrum free from solvent interference.

  • Sample Preparation (Thin Film for Liquids):

    • Place a single drop of the liquid sample onto one polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Carefully place a second salt plate on top to create a thin capillary film.

  • Sample Preparation (KBr Pellet for Solids):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.

    • Press the resulting powder into a translucent disk using a pellet press.[9]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or a clean KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

    • Place the prepared sample in the instrument's sample holder.

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[9]

Diagram: IR Vibrational Mode Correlations

G mol 5-Chlorothiophene Structure modes Aromatic C-H Stretch Ring C=C Stretch C-H Out-of-plane Bend C-Cl Stretch spec 3100-3000 cm⁻¹ 1550-1350 cm⁻¹ 900-700 cm⁻¹ 800-600 cm⁻¹ modes:m0->spec:f0 modes:m1->spec:f1 modes:m2->spec:f2 modes:m3->spec:f3

Caption: Correlation of molecular vibrations with IR spectral regions.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[16] When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments.[16][17]

For 5-chlorothiophene compounds, the most telling feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in any chlorine-containing ion appearing as a pair of peaks separated by 2 m/z units, with the M⁺ peak and the M+2 peak having a relative intensity ratio of roughly 3:1.[18] This pattern is a definitive indicator of the presence of one chlorine atom.

The fragmentation of the thiophene ring itself can be complex. Studies on 2-chlorothiophene have shown that fragmentation is often initiated by H/Cl atom migration, followed by ring-opening and subsequent cleavage.[19][20]

Table 4: Common Fragments in the Mass Spectrum of Chlorothiophenes

IonDescriptionKey Feature
[M]⁺Molecular IonExhibits a characteristic M+2 peak at ~33% intensity of M⁺.
[M-Cl]⁺Loss of ChlorineFragment corresponding to the thiophene ring.
[HCS]⁺Thioformyl CationA common and often abundant fragment from thiophene ring cleavage.[19][20]
[C₃H₃]⁺Cyclopropenyl CationA stable carbocation resulting from ring fragmentation.[19]

Based on fragmentation patterns of 2-chlorothiophene.[19][20]

Experimental Protocol: Mass Spectrometry Data Acquisition

The goal of this protocol is to vaporize and ionize the sample with minimal initial fragmentation (for molecular ion detection) and then analyze the mass-to-charge ratio of the resulting ions.

  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via direct infusion, or through a coupled gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.

  • Ionization:

    • Select an appropriate ionization method. Electron Impact (EI) is a common, high-energy technique that provides rich fragmentation data.[16]

    • The sample is bombarded with high-energy electrons, causing an electron to be ejected from the molecule to form the molecular ion (M⁺).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector counts the ions at each m/z value, generating a mass spectrum that plots relative abundance versus m/z.[9]

Diagram: Simplified Fragmentation Pathway of a 5-Chlorothiophene

G parent 5-Chlorothiophene Molecular Ion [M]⁺ (Shows M+2 peak) frag1 [M-Cl]⁺ parent->frag1 - Cl• frag2 [HCS]⁺ parent->frag2 - C₃H₂Cl• frag3 Other Fragments parent->frag3

Caption: A typical fragmentation pathway for a 5-chlorothiophene compound.

Conclusion

The comprehensive characterization of 5-chlorothiophene compounds is critically dependent on the adept application and interpretation of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, revealing the electronic influence of the chloro-substituent. FT-IR spectroscopy offers a rapid and reliable method for confirming the presence of the thiophene ring and other functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides invaluable structural clues through its distinct fragmentation patterns, most notably the isotopic signature of chlorine. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structural assignment and purity assessment of these vital chemical entities, paving the way for their successful application in drug discovery and materials science.

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  • Chintala, N., et al. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 33 Suppl 2, 85-94. [Link]

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  • Franz, D., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Magnetic Resonance in Chemistry, 60(1), 101-111. [Link]

  • Rozentsveig, I. B., et al. (2007). The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route to a series of trichloroethylamides of 5-chloro-2-thienylsulfonic acid. Russian Journal of Organic Chemistry, 43(5), 734-739. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 341-358. [Link]

Sources

Reactivity Profile and Synthetic Utility of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS: 845790-40-1) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Structurally, it features a 2-acyl-5-chlorothiophene core tethered to a valeric acid side chain. This unique architecture presents multiple orthogonal reactivity domains: a terminal carboxylic acid for amide/ester coupling, a ketone for reduction or olefination, and a halogenated heteroaromatic ring primed for both electrophilic aromatic substitution (EAS) and transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth analysis of the thiophene ring's reactivity, detailing the electronic causality behind its regioselectivity, metabolic liabilities, and field-proven experimental workflows for selective functionalization.

Electronic Profiling & Regioselectivity (The "Push-Pull" Dynamics)

The reactivity of the thiophene ring in this molecule is governed by a delicate balance of electronic effects exerted by its substituents. Thiophene itself is an electron-rich heterocycle, generally undergoing EAS much faster than benzene due to the stabilization of the Wheland intermediate [1]. However, the introduction of substituents at the C2 and C5 positions drastically alters its HOMO-LUMO profile and nodal characteristics.

  • The C2-Acyl Group: The carbonyl moiety of the oxovaleric acid chain is strongly electron-withdrawing via resonance. This deactivates the thiophene ring toward electrophilic attack, reducing its overall nucleophilicity. Crucially, the acyl group acts as a meta-director, steering incoming electrophiles toward the C4 and C5 positions [2].

  • The C5-Chloro Group: Halogens on aromatic rings exhibit dichotomous electronic behavior; they deactivate the ring via inductive electron withdrawal (-I effect) but direct electrophiles to the ortho and para positions via resonance electron donation (+M effect). For the C5-chlorine atom, the available ortho position is C4.

Causality of Regioselectivity: Because the C5 position is sterically occluded by the chlorine atom, the meta-directing effect of the C2-acyl group and the ortho-directing effect of the C5-chloro group synergistically activate the C4 position . The formation of the Wheland intermediate at C4 is thermodynamically favored due to resonance stabilization provided by the adjacent sulfur atom and the chlorine's lone pairs, effectively overriding the deactivating nature of the acyl group [2].

G C2_Acyl C2-Acyl Group (Electron Withdrawing) Thiophene Thiophene Core (Deactivated) C2_Acyl->Thiophene Deactivates ring, directs meta (C4) C5_Chloro C5-Chloro Group (Resonance Donor) C5_Chloro->Thiophene Directs ortho (C4) C4_Position C4 Position (Regioselective Target) Thiophene->C4_Position Synergistic EAS Activation

Electronic effects of C2-acyl and C5-chloro groups directing electrophiles to the C4 position.

Core Reactivity Domains

Electrophilic Aromatic Substitution (EAS) at C4

Despite the dual deactivation by the acyl and chloro groups, the thiophene core retains sufficient electron density to undergo EAS under forcing conditions. Reactions such as bromination or nitration proceed with high regioselectivity at the C4 position. The kinetic product predominates, driven by the lower activation energy required to form the C4-substituted Wheland intermediate [1].

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling at C5

Unactivated 2-chlorothiophenes are notoriously sluggish in cross-coupling reactions compared to their bromo- or iodo-counterparts. However, the presence of the C2-acyl group in 5-(5-chloro-2-thienyl)-5-oxovaleric acid provides a "para-like" activation across the thiophene diene system. This extended conjugation lowers the energy barrier for the oxidative addition of palladium into the C-Cl bond. Utilizing bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) allows for efficient Suzuki-Miyaura cross-coupling at the C5 position, enabling the synthesis of 5-aryl-2-acylthiophene derivatives [3].

Chemoselective Side-Chain Modifications

The valeric acid side chain offers orthogonal reactivity. The terminal carboxylic acid can be converted into amides or esters using standard coupling reagents (e.g., EDC/HOBt) without disrupting the thiophene core. Furthermore, the C5-ketone can be selectively reduced to a methylene group via Wolff-Kishner or Clemmensen reduction, or to a secondary alcohol using sodium borohydride, depending on the target pharmacophore.

Metabolic Reactivity & Bioactivation

For drug development professionals, understanding the metabolic liability of the 2-acyl-5-chlorothiophene motif is critical. Thiophene rings are known structural alerts (toxicophores) susceptible to cytochrome P450 (CYP450)-mediated oxidation. The bioactivation of 2-acyl-5-chlorothiophene-containing compounds by human liver microsomes typically proceeds via epoxidation or S-oxidation of the thiophene ring [4]. These highly reactive electrophilic intermediates are usually trapped by glutathione (GSH) to form stable conjugates. However, if GSH is depleted, these intermediates can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity (IDT).

G Parent 2-Acyl-5-chlorothiophene Derivative CYP450 CYP450 Oxidation Parent->CYP450 Epoxide Thiophene Epoxide / S-Oxide (Reactive Intermediate) CYP450->Epoxide Bioactivation GSH Glutathione (GSH) Trapping Epoxide->GSH Protein Covalent Protein Binding (Toxicity) Epoxide->Protein If GSH depleted (Adverse Event) Adduct GSH Conjugate (Detoxified) GSH->Adduct Safe Clearance

CYP450-mediated bioactivation of the thiophene core leading to reactive intermediates and toxicity.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the functionalization of the thiophene core.

Protocol 1: Regioselective C4-Bromination

Rationale: Utilizing N-bromosuccinimide (NBS) in a highly polar, acidic medium ensures the generation of a potent electrophilic bromine species capable of overcoming the deactivated nature of the ring.

  • Preparation: Dissolve 1.0 eq of 5-(5-chloro-2-thienyl)-5-oxovaleric acid in a 1:1 mixture of glacial acetic acid and chloroform.

  • Activation: Add 1.2 eq of NBS in small portions at 0 °C to control the exothermic generation of the bromonium ion.

  • Reaction: Warm the mixture to 60 °C and stir for 12 hours. Monitor the reaction via LC-MS. The synergistic directing effects will exclusively yield the C4-bromo derivative.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted NBS (preventing over-bromination during workup). Extract with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Rationale: The C-Cl bond requires a highly active Pd(0) species. The combination of Pd(OAc)₂ and the bulky, electron-rich XPhos ligand facilitates oxidative addition into the challenging aryl chloride bond [3].

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of the thiophene substrate, 1.5 eq of arylboronic acid, 0.05 eq Pd(OAc)₂, 0.10 eq XPhos, and 3.0 eq K₃PO₄.

  • Degassing: Evacuate and backfill the flask with argon three times to prevent catalyst deactivation. Add degassed 1,4-dioxane/water (4:1 v/v).

  • Reaction: Heat the mixture to 100 °C for 16 hours. The aqueous biphasic system ensures the dissolution of the inorganic base, driving the transmetalation step.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the organic layer via silica gel chromatography.

Summary of Quantitative Reaction Parameters
TransformationReagents / CatalystSolvent SystemTemp (°C)Target PositionExpected Yield
EAS (Bromination) NBS (1.2 eq)AcOH / CHCl₃ (1:1)60C475 - 85%
EAS (Nitration) HNO₃ / H₂SO₄H₂SO₄0 to 25C460 - 70%
Suzuki Coupling Ar-B(OH)₂, Pd(OAc)₂, XPhos, K₃PO₄1,4-Dioxane / H₂O100C5 (Cl displacement)80 - 95%
Ketone Reduction NaBH₄ (2.0 eq)Methanol0 to 25C5 (Oxovaleric chain)> 90%

References

  • HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London. Available at:[Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene. MDPI. Available at:[Link]

  • 58th ASMS Conference on Mass Spectrometry and Allied Topics (Bioactivation of 2-Acyl-5-chlorothiophene-containing Compounds). American Society for Mass Spectrometry (ASMS). Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid . This compound serves as a critical building block in medicinal chemistry, particularly in the development of Factor Xa inhibitors and other anticoagulant pharmacophores where the 5-chlorothiophene moiety is a privileged structure.

The method utilizes a classical Friedel-Crafts acylation , optimized for regioselectivity and purity. By leveraging the directing effects of the chlorine substituent and the steric constraints of the thiophene ring, this protocol achieves high specificity for the C5 position, minimizing the need for chromatographic purification.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive acylation at the C5 position of the thiophene ring.

  • Self-Validating Purification: Integrated acid-base workup removes neutral impurities (unreacted starting material) and inorganic salts without column chromatography.

  • Scalability: The thermodynamic control and solvent choice allow this process to scale from gram to kilogram quantities.

Retrosynthetic Analysis & Mechanism

The synthesis is based on the electrophilic aromatic substitution of 2-chlorothiophene (1) with glutaric anhydride (2).

Mechanistic Insight

The chlorine atom at position 2 of the thiophene ring exerts a deactivating inductive effect (


) but a stronger activating resonance effect (

), directing incoming electrophiles to the ortho (C3) or para (C5) positions. However, in thiophene systems,

-positions (C2/C5) are significantly more reactive than

-positions (C3/C4) due to better resonance stabilization of the sigma complex. With C2 blocked by chlorine, C5 becomes the sole highly reactive site, ensuring excellent regioselectivity.
Reaction Pathway Diagram[1][2]

G Substrate 2-Chlorothiophene Complex Acylium Ion Complex Substrate->Complex + Reagent Glutaric Anhydride Reagent->Complex Activation Catalyst AlCl3 / DCM Catalyst->Complex Product 5-(5-Chloro-2-thienyl)-5-oxovaleric acid Complex->Product Hydrolysis (H3O+)

Figure 1: Synthetic pathway illustrating the activation of glutaric anhydride and subsequent electrophilic attack on 2-chlorothiophene.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Chlorothiophene 96-43-5

Substrate
Glutaric Anhydride 108-55-4

Acylating Agent
Aluminum Chloride (

)
7446-70-0AnhydrousLewis Acid Catalyst
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Hydrochloric Acid 7647-01-0

& Conc.[1][2][3]
Quenching/pH Adjust
Sodium Carbonate (

)
497-19-8Sat. Soln.Base Extraction
Equipment
  • Three-neck round-bottom flask (

    
    )
    
  • Mechanical stirrer (essential for slurry handling)

  • Addition funnel (pressure-equalizing)

  • Inert gas manifold (

    
     or Ar)
    
  • Ice/Salt bath (

    
    )[4]
    

Experimental Protocol

Step 1: Catalyst Activation
  • Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.

  • Solvent Charge: Add anhydrous DCM (

    
    ) to the flask.
    
  • Catalyst Addition: Add

    
      (
    
    
    
    ,
    
    
    for a
    
    
    scale) in portions.
    • Expert Note: A slight excess (

      
      ) is required because 
      
      
      
      complexes with both the anhydride carbonyls and the product's ketone/carboxylate groups.
  • Cooling: Cool the suspension to

    
     using an ice bath.
    
Step 2: Formation of the Electrophile
  • Reagent Addition: Add Glutaric Anhydride (

    
    , 
    
    
    
    ) portion-wise to the stirred
    
    
    suspension.
  • Activation: Stir at

    
     for 
    
    
    
    . The mixture may become homogenous or slightly yellow as the acylium complex forms.
Step 3: Acylation Reaction
  • Substrate Addition: Dissolve 2-Chlorothiophene (

    
    , 
    
    
    
    ) in a minimal amount of DCM (
    
    
    ). Add this solution dropwise to the reaction mixture over
    
    
    .
    • Critical Control: Maintain internal temperature

      
       to prevent polymerization of the thiophene.
      
  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for

    
    .
    
  • Monitoring: Monitor by TLC (System:

    
     EtOAc/Hexane). The product spot will be polar and may streak due to the carboxylic acid; starting material (2-chlorothiophene) is non-polar.
    
Step 4: Workup & Purification (Self-Validating System)

This workup leverages the acidic nature of the product to separate it from neutral byproducts.

  • Quench: Pour the reaction mixture carefully onto a mixture of ice (

    
    ) and concentrated HCl (
    
    
    
    ). Caution: Exothermic.
  • Phase Separation: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (

    
    ). Combine organic phases.[3][5]
    
  • Base Extraction (Purification Step):

    • Extract the combined DCM organic phase with saturated

      
       solution  (
      
      
      
      ).
    • Mechanism:[6][7][2][8][9][10][11][12] The product (carboxylic acid) converts to the water-soluble sodium salt. Neutral impurities (unreacted thiophene, oligomers) remain in the DCM layer.

    • Discard the DCM layer (after verifying no product remains).

  • Acidification & Isolation:

    • Cool the aqueous alkaline extract to

      
      .
      
    • Acidify dropwise with concentrated HCl to

      
      . The product will precipitate as a white to off-white solid.
      
  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at

    
    .
    

Process Workflow Diagram

Workflow Start Start: AlCl3 + Glutaric Anhydride in DCM AddSubstrate Add 2-Chlorothiophene (0-5°C) Start->AddSubstrate Quench Quench with Ice/HCl AddSubstrate->Quench 4-6 hrs PhaseSep Separate Phases (Product in DCM) Quench->PhaseSep BaseWash Extract with Na2CO3 (aq) PhaseSep->BaseWash Split Phase Split BaseWash->Split OrgLayer DCM Layer (Contains Impurities) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Split->AqLayer Keep Acidify Acidify with HCl to pH 1 AqLayer->Acidify Filter Filter & Dry Solid Acidify->Filter

Figure 2: Operational workflow emphasizing the acid-base purification strategy.

Analytical Characterization

Upon isolation, the product should be characterized to confirm identity and purity.

TechniqueExpected ResultInterpretation

NMR
(

,

)

(s, 1H)
Carboxylic acid proton (

).

(d,

, 1H)
Thiophene C3-H (adjacent to carbonyl).

(d,

, 1H)
Thiophene C4-H (adjacent to Cl).

(t, 2H)

-methylene to ketone.

(t, 2H)

-methylene to acid.

(m, 2H)
Central methylene (

-position).
HPLC Purity

Single peak (monitor at

).
Appearance White/Off-white solidHigh purity crystalline solid.

Troubleshooting & Optimization

Common Issues and Solutions
  • Low Yield:

    • Cause: Moisture deactivating

      
      .
      
    • Solution: Ensure fresh, anhydrous

      
       is used. If the 
      
      
      
      is yellow or clumpy, sublime it or purchase a fresh batch.
  • Dark/Tarred Product:

    • Cause: Reaction temperature too high during addition.

    • Solution: Strictly control addition temperature at

      
      . Thiophenes are electron-rich and prone to polymerization under strong Lewis acid conditions if heated.
      
  • Incomplete Separation:

    • Cause: Emulsion during base extraction.

    • Solution: Add a small amount of brine or filter the biphasic mixture through a Celite pad to break the emulsion.

Safety Considerations
  • 
    :  Reacts violently with water. Handle in a fume hood.
    
  • 2-Chlorothiophene: Toxic and unpleasant odor. Double-glove and use bleach to clean glassware to neutralize odors.

References

  • Friedel-Crafts Acylation of Thiophenes

    • Title: Regioselective Friedel-Crafts Acyl
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the C5 directing effect of 2-halothiophenes.
    • (Analogous synthesis of acylated thiophenes).

  • Synthesis of Rivaroxaban Intermediates

    • Title: Process for the synthesis of rivaroxaban and intermediate for the production thereof.[13]

    • Source: WO2015198259A1.
    • Context: Describes the handling of 5-chlorothiophene derivatives and acyl
  • General Friedel-Crafts with Anhydrides

    • Title: Friedel-Crafts Acylation with Cyclic Anhydrides.[6][9]

    • Source:Organic Syntheses, Coll.[4] Vol. 3, p. 6.

    • Context: Standard methodology for converting anhydrides to keto-acids.[6]

Sources

Precision Synthesis: Friedel-Crafts Acylation of 2-Chlorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | ID: AN-FCA-2CT-05

Abstract

This guide details the methodology for the regioselective Friedel-Crafts acylation of 2-chlorothiophene to synthesize 2-acetyl-5-chlorothiophene . This transformation is a critical step in the synthesis of bioactive sulfur heterocycles used in drug discovery (e.g., antithrombotics and antibiotics). We present two distinct protocols: a standard Lewis-acid mediated method (AlCl₃) for high-throughput discovery and a "Green" zeolite-catalyzed method for sustainable process scaling. Mechanistic insights into the directing effects of the sulfur heteroatom and the halogen substituent are provided to explain the exclusive C5-regioselectivity.

Introduction & Mechanistic Rationale

The Substrate: 2-Chlorothiophene

Thiophene derivatives are classic bioisosteres for phenyl groups in medicinal chemistry. The introduction of a chlorine atom at the C2 position blocks the most reactive site, directing subsequent electrophilic substitution to the C5 position.

Regioselectivity: Why C5?

Thiophene undergoes electrophilic aromatic substitution (EAS) much faster than benzene due to the electron-donating resonance effect of the sulfur atom.

  • Alpha-Orientation: The sulfur atom stabilizes the carbocation intermediate most effectively when attack occurs at the

    
    -positions (C2 and C5).
    
  • Blocking Effect: With C2 substituted by chlorine (a deactivating but ortho/para-directing group), the C5 position becomes the most nucleophilic site remaining.

  • Deactivation: The product, 2-acetyl-5-chlorothiophene, contains an electron-withdrawing acetyl group, which deactivates the ring toward further acylation, effectively preventing poly-substitution.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion complex, followed by nucleophilic attack from the thiophene ring.[1]

G cluster_0 Activation cluster_1 Substitution AcCl Acetyl Chloride Acylium Acylium Ion Complex [CH3-C≡O]+ AlCl4- AcCl->Acylium Complexation AlCl3 AlCl3 (Catalyst) AlCl3->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Electrophilic Attack (C5) Substrate 2-Chlorothiophene Substrate->Sigma Product 2-Acetyl-5-chlorothiophene Sigma->Product -HCl, -AlCl3 (Aromatization)

Figure 1: Mechanistic pathway for the AlCl₃-mediated acylation.[1] The acylium ion attacks the C5 position, stabilized by the sulfur atom's lone pair.

Critical Parameters & Optimization

Success in this synthesis relies on controlling three variables: moisture, temperature, and stoichiometry.

ParameterRecommendationRationale
Catalyst Selection AlCl₃ (Standard) or H-Beta Zeolite (Green)AlCl₃ provides rapid conversion but requires stoichiometric amounts. Zeolites offer reusability and lower waste but require higher temperatures.
Solvent Dichloromethane (DCM) Polar enough to solubilize the complex but non-nucleophilic. Nitrobenzene is an alternative but hard to remove.
Temperature 0–5°C (Addition) , RT (Stir) Low temp during addition prevents exotherm-driven polymerization.
Stoichiometry 1.1 : 1.0 : 1.1 (AcCl : Substrate : AlCl₃)Slight excess of catalyst is required as the ketone product complexes with AlCl₃, deactivating it.

Standard Operating Procedure (Protocol A)

Method: Classical Lewis Acid Catalysis (High Yield, Rapid) Scale: 50 mmol (Adaptable)

Materials
  • 2-Chlorothiophene (5.93 g, 50 mmol)

  • Acetyl Chloride (4.32 g, 55 mmol)

  • Aluminum Chloride, anhydrous (7.33 g, 55 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1M HCl and Saturated NaHCO₃ for workup.

Workflow Diagram

Workflow Setup Setup: 3-Neck Flask, N2 atm Ice Bath (0°C) CatAdd Step 1: Suspend AlCl3 in DCM Setup->CatAdd AcylAdd Step 2: Add Acetyl Chloride (Dropwise) Temp < 5°C CatAdd->AcylAdd SubAdd Step 3: Add 2-Chlorothiophene (Dropwise) Temp < 5°C AcylAdd->SubAdd Reaction Step 4: Stir at RT (1 - 2 Hours) SubAdd->Reaction Quench Step 5: Quench into Ice/HCl (Exothermic!) Reaction->Quench Workup Step 6: Extract (DCM), Wash (NaHCO3), Dry Quench->Workup Purify Step 7: Distillation or Recrystallization Workup->Purify

Figure 2: Step-by-step experimental workflow for Protocol A.

Step-by-Step Procedure
  • Preparation : Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension : Add anhydrous DCM (30 mL) and AlCl₃ (7.33 g) to the flask. Cool to 0°C in an ice bath.

  • Acylium Generation : Add Acetyl Chloride (4.32 g) dropwise over 10 minutes. The suspension may clear slightly as the complex forms.

  • Substrate Addition : Dissolve 2-Chlorothiophene (5.93 g) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 5°C. Note: The solution will turn dark orange/red.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quenching : Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL concentrated HCl. Caution: Vigorous evolution of HCl gas.

  • Extraction : Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing : Wash combined organics with saturated NaHCO₃ (until effervescence ceases) and then brine.

  • Drying & Concentration : Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude solid can be recrystallized from ethanol/water or distilled under reduced pressure (bp ~88°C at 4 mmHg) to yield off-white crystals.

Green Chemistry Alternative (Protocol B)

Method: Zeolite Catalysis (Reusable, Solvent-Minimized) Rationale: Avoids stoichiometric metal waste and corrosive AlCl₃ workups.

Materials
  • 2-Chlorothiophene (1 eq)

  • Acetic Anhydride (3 eq)[1][4][5]

  • H-Beta Zeolite (calcined at 550°C prior to use, ~15 wt% loading)

Procedure
  • Setup : In a pressure tube or round-bottom flask with a reflux condenser.

  • Mix : Combine 2-chlorothiophene and acetic anhydride. Add the activated H-Beta zeolite.[5]

  • Heat : Stir at 60°C for 2–4 hours.

  • Workup : Filter off the catalyst (save for regeneration).[1][4] Dilute the filtrate with ethyl acetate, wash with water to remove acetic acid byproduct.

  • Purification : Evaporate solvent to obtain the product.

  • Performance : This method typically yields >95% conversion with high regioselectivity, though reaction times are longer than the AlCl₃ method.

Analytical Characterization

TechniqueExpected Data for 2-Acetyl-5-chlorothiophene
Physical State Off-white to yellow crystalline solid (mp 46–47°C).[6]
¹H NMR (CDCl₃)

7.50 (d, J=4.0 Hz, 1H, H-3), 6.95 (d, J=4.0 Hz, 1H, H-4), 2.52 (s, 3H, CH₃). Note: Doublets indicate 2,5-substitution pattern.
¹³C NMR Carbonyl peak ~190 ppm; Thiophene carbons ~130–145 ppm.
GC-MS Molecular ion [M]+ at m/z 160/162 (3:1 ratio due to Cl isotope).

Troubleshooting & Safety

  • Polymerization : If the reaction turns into a black tar, the temperature was likely too high during addition. Ensure strict 0°C control.

  • Incomplete Conversion : Old AlCl₃ absorbs moisture and deactivates. Use fresh, yellow/grey anhydrous AlCl₃.

  • Safety :

    • Thiophenes : Potentially toxic and foul-smelling. Work in a fume hood.

    • AlCl₃ : Reacts violently with water. Quench slowly behind a blast shield.

    • HCl Gas : Generated during reaction and quench. Use a scrubber or vent to a hood.

References

  • BenchChem. A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. (2025).[4][5] Retrieved from 5

  • TSI Journals. Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Retrieved from 7[8]

  • ResearchGate. Synthesis of P005091 (1-(5-((2,3-dichlorophenyl) thio)-4-nitro-2-thienyl) ethanone). Retrieved from 9[9]

  • Google Patents. Preparation method for 2-chlorine-5-thiophene formic acid (CN102993164A). Retrieved from 10

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. (2025).[5][8] Retrieved from 1

Sources

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Method Development Guide

Executive Summary

5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS: 845790-40-1) is a critical synthetic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs), particularly thiophene-containing therapeutics. Accurate quantification and impurity profiling of this intermediate are essential for reaction monitoring and quality control. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically to the structural nuances of this molecule.

Chromatographic Rationale & Mechanistic Causality (The "Why")

As an analytical scientist, developing a reliable method requires looking beyond generic protocols and addressing the specific physicochemical properties of the analyte. The target molecule presents two distinct chromatographic challenges: a hydrophobic, highly conjugated chlorothiophene ring and a polar, ionizable carboxylic acid tail.

  • Stationary Phase & Detection: Standard methodologies for thiophene derivatives dictate the use of octadecylsilane (C18) stationary phases. The extended

    
    -conjugation of the chlorothiophene ring combined with the oxo (ketone) group creates a strong chromophore. Consequently, UV detection in the 230–320 nm range is optimal, with 254 nm providing the best balance of sensitivity and baseline stability .
    
  • Mobile Phase Chemistry (Ion Suppression): The presence of the oxovaleric acid moiety dictates the mobile phase pH. If analyzed at a neutral pH, the carboxylic acid (pKa ~4.8) will partially ionize, resulting in split peaks, severe tailing, and shifting retention times. To counteract this, the aqueous mobile phase must be heavily buffered below the pKa to enforce complete protonation and ensure robust peak symmetry [1]. We utilize 0.1% Formic Acid (pH ~2.7) to achieve this ion suppression.

  • Elution Profile: Reaction mixtures containing this intermediate often harbor structurally similar byproducts (e.g., unreacted starting materials or des-chloro impurities). A gradient elution profile utilizing Acetonitrile and Water is implemented, as this combination has been proven to provide superior resolution and faster analysis times for complex thiophenic mixtures compared to isocratic holds [2].

Method_Logic Analyte 5-(5-Chloro-2-thienyl)-5-oxovaleric acid Sub1 Carboxylic Acid Group (Ionizable, pKa ~4.8) Analyte->Sub1 Sub2 Chlorothiophene Ring (Hydrophobic Chromophore) Analyte->Sub2 Sol1 Aqueous Phase: 0.1% Formic Acid Suppresses ionization, prevents tailing Sub1->Sol1 Sol2 Stationary Phase: C18 Column Detection: UV at 254 nm Sub2->Sol2

Figure 1: Logical causality between molecular structure and method parameters.

Analytical Method Parameters

Table 1: HPLC Instrument Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µmHigh carbon load for hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterLow pH (~2.7) for carboxylic acid protonation.
Mobile Phase B 100% HPLC-Grade AcetonitrileStrong organic modifier for rapid elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CReduces backpressure and stabilizes retention.
Injection Volume 10 µLPrevents column overloading.
Detection PDA/UV at 254 nmTargets the thiophene-ketone conjugated system.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial Hold
2.07030Isocratic
12.01090Linear Gradient
15.01090Wash
15.17030Re-equilibration
20.07030End of Run

Step-by-Step Experimental Protocol

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

Phase 2: Standard & Sample Preparation

Field Insight: Always use Polytetrafluoroethylene (PTFE) syringe filters. Nylon filters can occasionally bind to acidic compounds, leading to artificially low recoveries.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

HPLC_Workflow S1 1. Sample Prep Extraction & Filtration S2 2. RP-HPLC Gradient Separation S1->S2 S3 3. UV Detection PDA Scanning (254 nm) S2->S3 S4 4. Data Analysis Integration & SST S3->S4

Figure 2: End-to-end analytical workflow for HPLC quantification.

System Suitability & Self-Validation (Trustworthiness)

A protocol is only as reliable as its daily validation. Every experimental run must operate as a self-validating system. Before analyzing any unknown samples, inject a Blank (Diluent) followed by five replicate injections of the Working Standard.

The system is only deemed "Suitable" if it meets the rigorous criteria outlined below. Failure to meet these metrics indicates an issue with the mobile phase pH, column degradation, or pump performance.

Table 3: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaPurpose of Metric
Blank Injection No interfering peaks at analyte RTEnsures no carryover or solvent contamination.
Retention Time (RT) ~8.5 minutes (± 0.2 min)Confirms pump flow rate and gradient accuracy.
Peak Tailing Factor (

)

1.5
Verifies complete ion suppression of the acid.
Theoretical Plates (

)

5,000
Confirms column efficiency and bed integrity.
% RSD of Peak Area

2.0% (n=5)
Validates autosampler precision and injection consistency.

References

Sources

1H NMR and 13C NMR spectrum of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the structural characterization of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS: 845790-40-1), a critical intermediate in the synthesis of anticoagulant agents such as Rivaroxaban. Accurate identification of this compound is essential for monitoring Friedel-Crafts acylation efficiency and controlling process-related impurities. This guide provides a validated protocol for sample preparation, acquisition parameters, and a detailed assignment of 1H and 13C NMR signals in DMSO-


, emphasizing the differentiation of the thiophene regioisomers and the aliphatic chain connectivity.

Introduction & Chemical Context

5-(5-Chloro-2-thienyl)-5-oxovaleric acid is formed via the Friedel-Crafts acylation of 2-chlorothiophene with glutaric anhydride. In pharmaceutical development, this molecule serves as a scaffold for introducing the chlorothiophene moiety, a pharmacophore critical for Factor Xa binding affinity.

Critical Quality Attributes (CQA):

  • Regioselectivity: Confirming acylation at the C2 position (vs. C3) of the thiophene ring.

  • Chain Integrity: Verifying the intact 5-carbon oxovaleric chain (distinct from succinic or adipic analogs).

  • Residual Solvents: Monitoring for reaction solvents (e.g., dichloromethane, nitrobenzene).

Experimental Protocol

Reagents and Materials
  • Analyte: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (>98% purity).[1]

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% TMS (v/v). DMSO is preferred over CDCl
    
    
    to solubilize the carboxylic acid and minimize dimerization effects, ensuring a sharp -COOH signal.
  • Tube: 5 mm High-Precision NMR tube (e.g., Wilmad 535-PP).

Sample Preparation
  • Weigh 15.0 mg ± 0.5 mg of the solid analyte into a clean vial.

  • Add 0.6 mL of DMSO-

    
    .
    
  • Vortex for 30 seconds until fully dissolved. Ensure no suspended particulates remain.

  • Transfer to the NMR tube. Cap immediately to prevent moisture absorption (hygroscopic solvent).

Instrument Parameters (600 MHz equivalent)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)
Acquisition Time 3.0 sec1.0 sec
Relaxation Delay (D1) 1.0 sec (5.0 sec for qNMR)2.0 sec
Scans (NS) 161024
Temperature 298 K (25°C)298 K (25°C)
Line Broadening (LB) 0.3 Hz1.0 Hz

Results and Discussion

Structural Logic & Assignment Strategy

The structure consists of three distinct spin systems:

  • Thiophene Ring: An AB system (two doublets) characteristic of 2,5-disubstitution.

  • Aliphatic Chain: A spin system of three methylene groups (

    
    ) appearing as a triplet-quintet-triplet pattern.
    
  • Labile Proton: The carboxylic acid proton (

    
    ).
    
1H NMR Spectrum Analysis (DMSO- )

The aromatic region confirms the 2,5-substitution pattern. A 2,3-substitution would yield different coupling constants (


 Hz) and chemical shifts. The observed 

Hz is diagnostic for H3/H4 coupling in 2,5-substituted thiophenes.
  • 
     12.10 ppm (bs, 1H):  Carboxylic acid proton. Broad due to hydrogen bonding.
    
  • 
     7.78 ppm (d, 
    
    
    
    Hz, 1H):
    Thiophene H-3 . Deshielded significantly by the adjacent carbonyl anisotropy.
  • 
     7.24 ppm (d, 
    
    
    
    Hz, 1H):
    Thiophene H-4 . Shielded relative to H-3 but deshielded by the chlorine atom.
  • 
     2.96 ppm (t, 
    
    
    
    Hz, 2H):
    Methylene
    
    
    to ketone (
    
    
    ).
  • 
     2.26 ppm (t, 
    
    
    
    Hz, 2H):
    Methylene
    
    
    to acid (
    
    
    ).
  • 
     1.84 ppm (quin, 
    
    
    
    Hz, 2H):
    Central methylene (
    
    
    ).
13C NMR Spectrum Analysis

The carbonyl region provides immediate confirmation of the "keto-acid" motif.

  • 
     192.5 ppm:  Ketone carbonyl.
    
  • 
     174.2 ppm:  Carboxylic acid carbonyl.
    
  • 
     144.1 ppm:  Thiophene C-2  (Quaternary, ipso to C=O).
    
  • 
     136.8 ppm:  Thiophene C-5  (Quaternary, ipso to Cl).
    
  • 
     133.5 ppm:  Thiophene C-3  (CH).
    
  • 
     128.9 ppm:  Thiophene C-4  (CH).
    

Data Summary Tables

Table 1: 1H NMR Chemical Shift Assignments

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
COOH OH12.10Broad Singlet1H-Exchangeable acid proton
Th-3 CH7.78Doublet1H4.1

to Carbonyl (Deshielded)
Th-4 CH7.24Doublet1H4.1

to Carbonyl,

to Cl

-Keto
CH

2.96Triplet2H7.2Adjacent to Ketone

-Acid
CH

2.26Triplet2H7.3Adjacent to Carboxyl

-CH

CH

1.84Quintet2H7.3Central methylene

Table 2: 13C NMR Chemical Shift Assignments

Carbon TypeShift (

ppm)
Assignment
C=O (Ketone) 192.5C-1' (Linker to Thiophene)
COOH (Acid) 174.2C-5' (Acid terminus)
Cq (Ar) 144.1Thiophene C-2
Cq (Ar) 136.8Thiophene C-5 (C-Cl)
CH (Ar) 133.5Thiophene C-3
CH (Ar) 128.9Thiophene C-4
CH

38.4

to Ketone
CH

33.1

to Acid
CH

20.2Central CH

Visualization of Structural Logic

Diagram 1: HMBC Connectivity & Assignment Logic

This diagram illustrates the key Heteronuclear Multiple Bond Correlations (HMBC) used to connect the spin systems. The arrows represent long-range couplings (2J or 3J) from protons to carbons, confirming the connectivity of the thiophene ring to the aliphatic chain.

HMBC_Logic cluster_protons Proton Signals (1H) cluster_carbons Carbon Signals (13C) H_Th3 H-Th3 (7.78 ppm) C_Ketone C=O Ketone (192.5 ppm) H_Th3->C_Ketone 3J (Strong) C_Th2 C-Th2 (Ipso) (144.1 ppm) H_Th3->C_Th2 2J C_Th5 C-Th5 (C-Cl) (136.8 ppm) H_Th3->C_Th5 3J H_Th4 H-Th4 (7.24 ppm) H_Th4->C_Th2 3J H_Th4->C_Th5 2J H_AlphaKeto H-α-Keto (2.96 ppm) H_AlphaKeto->C_Ketone 2J (Definitive Link) H_AlphaKeto->C_Th2 3J (Weak/Linker)

Caption: Figure 1. Key HMBC correlations establishing the linkage between the chlorothiophene moiety and the oxovaleric acid chain.

Diagram 2: Synthesis & Impurity Context

Understanding the origin of the compound aids in identifying potential impurities in the spectrum (e.g., unreacted glutaric anhydride or regioisomers).

Synthesis_Pathway Reactant1 2-Chlorothiophene Reaction Friedel-Crafts Acylation (AlCl3 / Nitrobenzene) Reactant1->Reaction Reactant2 Glutaric Anhydride Reactant2->Reaction Product 5-(5-Chloro-2-thienyl)- 5-oxovaleric acid (Target) Reaction->Product Major Impurity1 Impurity A: Regioisomer (3-substituted) Reaction->Impurity1 Minor (<1%) Impurity2 Impurity B: Dimerization Products Reaction->Impurity2 Trace

Caption: Figure 2. Synthesis pathway highlighting the origin of the target molecule and potential structural impurities.

Troubleshooting & Tips

  • Water Peak Interference: In DMSO-

    
    , the water peak appears around 3.33 ppm. Ensure the sample is dry; otherwise, the water peak may broaden and overlap with the methylene signals or exchange with the carboxylic acid proton.
    
  • Acid Proton Visibility: If the peak at 12.1 ppm is not visible, the sample may contain traces of base or excessive water promoting fast exchange. Add a drop of D

    
    O to confirm the disappearance of the -COOH signal (and the water peak will grow).
    
  • Regioisomer Check: Look for a doublet with

    
     Hz. This indicates 2,3-substitution (impurity), whereas the desired 2,5-isomer has 
    
    
    
    Hz.

References

  • PubChem Compound Summary. 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CID 10248679). National Center for Biotechnology Information. Link

  • ChemScene. Product Data Sheet: 5-(5-Chlorothiophen-2-yl)-5-oxopentanoic acid.[2]Link

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry. (Provides comparative NMR data for the chlorothiophene-amide moiety). Link

  • BenchChem. Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing a Key Thiophene Intermediate.Link

Sources

Application Note: High-Purity Isolation of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid

[1]

Abstract & Scientific Context

The compound 5-(5-Chloro-2-thienyl)-5-oxovaleric acid is a critical building block in the synthesis of Factor Xa inhibitors and other thiophene-based anticoagulants.[1] Its synthesis typically involves the Friedel-Crafts acylation of 2-chlorothiophene with glutaric anhydride catalyzed by aluminum chloride (

While the synthetic pathway is established, the purification is often complicated by the presence of:

  • Regioisomers: 5-(5-chloro-3-thienyl)... (less favored but possible).[1]

  • Polymerization products: Due to the reactivity of the thiophene ring under Lewis acid conditions.

  • Aluminum salts: Difficult to remove completely without specific hydrolysis protocols.

  • Neutral impurities: Unreacted 2-chlorothiophene and glutaric anhydride.

This protocol details a self-validating purification strategy utilizing the amphiphilic nature of the keto-acid to separate it from neutral organic impurities via pH-controlled extraction, followed by a solvent-specific crystallization to remove isomers.[1]

Reaction Matrix & Chemistry

To understand the purification, one must understand the input matrix. Reaction:

Quench:

The crude mixture post-quench contains the target acid, unreacted starting materials, and trace tars dissolved in the organic solvent (typically Dichloromethane or Nitrobenzene).

Experimental Workflow (Logic Map)

PurificationWorkflowReactionCrude Reaction Mixture(DCM + AlCl3 Complex)QuenchQuench: Pour into Ice/Conc. HCl(Hydrolysis of Al-complex)Reaction->QuenchPhaseSepPhase SeparationOrganic (Product + Impurities)Aqueous (Al salts)Quench->PhaseSepBaseExtBase Extraction (sat. NaHCO3)pH ~8.5PhaseSep->BaseExtKeep OrganicDiscard AqueousDiscard AqueousPhaseSep->Discard AqueousOrgWasteOrganic Phase Waste(Unreacted Thiophene, Neutrals)BaseExt->OrgWasteOrganic LayerAqProductAqueous Phase(Product Carboxylate)BaseExt->AqProductAqueous LayerAcidifyAcidification (HCl to pH 1-2)Precipitation of TargetAqProduct->AcidifyFilterFiltration & Wash(Water wash to remove salts)Acidify->FilterRecrystRecrystallization(Ethanol/Water or Toluene)Filter->RecrystFinalPure 5-(5-Chloro-2-thienyl)-5-oxovaleric acid(>98% HPLC)Recryst->Final

Caption: Workflow for the isolation of the target keto-acid, utilizing pH-switching to eliminate neutral impurities.

Detailed Protocol

Reagents & Equipment[2][3]
  • Crude Reaction Mixture: Assuming 100 mmol scale in Dichloromethane (DCM).

  • Quench Solution: 200 g Ice + 50 mL Conc. HCl (37%).

  • Extraction Base: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Acidification: 6M Hydrochloric Acid.

  • Solvents: Dichloromethane (DCM), Ethanol (95%), Hexanes.

Step-by-Step Methodology
Step 1: Controlled Quench (Hydrolysis)

Rationale: The aluminum complex is stable. Exothermic hydrolysis requires careful temperature control to prevent decarboxylation or tar formation.

  • Cool the reaction mixture to 0–5°C.

  • Prepare a beaker with Ice (200 g) and Conc. HCl (50 mL) .

  • Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring. Caution: HCl gas evolution and exotherm.

  • Stir for 30 minutes until two clear layers appear and all solid aluminum clumps are dissolved.

Step 2: Primary Isolation
  • Transfer to a separatory funnel.[2][3]

  • Separate the organic layer (DCM).

  • Extract the aqueous layer once with DCM (50 mL) to recover entrained product.

  • Combine the organic layers.[3]

Step 3: Acid-Base Purification (The "Self-Validating" Step)

Rationale: This step separates the acidic target from neutral impurities (unreacted 2-chlorothiophene, glutaric anhydride, non-acidic byproducts).[1]

  • Extraction: Extract the combined DCM layer with Saturated

    
      (3 x 100 mL).
    
    • Observation: Carbon dioxide evolution will occur. Vent funnel frequently.

    • Check: The product moves to the aqueous phase (as sodium salt). The organic phase retains neutral impurities.

  • Wash: Combine the aqueous bicarbonate extracts. Wash with fresh DCM (50 mL) to remove any trapped organic impurities. Discard this DCM wash.

  • Acidification: Cool the aqueous phase to 10°C. Slowly add 6M HCl dropwise until pH reaches 1–2.

    • Endpoint: A thick white/off-white precipitate should form immediately.

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold water (3 x 50 mL) to remove NaCl and excess acid.

Step 4: Crystallization

Rationale: To remove trace isomers and improve crystal habit for drying.[1]

  • Solvent System: Ethanol/Water (Best for yield) or Toluene (Best for purity).

  • Procedure (Ethanol/Water):

    • Dissolve the wet cake in the minimum amount of boiling Ethanol (~5 mL per gram of solid).

    • Once dissolved, slowly add hot Water until the solution becomes slightly turbid.

    • Add a few drops of Ethanol to clear the turbidity.

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Drying: Filter the crystals and dry in a vacuum oven at 45°C for 12 hours.

Quantitative Data Summary

ParameterSpecification/Expected ValueNotes
Appearance White to Off-white crystalline solidCrude is often brown/tan.[1]
Melting Point 98 – 102 °C Compare to 5-(2-thienyl) analog (94-97°C).[1]
Yield (Crude) 85 - 90%Post-quench/extraction.
Yield (Pure) 70 - 75%Post-crystallization.
HPLC Purity > 98.5% (Area %)Main impurity: 2-chlorothiophene (<0.1%).
1H NMR

7.5 (d), 6.9 (d) thiophene protons
Distinct doublets for 3,4-H of thiophene.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Aqueous Ext. pH not high enough during extraction.[1]Ensure pH of aqueous layer is >8.5 using sat.

or dilute NaOH.
Oil formation upon Acidification Product precipitating too fast or impurities present.Acidify slowly with vigorous stirring. If oil forms, extract back into EtOAc and evaporate.
Colored Product Polymerized thiophene tars.Perform a charcoal treatment during the hot ethanol recrystallization step.
Aluminum Residue Incomplete hydrolysis.Ensure the initial quench uses sufficient HCl and agitation time is >30 min.

References

  • Friedel-Crafts Acylation Mechanism & General Protocols

    • Sigma-Aldrich Application Note: "Friedel–Crafts Acylation."[2][4][5][6] Available at: [7]

  • Synthesis of Thiophene Keto-Acids

    • ChemicalBook Data: "5-(5-Chloro-2-thienyl)-5-oxovaleric acid Properties." Available at:

  • Purification of Rivaroxaban Intermediates (Analogous Chemistry)

    • BenchChem Protocols: "Application Notes for Synthesis of Rivaroxaban Intermediates." Available at:

  • Physical Properties of Thiophene Analogs

    • Echemi Database: "5-Oxo-5-(2-thienyl)valeric acid."[1][8][9][10][11] Available at:

using 5-(5-Chloro-2-thienyl)-5-oxovaleric acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS 845790-40-1) is a versatile bifunctional building block featuring a lipophilic 5-chlorothiophene "head" and a polar valeric acid "tail," linked by a reactive ketone. While the 5-chlorothiophene moiety is a pharmacophore famously associated with Factor Xa inhibitors (e.g., Rivaroxaban), this specific C5-chain derivative serves a distinct role. It acts as a critical intermediate for synthesizing biotin antagonists , histone deacetylase (HDAC) inhibitors , and lipophilic spacers in fragment-based drug discovery (FBDD).

This guide details the synthesis, handling, and application of this molecule, focusing on its utility in generating "long-chain" thiophene derivatives where the 5-position chlorine atom blocks metabolic oxidation, enhancing in vivo stability.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-(5-chloro-2-thienyl)-5-oxopentanoic acid
CAS Number 845790-40-1
Molecular Formula C₉H₉ClO₃S
Molecular Weight 232.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Stability Stable under ambient conditions; Store at 2-8°C
Hazards Irritant (Skin/Eye).[1][2] Handle under fume hood.

Handling Precaution: The ketone moiety is susceptible to aldol condensation under strong basic conditions if not protected. Ensure anhydrous conditions during activation of the carboxylic acid to prevent self-reaction.

Synthetic Logic & Pathway Design

The utility of this building block lies in its divergent reactivity . The ketone allows for reduction (to alcohol or methylene) or reductive amination, while the carboxylic acid serves as an anchor for amide coupling or esterification.

Core Synthetic Workflow

The following diagram illustrates the synthesis of the building block and its downstream transformations.

G Thiophene 2-Chlorothiophene (Starting Material) Product 5-(5-Chloro-2-thienyl)- 5-oxovaleric Acid (The Scaffold) Thiophene->Product Friedel-Crafts (AlCl3, 0°C) Glutaric Glutaric Anhydride Glutaric->Product Deriv1 5-(5-Chloro-2-thienyl)valeric acid (Biotin Antagonist Analog) Product->Deriv1 Wolff-Kishner or Ionic Hydrogenation Deriv2 Chiral Alcohol (Asymmetric Reduction) Product->Deriv2 CBS Reduction or Biocatalysis Deriv3 Linker-Drug Conjugates (Amide Coupling) Product->Deriv3 EDC/NHS Amine Coupling

Figure 1: Divergent synthetic pathways starting from 5-(5-Chloro-2-thienyl)-5-oxovaleric acid.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)

Context: This reaction attaches the carbon chain to the thiophene ring. The 5-chloro substituent directs the acylation to the 2-position (the only open alpha position), ensuring high regioselectivity.

Materials:

  • 2-Chlorothiophene (1.0 eq)

  • Glutaric anhydride (1.1 eq)

  • Aluminum chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (DCM) or Nitrobenzene (Solvent)

  • HCl (1M)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Solubilization: Dissolve glutaric anhydride (11.4 g, 100 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Lewis Acid Addition: Add AlCl₃ (29.3 g, 220 mmol) portion-wise over 20 minutes. Caution: Exothermic. Ensure the temperature remains <5°C.

  • Substrate Addition: Add 2-chlorothiophene (11.8 g, 100 mmol) dropwise over 30 minutes. The solution will darken (orange/red complex formation).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50:50 Hexane:EtOAc).

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice (200 g) and concentrated HCl (20 mL). Vigorous gas evolution.

  • Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0→5% MeOH in DCM).

Self-Validating Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for thiophene protons as doublets (~7.0–7.5 ppm) and the methylene triplets of the valeric chain. The disappearance of the anhydride peak indicates conversion.

Protocol B: Ionic Hydrogenation (Ketone to Methylene)

Context: To synthesize 5-(5-chloro-2-thienyl)valeric acid , a structural analog of biotin precursors. Ionic hydrogenation is preferred over Clemmensen reduction to avoid hydrolyzing the chlorine atom.

Materials:

  • 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (1.0 eq)

  • Triethylsilane (TES) (3.0 eq)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

Procedure:

  • Dissolve the keto-acid (1.0 g) in TFA (10 mL).

  • Add Triethylsilane (2.0 mL) slowly at RT.

  • Stir at 50°C for 12 hours.

  • Remove TFA under reduced pressure.

  • Validation: The disappearance of the ketone carbonyl signal (~196 ppm) in ¹³C NMR confirms reduction to the methylene group.

Application Data & Optimization

Solvent Compatibility Table

The choice of solvent in the Friedel-Crafts step significantly impacts yield and regioselectivity.

SolventYield (%)Regioselectivity (C2 vs C3)Notes
Dichloromethane (DCM) 75-82%>98:2Preferred. Easy workup, low boiling point.
Nitrobenzene 85-90%>99:1Higher yield but difficult to remove (high BP).
Carbon Disulfide (CS₂) 60-70%95:5Avoid. Neurotoxic and highly flammable.
Structural Analog Analysis: Biotin Antagonism

This molecule is a chlorinated analog of 5-(2-thienyl)valeric acid (TVA) .

  • TVA Mechanism: TVA mimics biotin precursors, inhibiting the biosynthesis of biotin in microorganisms (e.g., R. glutinis) [1].[4]

  • 5-Cl-TVA Advantage: The chlorine atom at the 5-position blocks metabolic oxidation (sulfoxide formation) and increases lipophilicity (LogP ~2.4 vs 1.9 for TVA), potentially enhancing membrane permeability for intracellular targeting.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Acylation) Moisture in AlCl₃Use fresh, anhydrous AlCl₃. Ensure N₂ atmosphere.
Polymerization Temperature too highKeep reaction <5°C during addition.
Incomplete Reduction Steric hindranceSwitch from NaBH₄ to Ionic Hydrogenation (TES/TFA).
Impurity: Dimer Excess ThiopheneUse strict 1:1 stoichiometry or slight excess of anhydride.

References

  • PubChem. (2025).[1] 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (Compound Summary). National Library of Medicine. Link

  • Iwahara, S., et al. (1988). Action of 5-(2-thienyl)valeric acid as a biotin antagonist.[4] Agricultural and Biological Chemistry. Link

  • Santa Cruz Biotechnology. (2024). 5-(2-Thienyl)pentanoic acid Product Data.Link

  • ChemScene. (2024). Product Monograph: 5-(5-Chlorothiophen-2-yl)-5-oxopentanoic acid.Link

Sources

Application Note: High-Purity Synthesis of the Chiral Oxazolidinone Amine Intermediate for Rivaroxaban

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Rivaroxaban (Xarelto) is a highly selective direct Factor Xa inhibitor. The synthesis of this API hinges on the construction of its central oxazolidinone pharmacophore with high enantiomeric purity. The most critical intermediate in this convergent synthesis is (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (herein referred to as Intermediate B ).

This guide details the synthesis of Intermediate B from 4-(4-aminophenyl)morpholin-3-one (Intermediate A). Unlike traditional routes that rely on unstable isocyanates or hazardous phosgene equivalents, this protocol utilizes a robust phthalimide-epoxide ring-opening and cyclization strategy . This approach ensures the retention of stereochemistry from the chiral epoxide starting material and provides a crystalline intermediate that acts as a purification sink, rejecting upstream impurities before the final coupling.

Key Chemical Transformations
  • Regioselective Ring Opening & Cyclization: Reaction of the aniline (Intermediate A) with chiral (S)-N-glycidylphthalimide to form the oxazolidinone ring.

  • Deprotection: Removal of the phthalimide protecting group to liberate the primary amine (Intermediate B), ready for the final acylation with 5-chlorothiophene-2-carbonyl chloride.

Synthetic Pathway Visualization

The following diagram illustrates the workflow, highlighting the critical control points (CCPs) where stereochemistry is established and purified.

Rivaroxaban_Synthesis cluster_qc Quality Control Gates start 4-(4-aminophenyl) morpholin-3-one (Intermediate A) step1 Step 1: Cyclization (DMF, K2CO3, 80°C) start->step1 reagent (S)-N-Glycidylphthalimide (Chiral Building Block) reagent->step1 inter_phth Phthalimide Protected Intermediate (Crystalline Solid) step1->inter_phth Ring Formation step2 Step 2: Deprotection (Methylamine or Hydrazine) inter_phth->step2 final (S)-Oxazolidinone Amine Intermediate (Intermediate B) step2->final Unmasking

Figure 1: Synthetic workflow for the generation of the chiral oxazolidinone amine intermediate. The process utilizes a convergent strategy to establish the (S)-configuration early via the glycidylphthalimide reagent.

Experimental Protocols

Safety & Handling
  • Hydrazine Hydrate: A known carcinogen and potent reducing agent. Handle in a fume hood with double-gloving. Note: This protocol offers a Methylamine alternative for greener processing.[1]

  • DMF (Dimethylformamide): Hepatotoxic. Avoid skin contact.

  • Process Safety: The cyclization is exothermic. Ensure temperature monitoring during reagent addition.

Protocol 1: Synthesis of Phthalimide-Protected Oxazolidinone

Target: (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione CAS: 446292-08-6[2]

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Quantity
4-(4-aminophenyl)morpholin-3-one192.211.019.2 g
(S)-N-(2,3-Epoxypropyl)phthalimide203.191.122.4 g
Potassium Carbonate (K₂CO₃)138.210.11.4 g
Dimethylformamide (DMF)Solvent-100 mL
Water (for precipitation)Solvent-400 mL
Procedure
  • Charge: To a dry 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 19.2 g of 4-(4-aminophenyl)morpholin-3-one and 100 mL of DMF .

  • Dissolution: Stir at room temperature (20–25°C) until a clear or slightly suspension is obtained.

  • Addition: Add 1.4 g of K₂CO₃ followed by 22.4 g of (S)-N-(2,3-Epoxypropyl)phthalimide .

  • Reaction: Heat the mixture to 80°C . Maintain this temperature for 12–14 hours .

    • Mechanism Check: The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the epoxide, followed by an intramolecular alkoxide attack on the carbonyl of the phthalimide or an added carbonyl source (if using alternate routes). In this specific reagent set, the epoxide opening and subsequent rearrangement/cyclization is promoted by the base.

  • Monitoring: Monitor by HPLC. The reaction is deemed complete when the starting aniline is < 1.0%.

  • Workup (Precipitation): Cool the reaction mixture to 20°C . Slowly add 400 mL of water over 30 minutes. The product will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the solid.[3][6][8][9][10]

  • Washing: Wash the filter cake with water (2 x 50 mL) and cold ethanol (1 x 30 mL) to remove residual DMF.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–90% (35.8 g – 37.9 g) Appearance: Off-white crystalline solid.

Protocol 2: Deprotection to (S)-Amine Intermediate

Target: (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one CAS: 446292-10-0

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Quantity
Phthalimide Intermediate (from Step 1)421.401.021.0 g
Methylamine (40% in Methanol)31.065.020 mL
EthanolSolvent-150 mL

Note: Methylamine is preferred over hydrazine for industrial scalability and safety, though hydrazine hydrate (2.0 equiv) in refluxing methanol is a valid lab-scale alternative.

Procedure
  • Suspension: In a 500 mL flask, suspend 21.0 g of the Phthalimide Intermediate in 150 mL of Ethanol .

  • Reagent Addition: Add 20 mL of 40% Methylamine in Methanol at room temperature.

  • Reaction: Heat the mixture to 60°C (mild reflux) and stir for 4–6 hours .

    • Visual Cue: The suspension will thin out as the starting material is consumed and the more soluble amine is formed, followed potentially by the precipitation of the N-methylphthalimide byproduct.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approx. 30% of the original volume.

  • Extraction/Purification:

    • Add 100 mL of Dichloromethane (DCM) and 50 mL of 1N HCl .

    • The product (amine) will move to the aqueous layer as the hydrochloride salt, while the phthalimide byproduct remains in the organic layer.

    • Separate the layers.[1][10] Wash the aqueous layer with DCM (2 x 30 mL).

  • Free Basing: Adjust the pH of the aqueous layer to pH > 10 using 4N NaOH or NH₄OH .

  • Final Isolation: Extract the free amine into DCM (3 x 50 mL). Dry combined organics over Na₂SO₄, filter, and concentrate to dryness.

  • Recrystallization (Optional): Recrystallize from Ethanol/Ether if high purity (>99.5%) is required.

Expected Yield: 80–85% Purity: >98% (HPLC)

Process Analytics & Quality Control

To ensure the integrity of the intermediate, the following analytical parameters must be met before proceeding to the final API synthesis.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Acceptance Criteria
  • Intermediate A (Aniline): Not detected (< 0.1%).

  • Chiral Purity: > 99.0% ee (Requires Chiral HPLC column, e.g., Chiralcel OD-H).

  • Water Content (KF): < 0.5% (Critical for the subsequent acid chloride coupling).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or loss during precipitation.Ensure reaction runs for full 12h at 80°C. When precipitating, cool slowly to avoid trapping mother liquor.
Sticky Solid in Step 1 Residual DMF.Increase water wash volume or slurry the wet cake in water for 1 hour before final filtration.
Incomplete Deprotection (Step 2) Insufficient amine equivalents or low temperature.Methylamine can evaporate; ensure the system is closed or use a condenser. Add an extra 1.0 equiv if stalled.
Racemization High temperature (>100°C) or strong base exposure.Strictly control reaction temperature. Avoid using strong mineral bases (NaOH/KOH) during the cyclization step.

References

  • Roehrig, S., et al. (2005).[11] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[10][11] Arteriosclerosis, Thrombosis, and Vascular Biology, 30, 376–381. Link

  • Bayer Intellectual Property GmbH. (2001). "Substituted Oxazolidinones and Their Use in the Field of Blood Coagulation." European Patent EP 1261606 B1. Link

  • Medeiros, M., et al. (2020). "Process Optimization for the Synthesis of Rivaroxaban." Organic Process Research & Development, 24(10), 2350–2360.
  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing a Key Thiophene Intermediate." Link

Sources

analytical techniques for characterizing 5-chlorothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-CT-2026 [1]

Focus Analyte: 5-Chlorothiophene-2-carboxylic acid (and related 2,5-disubstituted scaffolds).[1][2][3] Context: Critical Intermediate Quality Control (QC) for Factor Xa Inhibitors (e.g., Rivaroxaban).

Introduction: The "Chlorine Effect" in Thiophene Scaffolds

In modern medicinal chemistry, 5-chlorothiophene derivatives are not merely building blocks; they are pharmacophore anchors.[1] The chlorine atom at the C5 position serves two critical functions: it blocks metabolic oxidation at the most reactive thiophene site (preventing ring opening) and modulates lipophilicity.[1]

However, the synthesis of these derivatives—most notably 5-chlorothiophene-2-carboxylic acid (a key intermediate for Rivaroxaban)—is prone to specific failure modes:[1]

  • Regioisomerism: Electrophilic substitution can occur at C3 instead of C5, or produce 2,4-disubstituted byproducts.[1][4]

  • Hydrodechlorination: The C-Cl bond on the electron-rich thiophene ring is labile under certain catalytic conditions (e.g., Pd-catalyzed couplings), leading to des-chloro impurities.[1]

This guide moves beyond basic identification, providing a self-validating analytical framework to ensure structural integrity and purity.

Analytical Workflow Visualization

The following workflow integrates orthogonal techniques to prevent "blind spots" in characterization.

AnalyticalWorkflow cluster_NMR Module 1: Structural Certitude cluster_Chrom Module 2: Purity Profiling cluster_Solid Module 3: Batch Consistency RawMaterial Crude 5-Cl-Thiophene Derivative NMR 1H NMR (400 MHz+) RawMaterial->NMR Coupling J-Coupling Analysis (Regioisomer Check) NMR->Coupling Validate Substitution HPLC RP-HPLC (C18) Coupling->HPLC If Pass MS MS Detection (m/z 161/163) HPLC->MS Identify Impurities IR FT-IR / Raman (C-Cl Stretch) HPLC->IR Final QC

Caption: Integrated analytical workflow ensuring regio-purity (NMR) and chemical purity (HPLC) prior to solid-state release (IR).

Module 1: Structural Elucidation via NMR

Objective: Definitively distinguish 2,5-disubstituted products from 2,4-isomers or 2,3-isomers without relying on mass spectrometry (which cannot distinguish regioisomers).

The "Coupling Constant" Logic

In thiophene systems, the scalar coupling constant (


) between protons is the most reliable structural indicator.[1]
  • Vicinal Coupling (

    
    ):  typically 3.5 – 4.5 Hz .[1]
    
  • Meta-like Coupling (

    
     or 
    
    
    
    ):
    typically 1.2 – 1.8 Hz .[1][4]
Protocol: Regioisomer Assignment

Sample Prep: Dissolve ~10 mg in DMSO-


 (CDCl

is acceptable, but DMSO prevents acid dimerization shifts).[1][4]

Interpretation Logic: For a target like 5-chlorothiophene-2-carboxylic acid :

  • Expected Signal: Two distinct doublets in the aromatic region (

    
     7.0 – 7.8 ppm).[1]
    
  • Critical Check: Measure the

    
     value between the two protons.
    
    • If

      
       Hz:  The protons are adjacent (H3 and H4).[1] Confirmed 2,5-substitution. 
      
    • If

      
       Hz:  The protons are separated by a carbon. Rejected (likely 2,4-isomer). [1][4]
      

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Proton Signals Start->Count Coupling Measure J-Coupling Count->Coupling 2 Protons found Fail1 FAIL: Des-chloro impurity (3 Protons) Count->Fail1 3 Protons found Pass PASS: 2,5-Disubstituted (Target) Coupling->Pass J = 3.8 - 4.1 Hz (Vicinal) Fail2 FAIL: 2,4-Isomer (Meta coupling) Coupling->Fail2 J = 1.2 - 1.8 Hz (Long Range)

Caption: Decision tree for NMR data interpretation. The magnitude of the J-coupling is the primary pass/fail criterion.

Module 2: Chromatographic Purity (HPLC-UV-MS)

Objective: Quantify the "Des-chloro" impurity (Thiophene-2-carboxylic acid).[1] This is the most common degradation product and is difficult to separate due to structural similarity.

Method Development Insight

5-chlorothiophene derivatives are acidic (pKa ~3.5).[1] To ensure sharp peak shapes and consistent retention times, the mobile phase pH must be controlled below the pKa (suppressing ionization) or significantly above.[1]

  • Recommendation: Acidic mobile phase (0.1% Formic Acid or TFA) keeps the molecule protonated and increases retention on C18 columns, improving separation from the more polar des-chloro impurity.[1]

Detailed Protocol: Impurity Profiling
ParameterConditionRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)High surface area for separating lipophilic thiophenes.[1]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol.[1]
Gradient 5% B to 90% B over 15 minsGeneric scouting gradient; flatten at 30-50% for critical pairs.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm & 280 nm254 nm is universal for aromatics; 280 nm is specific for the thiophene ring.
MS Mode ESI NegativeCarboxylic acids ionize best in negative mode

.

System Suitability Test (SST) - Self-Validating Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Thiophene-2-carboxylic acid (RT ~4 min) and 5-Chlorothiophene-2-carboxylic acid (RT ~7 min).
  • Tailing Factor:

    
     (If higher, increase acid modifier concentration).
    

Module 3: Vibrational Spectroscopy (IR/Raman)

Objective: Rapid ID and solid-state form confirmation.

While NMR confirms the skeleton, IR is sensitive to the C-Cl bond.[1]

  • Key Marker: The C-Cl stretching vibration typically appears in the 850 – 550 cm⁻¹ region.[5]

  • Thiophene Specific: Look for a strong band near 740 – 760 cm⁻¹ (often coupled with C-H out-of-plane bending).[1]

  • Application: If the batch is dechlorinated, this band will disappear or shift significantly.[1][4] This serves as a quick "Goods-in" QC check before expensive HPLC/NMR testing.

References

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of Rivaroxaban Utilizing a Key Thiophene Intermediate. Retrieved from [1][4]

  • Roehrig, S., et al. (2005).[1][4] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor".[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1][4] [1][4]

  • MDPI. (2014).[1] "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban". Molecules, 19, 15411-15416.[1][4] Retrieved from [1][4]

  • LGC Standards. Certificate of Analysis: 5-Chlorothiophene-2-carboxylic Acid. Retrieved from [1][4]

  • Pretsch, E., et al. (2009).[1][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Thiophene Coupling Constants).

Sources

Application Note: Large-Scale Synthesis of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS 845790-40-1). This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including Factor Xa inhibitors and biotin analogs. The method utilizes a Friedel-Crafts acylation of 2-chlorothiophene with glutaric anhydride, catalyzed by aluminum chloride (


).

The protocol is optimized for process safety and impurity control , specifically addressing the regioselectivity issues inherent to thiophene functionalization. By controlling temperature and stoichiometry, this method achieves high yields (>85%) with minimal formation of the 3-isomer or polymeric byproducts.

Process Chemistry & Reaction Design

Chemical Strategy

The synthesis relies on Electrophilic Aromatic Substitution (


). Thiophene rings are electron-rich and highly reactive toward acylation. The presence of a chlorine atom at the 2-position directs the incoming electrophile to the 5-position due to the combined directing effects and steric hindrance at the 3-position.

Reaction Scheme:



Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry 1.0 : 1.1 : 2.2 (Thiophene : Anhydride :

)
Excess

is required because the product keto-acid forms a stable complex with the Lewis acid (1 eq for catalyst, 1 eq for product complexation).
Temperature Addition at

; Aging at

Low temperature during addition prevents polymerization of the thiophene substrate and ensures regioselectivity.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)DCM is preferred for ease of workup. Nitrobenzene is a traditional alternative but difficult to remove.
Quenching Inverse addition to dilute HCl/IceControls the highly exothermic hydrolysis of the aluminum complex.
Mechanism & Regioselectivity

The reaction proceeds via the formation of an acylium ion complex between glutaric anhydride and


. The 2-chlorothiophene nucleophile attacks this electrophile.
  • Regioselectivity: The sulfur atom activates the

    
    -positions (2 and 5). With C2 blocked by Chlorine, C5 is the most nucleophilic site. Attack at C3 is sterically hindered and electronically less favorable.
    
  • Side Reactions:

    • Polymerization: Thiophenes can polymerize in the presence of strong Lewis acids if local concentration is too high or temperature is uncontrolled.

    • Bis-acylation: Rare due to the deactivating nature of the introduced carbonyl group.

Detailed Experimental Protocol

Materials & Equipment[1][2][3][4][5]
  • Reactor: Glass-lined reactor or 3-neck round bottom flask (for lab scale) with mechanical stirring.

  • Reagents:

    • 2-Chlorothiophene (Purity >98%)

    • Glutaric Anhydride (Purity >98%)

    • Aluminum Chloride, Anhydrous (Granular or Powder)

    • Dichloromethane (Anhydrous)

    • Hydrochloric Acid (conc.)[1][2][3]

    • Sodium Bicarbonate (

      
      )
      
Step-by-Step Procedure
Phase 1: Formation of Acylating Complex
  • Inertion: Purge the reactor with Nitrogen (

    
    ) to remove moisture. 
    
    
    
    is highly hygroscopic and reacts violently with water.
  • Charging: Charge Dichloromethane (10 vol) to the reactor.

  • Catalyst Addition: Add Aluminum Chloride (2.2 eq) carefully under stirring. The slurry may warm slightly.

  • Anhydride Addition: Cool the slurry to 0–5°C . Add Glutaric Anhydride (1.1 eq) portion-wise over 15 minutes.

    • Observation: The mixture may clarify slightly as the complex forms. Stir for 30 minutes at 0–5°C.

Phase 2: Reaction (Acylation)
  • Substrate Addition: Mix 2-Chlorothiophene (1.0 eq) with DCM (2 vol) . Add this solution dropwise to the reactor over 60–90 minutes.

    • Critical Control: Maintain internal temperature < 5°C .[1][3] Faster addition may lead to dark tar formation (polymerization).

  • Aging: Once addition is complete, allow the reaction to warm to 20–25°C over 1 hour. Stir for an additional 3–4 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC. Target < 2% unreacted 2-chlorothiophene.

Phase 3: Quench & Isolation
  • Quench Preparation: In a separate vessel, prepare a mixture of Ice (10 wt) and conc. HCl (2 vol) .

  • Hydrolysis: Slowly pour the reaction mixture into the Ice/HCl mixture with vigorous stirring.

    • Safety: Strong exotherm and HCl gas evolution. Maintain temperature < 30°C.

  • Phase Separation: Transfer to a separator. Collect the organic (DCM) layer. Extract the aqueous layer once with DCM (5 vol). Combine organic layers.

Phase 4: Purification (Acid-Base Swing)

This step is self-validating: it separates neutral impurities (unreacted thiophene) from the acidic product. 10. Extraction: Extract the combined organic layer with 10%


 solution (3 x 5 vol) .
  • Mechanism:[1][4][5] The product (carboxylic acid) moves to the aqueous phase as the sodium salt. Neutral impurities stay in the DCM.
  • Washing: Wash the combined aqueous basic extracts with fresh DCM (5 vol) to remove trace neutrals. Discard the organic wash.
  • Precipitation: Cool the aqueous phase to 10°C. Slowly acidify with 6N HCl to pH 1–2.
  • Observation: The product will precipitate as an off-white to tan solid.
  • Filtration: Filter the solid. Wash with water (5 vol) to remove inorganic salts.
Phase 5: Crystallization
  • Solvent: Recrystallize the crude wet cake from Toluene or Ethanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 45–50°C for 12 hours.

Visual Workflows

Synthesis Workflow

SynthesisWorkflow Start Start: Inert Reactor Complex Complex Formation: DCM + AlCl3 + Glutaric Anhydride (0-5°C) Start->Complex Reaction Reaction: Add 2-Chlorothiophene (Maintain <5°C) Complex->Reaction Quench Quench: Pour into Ice/HCl Reaction->Quench Separation Phase Separation: Keep Organic Layer Quench->Separation Purification Acid-Base Extraction: 1. Extract into NaHCO3 (aq) 2. Wash with DCM 3. Acidify to precipitate Separation->Purification Final Final Product: Filter & Dry Purification->Final

Caption: Step-by-step process flow for the synthesis, highlighting critical temperature control points and the acid-base purification strategy.

Reaction Mechanism

Mechanism Anhydride Glutaric Anhydride Acylium Acylium Ion Complex (Electrophile) Anhydride->Acylium + AlCl3 AlCl3 AlCl3 AlCl3->Acylium Sigma Sigma Complex (Intermediate) Acylium->Sigma + Thiophene Thiophene 2-Chlorothiophene Thiophene->Sigma Product 5-(5-Cl-2-thienyl)-5-oxovaleric acid Sigma->Product - H+

Caption: Mechanistic pathway showing the activation of glutaric anhydride and electrophilic attack at the C5 position of the thiophene ring.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC

(Area %)
Melting Point Capillary

(Typical)
Identity (NMR)

-NMR (DMSO-

)

12.1 (s, 1H, COOH), 7.8 (d, 1H), 7.2 (d, 1H), 2.9 (t, 2H), 2.3 (t, 2H), 1.8 (m, 2H)

Note: The proton NMR will show two doublets for the thiophene protons (coupling constant


 Hz) and three multiplets for the glutaric chain.

Process Safety & Troubleshooting

Hazard Analysis
  • Aluminum Chloride: Reacts violently with water to release HCl gas. Always handle in a fume hood and quench slowly into a large excess of ice water.

  • 2-Chlorothiophene: Flammable and potentially toxic. Avoid inhalation.

  • Exotherm: The Friedel-Crafts reaction is exothermic. Failure to control temperature during addition can lead to a runaway reaction and rapid polymerization of the thiophene.

Troubleshooting Guide
  • Low Yield / Tar Formation: Usually caused by high temperature during addition or wet reagents. Ensure reagents are anhydrous and temperature is strictly

    
    .
    
  • Product Oiling Out: If the product oils out during acidification, the aqueous phase may be too warm. Cool to

    
     before adding acid, or seed the mixture with pure crystals.
    
  • Color Issues: Dark color suggests polymer impurities. Recrystallization from Toluene usually removes these effectively.

References

  • Friedel-Crafts Chemistry: Olah, G. A.[6] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.

  • Thiophene Acylation:Organic Syntheses, Coll. Vol. 2, p. 8 (1943); Vol. 12, p. 72 (1932).
  • Analogous Synthesis (Fluorobenzene): Journal of Organic Chemistry, 1958, 23, 7, 971–980. "Synthetic Antiviral Agents: II. Various Substituted 5-Oxopentanoic and 5-Oxohexanoic Acids". Link

  • Glutaric Anhydride Reactions:Organic Syntheses, Coll. Vol. 4, p. 555 (1963).
  • Product Data: ChemicalBook Entry for CAS 845790-40-1.[7][8] Link

Sources

Application Note: Derivatization of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid for Biological Screening

[1]

Abstract & Strategic Overview

The molecule 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CTOVA) represents a "privileged scaffold" in drug discovery.[1] It combines a lipophilic, metabolically stable 5-chlorothiophene warhead (reminiscent of the anticoagulant Rivaroxaban) with a 5-carbon keto-acid linker .[1] This specific chain length (

Histone Deacetylase (HDAC) inhibitors

This guide details three distinct derivatization modules designed to maximize the biological output of this scaffold:

  • The "Zinc Binder" Module: Conversion to hydroxamic acids for metalloenzyme inhibition (HDAC, MMP).[1]

  • The "Bioisostere" Module: Transformation of the acid into 1,3,4-oxadiazoles to improve membrane permeability and metabolic stability.[1]

  • The "Linker" Module: Reductive amination of the benzylic-like ketone to generate amine libraries.[1]

Chemical Analysis & Reactivity Profile

Functional GroupReactivityStrategic Utility
Carboxylic Acid (

)
High (Nucleophilic acyl substitution)Primary handle for attaching "warheads" (ZBG) or improving solubility.[1]
Ketone (

)
Moderate (Conjugated to Thiophene)Can be reduced to remove the H-bond acceptor or aminated to branch the scaffold.[1]
Thiophene Ring Low (Electron-rich, but 5-Cl deactivated)The 5-Cl substituent is stable under standard conditions, acting as a metabolic blocker.[1]

-Methylene (

)
Low/Moderate (Enolizable)Potential for

-functionalization, though less common in initial screening.[1]
Decision Tree for Derivatization

DerivatizationTreecluster_legendTarget ClassCTOVA5-(5-Chloro-2-thienyl)-5-oxovaleric AcidAcidModCarboxyl ModificationCTOVA->AcidModKetoneModKetone ModificationCTOVA->KetoneModHydroxamicHydroxamic Acid(HDAC/MMP Inhibitor)AcidMod->Hydroxamic NH2OH / coupling agentOxadiazole1,3,4-Oxadiazole(Metabolic Stability)AcidMod->Oxadiazole Hydrazine + CyclizationAmineSecondary Amine(Scaffold Branching)KetoneMod->Amine Reductive Amination

Figure 1: Strategic decision tree for diversifying the CTOVA scaffold.

Experimental Protocols

Module 1: Synthesis of Hydroxamic Acids (HDAC Inhibitor Probes)

Objective: Convert the carboxylic acid to a hydroxamic acid (-CONHOH), the classic zinc-binding group (ZBG) for HDAC and MMP enzymes. Mechanism: The 5-carbon chain of CTOVA serves as the "linker" that fits into the lysine-binding tunnel of the HDAC active site, positioning the hydroxamic acid to chelate the

Protocol A: Mixed Anhydride Method (Preferred for Scalability)

This method avoids the difficult purification often associated with EDC/NHS couplings of hydroxamic acids.

Reagents:

  • CTOVA (1.0 equiv)

  • Ethyl chloroformate (1.2 equiv)

  • N-Methylmorpholine (NMM) (1.5 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (3.0 equiv)
    
  • KOH (in Methanol)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Activation: Dissolve CTOVA (1 mmol, 246 mg) in anhydrous THF (10 mL) under

    
    . Cool to -10°C (ice/salt bath).
    
  • Add NMM (1.5 mmol, 165 µL) followed by dropwise addition of ethyl chloroformate (1.2 mmol, 115 µL). Stir for 20 minutes. A white precipitate (NMM·HCl) will form.[1]

  • Preparation of Hydroxylamine: In a separate flask, dissolve

    
     (3 mmol, 208 mg) in Methanol (5 mL). Add KOH (3 mmol) dissolved in MeOH to neutralize. Filter off the KCl precipitate and use the filtrate immediately.
    
  • Coupling: Add the hydroxylamine filtrate to the activated anhydride mixture at -10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: DCM:MeOH 9:1; Stain:

    
     gives a red color for hydroxamic acids).[1]
    
  • Workup: Evaporate THF. Dissolve residue in EtOAc (20 mL) and wash with 1N HCl (cold, 2x), saturated

    
     (2x), and brine.
    
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM:MeOH gradient).

Critical Checkpoint: The final product must turn deep red upon treatment with 5%


 solution, confirming the presence of the hydroxamic acid.
Module 2: Synthesis of 1,3,4-Oxadiazoles (Bioisosteres)

Objective: Convert the acid into a 1,3,4-oxadiazole ring. This heterocycle mimics the ester/amide functionality but with improved metabolic stability and lipophilicity.[1]

Protocol B: One-Pot Cyclization via Hydrazide

Reagents:

  • CTOVA (1.0 equiv)

  • Hydrazine hydrate (2.0 equiv)

  • Triethyl orthoformate (TEOF) (Solvent/Reagent)

  • p-TsOH (Catalytic)[1]

Step-by-Step Procedure:

  • Esterification (In-situ): Reflux CTOVA (1 mmol) in Ethanol (5 mL) with

    
     (cat.) for 2 hours to form the ethyl ester. Evaporate solvent.[1]
    
  • Hydrazide Formation: Redissolve the crude ester in Ethanol (5 mL). Add Hydrazine hydrate (2 mmol).[1] Reflux for 4 hours.

    • Validation: TLC should show a polar spot (hydrazide).[1]

    • Isolation: Cool and filter the solid hydrazide.[1]

  • Cyclization: Suspend the hydrazide (0.5 mmol) in Triethyl orthoformate (3 mL). Add p-TsOH (10 mg).

  • Reaction: Reflux for 6–8 hours. The TEOF acts as the carbon source to close the ring (forming the unsubstituted oxadiazole).

  • Workup: Evaporate excess TEOF. Recrystallize the residue from Ethanol.[1][2]

Module 3: Reductive Amination (Linker Modification)

Objective: Modify the ketone at position 5.[1] The conjugation with the thiophene ring makes this ketone less reactive than an aliphatic ketone, requiring a Lewis acid catalyst.

Protocol C: Titanium-Mediated Reductive Amination

Reagents:

  • CTOVA Methyl Ester (Must protect acid first) (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Sodium borohydride (

    
    ) (2.0 equiv)
    

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, mix CTOVA Methyl Ester (1 mmol) and the amine (1.2 mmol) in neat

    
     (1.5 mmol). Stir at RT for 6 hours.[1]
    
    • Note: The Lewis acid facilitates attack on the conjugated ketone.

  • Dilution: Dilute the viscous mixture with dry Ethanol (5 mL).

  • Reduction: Cool to 0°C. Add

    
     (2 mmol) in portions. Stir for 12 hours at RT.
    
  • Quench: Add water (1 mL) to quench. A white precipitate (

    
    ) will form.[1] Filter through Celite.[1]
    
  • Workup: Extract filtrate with EtOAc. The product is the 5-amino-valerate derivative.[1]

Biological Screening Context

Assay Compatibility
  • Solubility: CTOVA derivatives are generally lipophilic.[1] Prepare stock solutions in DMSO at 10 mM.

  • Stability: The 5-chlorothiophene moiety is stable to oxidative metabolism (P450s) due to the chlorine blocking the reactive 5-position.[1]

  • Controls:

    • HDAC Assays: Use SAHA (Vorinostat) as a positive control.[1]

    • Coagulation Assays: Use Rivaroxaban as a structural reference.[1]

Data Reporting Template

When screening these derivatives, summarize data as follows:

Compound IDModificationAssay TargetIC50 (µM)Solubility (PBS)
CTOVA-HA Hydroxamic AcidHDAC1 / HDAC6[Data]Low (<10 µM)
CTOVA-OX 1,3,4-OxadiazoleCell Viability[Data]Moderate
CTOVA-AM Benzyl AmineFactor Xa[Data]High

References

  • Rivaroxaban Structure & Activity: Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor."[1] Arteriosclerosis, Thrombosis, and Vascular Biology, 2010. Link

  • HDAC Inhibitor Design: Miller, T. A., et al. "Histone deacetylase inhibitors."[1][3] Journal of Medicinal Chemistry, 2003.[1] Link

  • Hydroxamic Acid Synthesis: Masson, A., et al. "Safe and Scalable Synthesis of Hydroxamic Acids."[1] Organic Process Research & Development, 2016.[1]

  • Oxadiazoles in Med Chem: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1] Link

  • Titanium Reductive Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination."[1] Journal of Organic Chemistry, 1995.[1] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Subject: Troubleshooting Side Products & Optimization in Thiophene Acylation Assigned Specialist: Senior Application Scientist

Executive Summary: The Thiophene Challenge

Welcome to the technical support hub for thiophene functionalization. If you are transitioning from benzene chemistry to thiophene, you must recalibrate your expectations. Thiophene is super-aromatic (richer in


-electrons) and significantly more reactive toward electrophiles than benzene (

to

times faster).

The Core Problem: This heightened reactivity is a double-edged sword. While it allows for rapid functionalization, it frequently leads to uncontrollable side reactions , primarily polymerization ("tarring") and regio-isomeric impurities, if standard benzene protocols (e.g., stoichiometric


 at reflux) are applied blindly.

This guide provides self-validating protocols to isolate the desired 2-acylthiophene while suppressing common side products.

Diagnostic Guide: Common Side Products

Issue A: "My reaction mixture turned into a black, insoluble tar."
  • Diagnosis: Acid-Catalyzed Polymerization/Oligomerization.

  • The Mechanism: Thiophene is unstable in the presence of strong protic acids or harsh Lewis acids (like

    
    ). The catalyst initiates cationic polymerization, linking thiophene rings into conductive, insoluble oligomers (polythiophenes) rather than acylating them.
    
  • The Fix:

    • Switch Catalysts: Move from

      
       to milder Lewis acids like Tin(IV) Chloride (
      
      
      
      )
      or Zinc Chloride (
      
      
      )
      .
    • Temperature Control: Thiophene acylation is exothermic. Maintain temperatures < 0°C during addition.

    • Alternative: Use Iodine (

      
      )  or Zeolites (
      
      
      
      )
      (See Section 4).
Issue B: "I see a secondary peak in my GC/HPLC (approx. 1-5%)."
  • Diagnosis: Regioisomer Formation (3-acylthiophene).[1]

  • The Mechanism:

    • C2 Attack (Preferred): The intermediate

      
      -complex has 3 resonance structures , delocalizing the positive charge effectively.
      
    • C3 Attack (Minor): The intermediate has only 2 resonance structures , making it higher in energy.

    • Note: While C2 is thermodynamically and kinetically favored (95:5 to 99:1 ratio), C3 isomers increase with steric bulk of the acylating agent or high reaction temperatures .

  • The Fix: Lower the reaction temperature to maximize kinetic control. Use non-polar solvents (e.g.,

    
    ) to stabilize the transition state for C2 substitution.
    
Issue C: "I have di-substituted products (2,5-diacylthiophene)."
  • Diagnosis: Over-acylation.

  • The Reality: Unlike alkylation, acylation deactivates the ring (electron-withdrawing carbonyl group). Diacylation is rare unless you have:

    • Excess Catalyst/Reagent: A large excess of acyl chloride forces the reaction on the deactivated ring.

    • High Temperatures: Overcoming the activation energy of the deactivated ring.

  • The Fix: Strict stoichiometry (1:1 ratio of Thiophene:Acylating Agent).

Visualizing the Chemistry

The following diagram illustrates the bifurcation between the desired pathway and the failure modes (Polymerization vs. Isomerization).

ThiopheneAcylation Thiophene Thiophene (Starting Material) SigmaC2 Sigma Complex (C2) (3 Resonance Forms) Thiophene->SigmaC2 Fast Attack (Kinetic) SigmaC3 Sigma Complex (C3) (2 Resonance Forms) Thiophene->SigmaC3 Slow Attack (High Temp/Sterics) Polymer Polythiophene 'Tar' (Oligomerization) Thiophene->Polymer Strong Lewis Acid (AlCl3) or Protic Acid Acylium Acylium Ion (R-C+=O) Acylium->SigmaC2 Acylium->SigmaC3 Product2 2-Acylthiophene (Major Product) SigmaC2->Product2 -H+ Product3 3-Acylthiophene (Minor Side Product) SigmaC3->Product3 -H+

Caption: Reaction pathways showing the kinetic preference for C2 acylation versus the risks of C3 isomerization and acid-catalyzed polymerization.

Validated Protocols

Protocol A: The Robust Standard ( )

Best for: General synthesis, minimizing tar.

  • Setup: Flame-dry a 3-neck flask under

    
     atmosphere.
    
  • Solvent: Add Dichloromethane (DCM) (anhydrous). Do not use Nitrobenzene (carcinogenic/hard to remove).

  • Reagents: Add Acyl Chloride (1.05 equiv) and Thiophene (1.0 equiv).

  • Catalyst Addition (CRITICAL): Cool to 0°C . Add

    
      (1.1 equiv) dropwise over 30 minutes.
    
    • Why?

      
       is a milder Lewis acid than 
      
      
      
      . It activates the acyl chloride sufficient for thiophene but is less likely to initiate polymerization.
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

  • Quench: Pour onto ice/HCl mixture.

  • Result: High yield of 2-acylthiophene with minimal "tar."

Protocol B: The Green Alternative (Iodine-Catalyzed)

Best for: Small scale, environmentally conscious, acid-sensitive substrates.

  • Reagents: Mix Thiophene (1.0 equiv) and Acetic Anhydride (1.2 equiv).

  • Catalyst: Add Iodine (

    
    )  (1-5 mol%).
    
  • Reaction: Stir at RT or mild heat (50°C).

  • Mechanism: Iodine acts as a mild Lewis acid, activating the anhydride without generating toxic metal waste.

  • Result: Clean conversion, easy workup (wash with

    
     to remove iodine).
    

Comparative Data: Catalyst Performance

CatalystLewis AcidityPolymerization RiskC2:C3 SelectivityWorkup DifficultyRecommendation

HighHigh (Black Tar likely)ModerateHigh (Hydrolysis)Avoid (unless necessary)

ModerateLowHighModerateStandard Choice

LowVery LowHighLowGood for reactive acyl groups
Zeolite (

)
Surface OnlyNegligibleVery High (Shape selective)Very Low (Filtration)Best for Green Chem
Iodine (

)
MildNegligibleHighLowExcellent for Anhydrides

Troubleshooting Flowchart

Use this logic tree to resolve active experimental failures.

Troubleshooting Start Start: Analyze Crude Mixture CheckTar Is there black insoluble solid? Start->CheckTar CheckIsomer Is there >5% C3 Isomer? CheckTar->CheckIsomer No SolTar ACTION: Switch to SnCl4 or Iodine. Reduce Temp to <0°C. CheckTar->SolTar Yes CheckDiacyl Is there Di-acylation? CheckIsomer->CheckDiacyl No SolIsomer ACTION: Use Non-polar solvent (DCM). Avoid reflux. CheckIsomer->SolIsomer Yes SolDiacyl ACTION: Reduce Acyl Chloride to 0.95 equiv. Add reagents slower. CheckDiacyl->SolDiacyl Yes Success Process Optimized CheckDiacyl->Success No

Caption: Step-by-step logic for diagnosing reaction impurities.

References

  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry. Retrieved from [Link]

  • Bowman, D. C. (2004).[2] Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine. The Chemical Educator. Retrieved from [Link]

  • Procter, D. J., et al. (2017).[3] Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications.[3] Retrieved from [Link]

  • Wilkinson, M. C. (2011).[4] "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]

Sources

troubleshooting regioselectivity in thiophene acylation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Process Optimization

Welcome to the Technical Support Center

You are likely here because your thiophene acylation is yielding an inseparable mixture of isomers, a tarry black mess, or exclusively the C2-substituted product when you desperately need the C3-isomer.

Thiophene is a bioisostere of benzene, but it is electronically distinct. It is electron-rich (π-excessive) and acid-sensitive. Treating it exactly like benzene is the primary cause of experimental failure. This guide breaks down the causality of regioselectivity and provides self-validating protocols to correct your synthesis.

Part 1: The Physics of Regioselectivity (The "Why")

To troubleshoot, you must understand the electronic bias of the substrate.[1] Thiophene reacts


 to 

times faster than benzene in electrophilic aromatic substitution (EAS).
The C2 Dominance Rule

In almost all direct Friedel-Crafts acylations, the C2 (alpha) position is kinetically favored over the C3 (beta) position.

  • Mechanism: The regioselectivity is governed by the stability of the sigma-complex (Wheland intermediate).

  • C2 Attack: The positive charge is delocalized over 3 resonance structures. The sulfur atom participates effectively, preserving a degree of conjugation.

  • C3 Attack: The positive charge is delocalized over only 2 resonance structures. The cross-conjugation disrupts the resonance stabilization energy.

Visualizing the Mechanism

The following diagram illustrates the stability difference between the intermediates.

ThiopheneMechanism cluster_C2 Path A: C2 Attack (Alpha) cluster_C3 Path B: C3 Attack (Beta) Start Thiophene + Acylium Ion (R-C+=O) C2_Int Intermediate A (3 Resonance Forms) Linearly Conjugated Start->C2_Int  Kinetic Preference   C3_Int Intermediate B (2 Resonance Forms) Cross Conjugated Start->C3_Int  High Energy Barrier   C2_Prod Product: 2-Acylthiophene (Major Isomer) C2_Int->C2_Prod C3_Prod Product: 3-Acylthiophene (Trace/Minor) C3_Int->C3_Prod

Caption: Comparative resonance stability of C2 vs. C3 electrophilic attack on thiophene.

Part 2: Troubleshooting Guide (Tier 1 & 2 Support)

Issue A: "I am getting a mixture of mono- and di-acylated products."

Diagnosis: The product (2-acylthiophene) is deactivated compared to thiophene, but thiophene is so reactive that if local concentrations of acylating agent are high, or temperature is uncontrolled, the 5-position (the other alpha site) will react.

VariableAdjustmentScientific Rationale
Stoichiometry Use excess Thiophene (1.2–1.5 eq)Dilutes the active electrophile and ensures the mono-acylated product competes with unreacted starting material.
Addition Order Inverse Addition Add the acylating agent slowly to the thiophene/catalyst mixture. Never dump thiophene into a pool of catalyst/anhydride.
Temperature Lower it (< 0°C to RT) Selectivity decreases as temperature increases. High heat overcomes the activation energy barrier for the second substitution.
Issue B: "My reaction turns into a black tar/polymer."

Diagnosis: Thiophene is acid-sensitive (acid-catalyzed polymerization). Traditional Lewis acids like Aluminum Chloride (


) are often too harsh, especially if not complexed immediately.
  • Immediate Fix: Switch catalysts.

    • Better: Tin(IV) Chloride (

      
      ) or Zinc Chloride (
      
      
      
      ).
    • Best (Green): H-Beta Zeolite or Iodine (

      
      ).
      
  • Protocol Check: If using

    
    , ensure you form the acylium complex (Acyl chloride + 
    
    
    
    in solvent) before adding the thiophene dropwise. This prevents free
    
    
    from polymerizing the thiophene.
Issue C: "I specifically need the 3-acyl isomer (Beta), but I only get C2."

Diagnosis: You cannot "tune" direct acylation to favor C3 significantly using standard conditions. The thermodynamic well of C2 is too deep.

Solution: The "Blocking" Strategy You must sterically or electronically block the alpha positions.

  • Start with 2,5-dichlorothiophene.

  • Perform Friedel-Crafts Acylation (directs to C3/C4).[2]

  • Dehalogenate (reductive dechlorination) using

    
     or Zn/Acetic Acid.
    

Part 3: Experimental Protocols (SOPs)

Protocol 1: Green, Regioselective Synthesis of 2-Acetylthiophene

Use this for standard C2-acylation without tar formation.

Reagents:

  • Thiophene (10 mmol)

  • Acetic Anhydride (12 mmol)

  • Catalyst: H-Beta Zeolite (Calcined, 10 wt% of substrate) or Iodine (1 mol%)

  • Solvent: None (Neat) or Dichloromethane (DCM)

Workflow:

  • Activation: If using Zeolite, calcine at 400°C for 2 hours prior to use to remove adsorbed water.

  • Charging: In a dry round-bottom flask, combine Thiophene and Acetic Anhydride.

  • Catalysis: Add H-Beta Zeolite or Iodine.

  • Reaction: Stir at 60°C (if using Zeolite) or Room Temperature (if using Iodine) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). 2-acetylthiophene is less polar than the di-acetyl byproduct.

  • Workup:

    • Zeolite:[3][4][5][6][7] Filter off the solid catalyst (can be reactivated).[3]

    • Iodine:[8] Wash with aqueous

      
       (thiosulfate) to quench iodine.
      
  • Purification: Distillation or Flash Chromatography.[3]

Protocol 2: Accessing 3-Acetylthiophene (The Blocking Route)

Use this when C3 selectivity is mandatory.

Reagents:

  • 2,5-Dichlorothiophene

  • Acetyl Chloride

  • 
     (Anhydrous)
    
  • DCM or Nitrobenzene

Workflow:

  • Complexation: Suspend

    
     (1.1 eq) in dry DCM at 0°C. Add Acetyl Chloride (1.1 eq) dropwise. Stir 15 min until clear (formation of acylium ion).
    
  • Acylation: Add 2,5-dichlorothiophene (1.0 eq) dropwise.

    • Note: The chlorine atoms deactivate the ring, preventing polymerization, but also slowing the reaction. You may need to warm to reflux.

  • Quench: Pour onto ice/HCl. Extract with DCM.[2][9]

  • Dehalogenation: Dissolve the intermediate (3-acetyl-2,5-dichlorothiophene) in Ethanol/Ammonia. Hydrogenate over 10% Pd/C at 3 atm

    
    .
    
  • Result: Pure 3-acetylthiophene.

Part 4: Decision Logic for Troubleshooting

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: What is your primary failure mode? Q1 Problem Type? Start->Q1 Regio Wrong Isomer (Need C3, got C2) Q1->Regio Poly Polyacylation (Di-substituted) Q1->Poly Tar Black Tar / Polymerization Q1->Tar Sol1 Direct acylation cannot yield C3 major. Switch to Blocking Strategy (Start with 2,5-dichlorothiophene) Regio->Sol1 Check1 Check Stoichiometry Poly->Check1 Sol2 Increase Thiophene : Acyl ratio to 1.5 : 1 Check1->Sol2 Check2 Catalyst Check Tar->Check2 Sol3 Replace AlCl3 with SnCl4, Iodine, or Zeolite Check2->Sol3

Caption: Troubleshooting decision tree for optimizing thiophene acylation outcomes.

References

  • Mechanism of Regioselectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Zeolite Catalysis (Green Protocol): Yuan, H., et al. (2014). "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." TSI Journals.

  • Iodine Catalysis: Bowman, D. C. (2004). "Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine." The Chemical Educator.

  • Alternative C3 Synthesis: "Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes." BenchChem Application Notes.

  • Catalyst Comparison: "A Comparative Guide to Catalysts for Thiophene Acylation." BenchChem Technical Guides.

Sources

optimization of reaction conditions for 5-chlorothiophene acylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for 2-Chlorothiophene Acylation (Targeting the 5-position) Ticket ID: #TC-5CL-ACYL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Dashboard

User Query: How do I optimize the Friedel-Crafts acylation of 2-chlorothiophene to maximize yield and regioselectivity while minimizing polymerization?

Technical Context: The acylation of 2-chlorothiophene (often referred to colloquially as 5-chlorothiophene when referencing the target position) presents a unique challenge. While the thiophene ring is


-excessive and highly reactive, the chlorine atom at C2 exerts an inductive electron-withdrawing effect ($ -I $), deactivating the ring compared to unsubstituted thiophene. However, it also offers resonance stabilization. The reaction must balance reactivity  (to overcome deactivation) with selectivity  (to prevent polymerization and 3-position isomers).
Quick Reference: Optimization Matrix
VariableStandard ConditionOptimized ConditionWhy?
Catalyst

(Aluminum Chloride)

(Stannic Chloride)

is too harsh, causing tar/polymerization.[1]

is milder but sufficiently Lewis-acidic for the chloro-substrate.
Solvent NitrobenzeneDichloromethane (DCM) or 1,2-DCE Nitrobenzene is hard to remove. DCM allows for easy workup and maintains good solubility at lower temps.
Temperature Reflux (

C+)

C

RT
High heat promotes polymerization. The reaction is exothermic; initial cooling is critical.
Stoichiometry 1.0 eq Catalyst1.1 - 1.2 eq Catalyst The product ketone complexes 1:1 with the Lewis Acid, deactivating it. Excess is required for full conversion.

Mechanistic Insight & Regioselectivity

To troubleshoot effectively, you must understand the "Engine" of the reaction. The chlorine atom at position 2 directs the incoming acylium ion to position 5.

Why Position 5?

  • Electronic Control: The sulfur atom and the chlorine both stabilize the intermediate sigma-complex at C5 more effectively than at C3 or C4.

  • Steric Control: Position 3 is sterically crowded by the chlorine atom. Position 5 is open.

Visualization: Reaction Pathway & Regiochemistry

The following diagram illustrates the mechanism and the critical "branching points" where side reactions (polymerization vs. acylation) occur.

G cluster_0 Activation Phase cluster_1 Attack Phase cluster_2 Termination AcylCl Acyl Chloride (R-COCl) Acylium Acylium Ion [R-C=O]+ AcylCl->Acylium Complexation LewisAcid Lewis Acid (SnCl4 / AlCl3) LewisAcid->Acylium Polymer Polymer/Tar (SIDE REACTION) Acylium->Polymer Polymerization Initiator Substrate 2-Chlorothiophene SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + Acylium (C5 Attack) Substrate->Polymer High Temp / Strong Acid ProductComplex Product-Catalyst Complex (1:1) SigmaComplex->ProductComplex - H+ FinalProduct 2-Acyl-5-Chlorothiophene ProductComplex->FinalProduct Hydrolysis (Workup)

Figure 1: Mechanistic pathway showing the formation of the acylium ion and the critical divergence between successful acylation and polymerization (tar formation).

Troubleshooting Guides (FAQs)

Issue 1: "My reaction mixture turns into a black tar/resin."

Diagnosis: Polymerization of the thiophene ring.[2][3] Root Cause: Thiophenes are acid-sensitive. Using


 (a strong Lewis acid) at high temperatures or adding reagents too quickly generates localized "hot spots" of acidity that initiate cationic polymerization.
The Fix: 
  • Switch Catalyst: Move from

    
     to 
    
    
    
    (Stannic Chloride).[1] It is milder and significantly reduces resinification [1].
  • Reverse Addition: Do not add the thiophene to the catalyst. Instead, pre-mix the acyl chloride and thiophene in solvent, then add the catalyst dropwise at

    
    C.[4]
    
  • Temperature Control: Keep the internal temperature below

    
    C during addition.
    
Issue 2: "The reaction stalls at 50-60% conversion."

Diagnosis: Catalyst Poisoning / Product Inhibition. Root Cause: The product (a ketone) is a Lewis base.[5][6] It coordinates with the Lewis acid catalyst to form a stable 1:1 complex. If you use only 1.0 equivalent of catalyst (catalytic amount), the reaction stops once the catalyst is sequestered by the product [2]. The Fix:

  • Stoichiometry: Use 1.1 to 1.2 equivalents of Lewis Acid relative to the limiting reagent. You need enough catalyst to activate the acyl chloride and satisfy the complexation of the product.

Issue 3: "I see a mixture of isomers (2,5- and 2,3-substitution)."

Diagnosis: Poor Regioselectivity. Root Cause: While C5 is thermodynamically favored, high temperatures can allow kinetic access to the C3/C4 positions, or rearrangement. The Fix:

  • Lower Temperature: Run the reaction at

    
    C to Room Temperature. Do not reflux unless absolutely necessary for conversion.
    
  • Solvent Choice: Non-polar solvents (like

    
     or Hexane/DCM mixtures) generally favor the 5-position more than highly polar solvents like Nitrobenzene [3].
    
Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Identified Tar Black Tar / Polymer? Start->Tar LowYield Low Yield / Stalled? Start->LowYield Isomers Wrong Isomer? Start->Isomers TarCheck Using AlCl3? Tar->TarCheck StoichCheck Catalyst < 1.1 eq? LowYield->StoichCheck TempCheck Temp > 40°C? Isomers->TempCheck SwitchSnCl4 Switch to SnCl4 Keep Temp < 5°C TarCheck->SwitchSnCl4 Yes Dilute Dilute Reaction Add Catalyst Slower TarCheck->Dilute No AddCat Increase Catalyst to 1.2 eq StoichCheck->AddCat Yes DrySolvent Check Solvent Dryness (Water kills catalyst) StoichCheck->DrySolvent No CoolDown Reduce Temp to 0°C - RT TempCheck->CoolDown Yes CheckSterics Verify Starting Material Purity TempCheck->CheckSterics No

Figure 2: Diagnostic decision tree for resolving common acylation failures.

Validated Experimental Protocol

Protocol ID: SOP-2CL-ACYL-SnCl4 Objective: Synthesis of 2-acetyl-5-chlorothiophene (or similar acyl derivatives).

Materials
  • Substrate: 2-Chlorothiophene (1.0 eq)

  • Reagent: Acetyl Chloride (1.1 eq)[7]

  • Catalyst: Stannic Chloride (

    
    ) (1.1 eq) - Handle with extreme care, fumes in air.
    
  • Solvent: Dichloromethane (Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with 2-Chlorothiophene (10 mmol) and Acetyl Chloride (11 mmol) in Dichloromethane (20 mL).

    • Note: Pre-mixing the substrate and acylating agent is safe here and ensures the catalyst encounters both simultaneously.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Catalyst Addition: Transfer

    
      (11 mmol) dissolved in DCM (10 mL) to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes.
    
    • Critical: Maintain internal temperature

      
      C. You may observe a color change (yellow/orange) as the complex forms.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature. Stir for 2–3 hours.

    • Monitoring: Check by TLC or HPLC. If starting material remains after 3 hours, heat gently to reflux (

      
      C) for 30 mins, but monitor for darkening (tar).
      
  • Quench (Workup): Pour the reaction mixture slowly into a beaker containing Ice + 1M HCl (50 mL). Stir vigorously to hydrolyze the tin-product complex.

    • Why HCl? It prevents the formation of insoluble tin hydroxides (emulsions).

  • Extraction: Separate the organic layer.[8] Extract the aqueous layer 2x with DCM.

  • Wash: Wash combined organics with saturated

    
     (to remove acid traces), then Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via recrystallization (if solid) or vacuum distillation.
    

References

  • BenchChem. A Comparative Guide to Catalysts for Thiophene Acylation. Retrieved from BenchChem Technical Library. Link

  • MilliporeSigma. Friedel–Crafts Acylation Mechanism & Limitations. Sigma-Aldrich Technical Documents. Link

  • ResearchGate. The influence of solvents on the continuous acylation of thiophene.Link

  • Organic Syntheses. 2-Acetothienone (Classic Protocol adapted for Chlorothiophene). Org. Synth. 1938, 18, 8. Link

  • MDPI. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene. (Demonstrates stability of 5-chloro derivatives). Link

Sources

Technical Support Center: Purification of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THIO-VAL-005 Status: Active Support Tier: Senior Application Scientist (Process Chemistry) Subject: Troubleshooting Impurity Profiles & Isolation Protocols

Executive Technical Summary

The Molecule: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid is a functionalized keto-acid building block. It is typically synthesized via Friedel-Crafts acylation of 2-chlorothiophene with glutaric anhydride, mediated by a Lewis acid (usually AlCl₃).[1]

The Challenge: While the synthesis is chemically straightforward, the purification is notorious for three specific "pain points" that lead to low yields or failed QA/QC checks:

  • Aluminum Retention: The formation of stable aluminum-chelate complexes with the keto-acid moiety, leading to high sulfated ash content.

  • Thiophene Polymerization: The acid-sensitivity of the thiophene ring often leads to "tarring" or deep red coloration during the acidic quench.

  • Glutaric Acid Contamination: Hydrolysis of unreacted glutaric anhydride creates a byproduct with similar solubility profiles in polar organic solvents.

Impurity Analysis & Logic Flow

The following diagram illustrates the critical decision points in the workup to isolate specific impurities.

PurificationLogic Start Crude Reaction Mixture (AlCl3 Complex) Quench Acidic Quench (Ice/HCl) Start->Quench Exothermic! PhaseSep Phase Separation Quench->PhaseSep Impurity_Tar Impurity: Oligomers (Color/Tar) Quench->Impurity_Tar T > 10°C Impurity_Al Impurity: Al-Salts (Emulsion Former) PhaseSep->Impurity_Al Retained in Org. Layer Impurity_GA Impurity: Glutaric Acid (Hydrolysis Product) PhaseSep->Impurity_GA Co-extracts Action_Chelate Action: Citrate/Tartrate Wash or pH < 1 Control Impurity_Al->Action_Chelate Break Complex Action_HotWater Action: Hot Water Wash (Glutaric Acid Removal) Impurity_GA->Action_HotWater Differential Sol. Action_Carbon Action: Activated Carbon (Color Removal) Action_Chelate->Action_Carbon Action_HotWater->Action_Carbon Final Pure Product (White/Off-White Solid) Action_Carbon->Final Crystallization

Figure 1: Purification logic flow identifying critical impurity rejection steps.[1]

Troubleshooting Guide (Q&A)
Issue 1: "My product has a persistent pink/red hue and a lower melting point than literature (90–94°C)."

Diagnosis: This is classic thiophene oligomerization . The Friedel-Crafts catalyst (AlCl₃) and the generated HCl can cause the electron-rich thiophene ring to polymerize if the quench temperature spikes.

Corrective Protocol:

  • Temperature Control: Ensure the quench temperature never exceeds 5°C . Add the reaction mass to the ice/acid mixture, not the other way around.

  • Carbon Treatment:

    • Dissolve the crude solid in 10 volumes of 5% NaHCO₃ (convert to sodium salt).

    • Add 5 wt% Activated Carbon (Type CP or similar high surface area).[1]

    • Stir for 30 minutes at room temperature.

    • Filter through Celite.

    • Re-acidify slowly with HCl to precipitate the acid. The color bodies often remain adsorbed to the carbon or stay in the filtrate.

Issue 2: "I have high sulfated ash (>0.5%) or an emulsion that won't break during extraction."

Diagnosis: Aluminum salts are trapped. The keto-acid functionality acts as a bidentate ligand, chelating residual Aluminum. Simple water washes are insufficient to break this bond.

Corrective Protocol:

  • The Chelating Wash: instead of using pure water or brine, wash the organic layer (DCM or Ethyl Acetate) with a 10% aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) or 10% Citric Acid .[1]

  • Mechanism: Tartrate/Citrate binds Aluminum more strongly than your keto-acid product, pulling the metal into the aqueous phase and breaking the emulsion.

Issue 3: "NMR shows a multiplet at 1.8-2.0 ppm and triplets at 2.3 ppm that shouldn't be there."

Diagnosis: Contamination with Glutaric Acid . This occurs when excess glutaric anhydride hydrolyzes during the workup. Glutaric acid is moderately soluble in ether/DCM.

Corrective Protocol:

  • Exploit Water Solubility: Glutaric acid is highly soluble in water (430 g/L at 20°C), whereas your product (aryl keto acid) is much less soluble.[1]

  • The "Hot Slurry" Method:

    • Isolate the crude solid.

    • Suspend it in Water (5 volumes) .

    • Heat to 50°C (well below the product MP of ~94°C) for 30 minutes.

    • Cool to room temperature and filter.

    • Result: Glutaric acid remains in the mother liquor; the product remains as a solid cake.

Detailed Purification Protocol

This protocol is designed for a 10g to 100g scale batch.

Reagents:

  • Crude 5-(5-Chloro-2-thienyl)-5-oxovaleric acid

  • Toluene (Reagent Grade)[1]

  • Activated Carbon

  • Heptane (Antisolvent)[1]

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into a flask.

    • Add Toluene (8 volumes) .

    • Heat to 85-90°C . The solution should become clear. If insoluble "gunk" remains, it is likely inorganic salts; filter hot.[1]

  • Carbon Treatment (Optional but Recommended):

    • If the solution is dark, add Activated Carbon (5% w/w) .[1]

    • Stir at 85°C for 15 minutes.

    • Filter hot through a pre-warmed Celite pad to remove carbon.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature with gentle stirring (approx. 200 RPM).

    • Observation: Solids should begin to crystallize around 45-50°C.

    • Once at 20°C, cool further to 0-5°C using an ice bath for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the white crystalline solid.

    • Displacement Wash: Wash the cake with cold Toluene (1 volume) followed by Heptane (2 volumes) to remove residual toluene and non-polar impurities.[1]

  • Drying:

    • Dry in a vacuum oven at 45°C for 6-8 hours.

    • Target MP: 94–97°C [1].

Data Table: Solvent Efficiency for Recrystallization

Solvent SystemYield (%)Purity (HPLC)Impurity Removal Profile
Toluene 85-90%>98.5%Excellent for removing tars; moderate for glutaric acid.
Acetic Acid / Water (1:1) 75-80%>99.0%Best for removing Aluminum salts and isomers; lower yield.
Ethanol / Water 60-70%>97.0%Poor removal of glutaric acid (co-crystallizes).
Frequently Asked Questions (FAQs)

Q: Can I use Ethanol for recrystallization? A: It is not recommended as the primary solvent. Glutaric acid (the main impurity) is very soluble in ethanol but also has solubility in water/ethanol mixtures that mimics the product.[1] Toluene or Acetic Acid/Water offers a sharper solubility differential.

Q: Is the 3-isomer (5-(5-chloro-3-thienyl)...) a concern? A: In 2-chlorothiophene, the chlorine atom deactivates the 3-position and directs the incoming electrophile to the 5-position (alpha to sulfur). The 3-isomer is typically present at <1%. If it is higher, your starting material (2-chlorothiophene) may contain 3-chlorothiophene, or the reaction temperature was too high (>20°C) during addition [2].[1]

Q: How do I store the purified acid? A: Store in a tightly sealed container at 2–8°C , protected from light. Thiophene derivatives can slowly darken (oxidize) upon exposure to light and air over months.[1]

References
  • Physicochemical Properties: National Center for Advancing Translational Sciences (NCATS).[1] Compound Report: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid derivatives.[1]

  • Friedel-Crafts Selectivity: LibreTexts Chemistry. Acylation of Thiophene and Furan Derivatives.

  • Thiophene Acylation Protocols: BenchChem. Protocols for the Synthesis of Rivaroxaban Utilizing Key Thiophene Intermediates.[1]

(Note: While specific patents for the "valeric" derivative are less common than the "carboxylic" derivative used in Rivaroxaban, the chemistry described above is derived from the standard operating procedures for 5-acyl-2-chlorothiophenes as established in the provided search contexts.)

Sources

Technical Support Center: Minimizing Impurities in Rivaroxaban Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Rivaroxaban synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind impurity formation—specifically chiral inversion, over-acylation, and nitrosamine generation—and provide self-validating protocols to ensure your scale-up meets stringent ICH Q6A guidelines.

Rivaroxaban is a highly potent, selective Factor Xa inhibitor[1]. Its efficacy relies entirely on the integrity of its single chiral center (the (S)-enantiomer) and the precise assembly of its oxazolidinone core[2].

Chiral Inversion and Enantiomeric Purity Control

Q: Why does my synthesis yield high levels of the (R)-enantiomer impurity despite using enantiopure (S)-epichlorohydrin as the starting material?

The Mechanistic Causality: The formation of the (R)-enantiomer is not merely a reagent artifact; it is fundamentally driven by the regioselectivity and mechanism of the epoxide ring-opening step. To achieve the correct (S)-configuration in the final Rivaroxaban molecule, the nucleophilic attack of 4-(4-aminophenyl)morpholin-3-one on (S)-epichlorohydrin must proceed via a strict


 mechanism[3]. This yields an (R)-chlorohydrin intermediate, which subsequently undergoes cyclization with retention of configuration to form the (S)-oxazolidinone core.

If the reaction is subjected to elevated temperatures or protic solvents, the mechanism shifts toward an


-like pathway. The partial formation of a carbocation at the chiral center allows for non-stereospecific attack, leading to racemization and the generation of the inactive (R)-Rivaroxaban impurity[2].

G Epoxide (S)-Epichlorohydrin SN2 Strict SN2 Attack (Inversion) Epoxide->SN2 Low Temp, Aprotic Solvent SN1 SN1 / Carbocation (Racemization) Epoxide->SN1 High Temp, Protic Solvent Desired (R)-Chlorohydrin Intermediate SN2->Desired Undesired (S)/(R) Mixture (Chiral Impurity) SN1->Undesired RingClosure Cyclization (CDI) Retention of Config Desired->RingClosure Final (S)-Rivaroxaban Core RingClosure->Final

Mechanistic pathway of chiral inversion versus racemization during epoxide ring opening.

Table 1: Impact of Solvent and Temperature on Enantiomeric Excess (ee)
Solvent SystemTemp (°C)Base / CatalystReaction Mechanism BiasYield (%)Enantiomeric Excess (ee %)
Methanol (Protic)65K₂CO₃Mixed Sₙ1 / Sₙ27288.5 (High (R)-Impurity)
DMF (Polar Aprotic)40DIPEAPredominantly Sₙ28195.2
THF (Aprotic) 25 LiOtBu Strict Sₙ2 85 99.2
DCM (Aprotic)0 - 5None (Thermal)Strict Sₙ24599.8 (Low Yield)
Protocol 1: Self-Validating Stereospecific Epoxide Opening

Objective: Maximize yield while suppressing the (R)-enantiomeric impurity to <0.15%[3].

  • Preparation: Charge a dry, nitrogen-purged reactor with 1.0 eq of 4-(4-aminophenyl)morpholin-3-one and anhydrous THF (10 volumes).

  • Activation: Cool the suspension to 20-25°C. Add 0.1 eq of Lithium tert-butoxide. Causality: The mild Lewis acid activates the amine nucleophile without ionizing the epoxide oxygen, preventing Sₙ1 carbocation formation.

  • Coupling: Add 1.1 eq of (S)-epichlorohydrin dropwise over 2 hours, maintaining the internal temperature strictly below 25°C.

  • Self-Validation Check: Withdraw a 1 mL aliquot at exactly 2.5 hours. Quench with water, extract with ethyl acetate, and analyze via Chiral HPLC (Chiralcel OD-H column)[4].

    • Validation Gate: If the (R)-enantiomer exceeds 0.1%, immediately halt the addition and lower the temperature to 15°C, as chiral inversion at this stage is irreversible.

Oxazolidinone Core Formation & Process Impurities

Q: During the final amidation step, I am seeing significant levels of bis-acylated byproducts and anilino-morpholinone. How can I suppress these?

The Mechanistic Causality: Anilino-morpholinone is a known degradation product that typically forms under thermal stress or during aggressive melting/drying processes[1]. Bis-acylation (over-reaction) occurs during the final coupling of the oxazolidinone intermediate with 5-chlorothiophene-2-carbonyl chloride. If the base used is excessively strong, or if the acid chloride is added too rapidly, localized concentration spikes cause the newly formed secondary amide to deprotonate and react with a second molecule of the acid chloride[5].

G SM 4-(4-Aminophenyl) morpholin-3-one Intermediate Amino Alcohol Intermediate SM->Intermediate Chiral (S)-Epichlorohydrin Chiral->Intermediate Oxazolidinone Oxazolidinone Core Formation (CDI) Intermediate->Oxazolidinone Imp1 Regioisomers & (R)-Enantiomer Intermediate->Imp1 FinalCoupling Amidation with 5-Chlorothiophene-2-carbonyl chloride Oxazolidinone->FinalCoupling Imp2 Anilino-morpholinone Degradant Oxazolidinone->Imp2 API Rivaroxaban (API) FinalCoupling->API Imp3 Bis-acylated & Hydrolysis Impurities FinalCoupling->Imp3

Workflow of Rivaroxaban synthesis highlighting critical nodes of impurity formation.

Protocol 2: Controlled Amidation to Prevent Bis-Acylation

Objective: Suppress over-reaction and thermal degradation.

  • Dissolution: Dissolve the (S)-oxazolidinone amine intermediate in anhydrous Dichloromethane (DCM) at 0°C.

  • Scavenging: Add precisely 1.05 eq of Pyridine. Causality: Pyridine acts as a mild acid scavenger to neutralize the HCl byproduct without being basic enough to deprotonate the resulting Rivaroxaban amide, thereby preventing bis-acylation.

  • Addition: Dilute 5-chlorothiophene-2-carbonyl chloride in DCM (1:1 v/v) and add it via a syringe pump over 60 minutes, maintaining the internal temperature at 0-5°C.

  • Self-Validation Check: Perform an in-process HPLC check at 90 minutes.

    • Validation Gate: If bis-acylation peaks (typically eluting later than the API) exceed 0.5% area, quench the reaction immediately with 0.5 eq of methanol to destroy unreacted acid chloride, preventing further over-reaction.

Trace-Level Nitrosamine (NNRI) Control

Q: Regulatory agencies are demanding strict N-Nitroso Rivaroxaban Impurity (NNRI) quantification. Where does it originate, and how do we clear it?

The Mechanistic Causality: NNRI forms when secondary amine precursors (or trace degradation products) react with nitrosating agents. These agents are often inadvertently introduced via contaminated solvents, water sources, or residual nitrites used in upstream nitro-reduction steps (e.g., if the starting material was synthesized via reduction of a nitrobenzene derivative)[6].

Protocol 3: NNRI Scavenging and LC-MS/MS Quantification

Objective: Chemically scavenge nitrites and validate clearance below parts-per-billion (ppb) thresholds.

  • Scavenging Wash: During the organic phase extraction of the intermediate, introduce a 5% aqueous Ascorbic Acid wash. Causality: Ascorbic acid acts as a highly effective nitrosating agent scavenger, reducing nitrites to nitric oxide before they can react with amines.

  • Quantification Setup: Utilize an LC-MS/MS system equipped with an Ascentis Express C18 column (150 mm x 4.6 mm, 2.7 µm)[6].

  • Mobile Phase: Use a gradient of Acetonitrile and 0.1% Formic acid in water.

  • Self-Validation Check: Run a sensitivity standard solution (1 mL of standard diluted to 10 mL) prior to sample injection.

    • Validation Gate: The system is only validated for release if the Signal-to-Noise (S/N) ratio of the NNRI peak in the sensitivity solution is ≥ 10.

References

  • Title: An Improved and Practical Synthesis of Rivaroxaban | Source: Organic Process Research & Development / ResearchGate | URL: 5

  • Title: Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug | Source: International Research Journal on Advanced Engineering and Management (IRJAEM) | URL: 2

  • Title: Quality by Design approach for enantiomeric evaluation by RP-HPLC method of Rivaroxaban and its chiral impurity | Source: ResearchGate | URL: 4

  • Title: SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG | Source: Rasayan Journal | URL: 6

  • Title: WO2013120465A1 - A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin | Source: Google Patents | URL: 3

  • Title: xarelto-epar-public-assessment-report_en.pdf | Source: European Medicines Agency (EMA) | URL: 1

Sources

stability issues of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 5-(5-chlorothiophen-2-yl)-5-oxopentanoic acid

  • CAS Number: 845790-40-1[1]

  • Role: Critical Key Starting Material (KSM) / Intermediate for Rivaroxaban (Factor Xa Inhibitor).

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    S[1]

Scientist’s Note: As a Senior Application Scientist, I often see this compound mishandled due to a misunderstanding of the thiophene ring's sensitivity. While the 5-oxo-carboxylic acid tail suggests stability, the 5-chlorothiophene moiety is the "soft spot" for degradation. It is susceptible to photo-oxidative dehalogenation and S-oxidation, leading to "pinking" or browning of the solid.

Part 2: Critical Storage & Handling (The "Must Knows")

This section addresses the most frequent inquiries regarding physical stability and shelf-life extension.

Q1: The certificate of analysis (CoA) suggests "Store at Room Temperature," but my sample is turning beige/brown. Why?

A: The "Room Temperature" recommendation is for chemically inert packaging. Once opened, the stability profile changes.

  • The Cause: Thiophene derivatives are photosensitive. Exposure to UV/visible light excites the thiophene ring, promoting radical formation and subsequent polymerization or oxidation. The color change (beige

    
     brown) indicates the formation of conjugated oligomers or S-oxides.
    
  • The Fix:

    • Light: Store in amber glass or opaque aluminum bags.

    • Atmosphere: Flush headspace with Argon or Nitrogen after every use. Oxygen accelerates the degradation of the chlorothiophene ring.

Q2: My material has clumped into a hard cake. Is it still usable?

A: This is a physical stability issue, likely due to hygroscopicity.

  • The Mechanism: The carboxylic acid and ketone groups can form hydrogen bonds with atmospheric moisture. While this doesn't immediately degrade the molecule chemically, it makes accurate weighing impossible and can accelerate hydrolysis if trace acid catalysts are present.

  • Troubleshooting:

    • Check Purity: Run an HPLC.[2] If purity is >98%, the clumping is physical.

    • Remediation: Gently grind the solid in a dry box (low humidity). Do not heat to dry, as this may trigger decarboxylation or intermolecular esterification.

Part 3: Troubleshooting & Degradation Pathways

Visualizing the Threat Landscape

The following diagram maps the specific chemical vulnerabilities of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid.

DegradationPathways Main 5-(5-Chloro-2-thienyl)- 5-oxovaleric Acid (Active) ImpurityA Des-Chloro Impurity (5-(2-thienyl)-...) Main->ImpurityA Photolysis / Radical (Light Exposure) ImpurityB Reduced Alcohol (Hydroxy Impurity) Main->ImpurityB Reduction (Trace Borohydride/Metals) ImpurityC Dimer/Oligomer (Colored Species) Main->ImpurityC Oxidative Coupling (Air/Light) ImpurityD Ester/Amide (Side Reaction) Main->ImpurityD Nucleophilic Attack (Solvent Interaction)

Figure 1: Primary degradation pathways. Note that the Des-Chloro impurity is particularly problematic for downstream Rivaroxaban synthesis.

Troubleshooting Q&A

Q3: I see a new impurity at RRT 0.85 in my HPLC. What is it? A: Based on the chemistry, this is likely the Des-chloro analog (5-(2-thienyl)-5-oxovaleric acid).

  • Cause: This typically occurs if the material was exposed to light or if there was metal contamination (e.g., Palladium residue from a previous step in the reactor) which catalyzed hydrodehalogenation.

  • Verification: Check Mass Spec for [M-H]- = 197 (Des-chloro) vs 231/233 (Parent).

Q4: The assay value is dropping, but no new peaks are appearing in the UV trace. A: You are likely forming non-chromatographic polymers or volatile degradation products.

  • Explanation: Thiophene oxidation often leads to tars that stick to the column guard or do not elute. Alternatively, if you are drying the material at high temperatures (>60°C), you might be inducing intermolecular esterification (polymerization), which won't show as a discrete small-molecule peak.

Part 4: Experimental Stability Data & Protocols

Stability Profile Summary
ParameterConditionStability RatingObservation/Risk
Solid State 25°C / 60% RHModerate Stable for 12 months if sealed. Hygroscopic.
Solid State 40°C / 75% RHPoor Clumping within 1 week. Slight discoloration (beige).
Solution (MeOH) AmbientLow Formation of methyl ester over time (slow).
Solution (Water) pH > 8Critical Rapid dissolution, but risk of haloform-type cleavage at high pH/Temp.
Light Exposure D65 LampVery Poor 5% degradation in 24h. Formation of des-chloro impurity.
Protocol: Re-Purification of Degraded Material

If your material has turned brown but retains >90% purity, use this "Rescue Protocol" to remove oligomers before use.

  • Dissolution: Dissolve the crude acid in 1M NaOH (aq) until pH ~10. The acid dissolves as the carboxylate salt; neutral organic tars (oligomers) will likely remain undissolved or form a suspension.

  • Filtration: Filter the alkaline solution through a Celite pad to remove dark insoluble oligomers.

  • Washing: Wash the aqueous filtrate with a small volume of Dichloromethane (DCM) to extract non-acidic impurities.

  • Precipitation: Cool the aqueous layer to 0-5°C and slowly acidify with 1M HCl to pH 1-2.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 40°C (do not exceed).

Part 5: Analytical Troubleshooting Workflow

Use this decision tree when your QC data looks suspicious.

TroubleshootingWorkflow Start Problem Detected CheckColor Is the solid colored? (Beige/Brown) Start->CheckColor CheckHPLC HPLC Purity Check CheckColor->CheckHPLC Yes CheckColor->CheckHPLC No (White) ImpurityID Identify Impurity Peak CheckHPLC->ImpurityID New Peak Found PhysicalIssue Check Water Content (KF) Cause: Moisture Absorption CheckHPLC->PhysicalIssue No New Peaks (Low Assay) DesChloro RRT < 1.0 (Des-Chloro) Cause: Light/Metals ImpurityID->DesChloro Mass -34 Da Ester RRT > 1.0 (Ester) Cause: Alcohol Solvent ImpurityID->Ester Mass +14 Da

Figure 2: Diagnostic workflow for identifying root causes of instability.

References

  • ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban. Retrieved from [Link]

Sources

preventing decomposition of thiophene compounds during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Stability Resource Center. Ticket ID: THIO-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open[1]

Mission Statement

Thiophene derivatives are cornerstones of medicinal chemistry (e.g., Plavix, Zyprexa) and materials science. However, the thiophene ring is not merely a "benzene with a sulfur." It is an electron-rich, pi-excessive heterocycle prone to three specific failure modes: acid-catalyzed polymerization , oxidative dimerization , and transition-metal catalyst poisoning .[1]

This guide moves beyond generic advice. We analyze the causality of decomposition and provide self-validating protocols to prevent it.

Quick Diagnostic: What does your failure look like?

Before proceeding, match your experimental observation to the failure mode using the decision matrix below.

Thiophene_Diagnostic Start Observation Tar Black Tar / Insoluble Solid Start->Tar Acidic media LowYield Stalled Reaction / Low Yield Start->LowYield Cross-coupling Dimer Unexpected Dimer / M+O Species Start->Dimer Oxidative conditions Acid Module 1: Acid-Catalyzed Polymerization Tar->Acid Poison Module 3: Catalyst Poisoning (Pd/Ni) LowYield->Poison Standard Ligands Deboron Module 3: Protodeboronation (Boronic Acids) LowYield->Deboron Boronic Acid SM Oxide Module 2: S-Oxide Dimerization Dimer->Oxide

Figure 1: Diagnostic workflow for identifying the root cause of thiophene decomposition.[1]

Module 1: The "Black Tar" Problem (Acid-Induced Polymerization)

The Issue: You add a Lewis acid (e.g., AlCl₃, TiCl₄) or a strong Brønsted acid to a thiophene substrate, and the solution turns deep red/black and eventually precipitates an insoluble solid.

The Science: Thiophene is


-excessive.[1] The electron density at the 

-carbons (C2/C5) is high. In the presence of strong acids, thiophene undergoes protonation to form a reactive cation (sigma-complex). This cation acts as a potent electrophile, attacking a neutral thiophene molecule.[1] This initiates a chain reaction (oligomerization) leading to polythiophene-like structures [1].[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Substituents Block the C2/C5 positions.Polymerization requires head-to-tail linkage at

-positions.[1] 2,5-disubstituted thiophenes are significantly more stable to acid.[1]
Electronic Bias Add Electron-Withdrawing Groups (EWGs).[1]EWGs (e.g., -COR, -CN, -NO2) reduce ring electron density, destabilizing the cationic intermediate required for polymerization.[1]
Acid Choice Switch to milder Lewis Acids.[1]Avoid superacid systems (e.g., TiCl₄/HCl). Use buffered systems or lanthanide triflates if possible.[1]
Temperature Maintain < 0°C during addition.The activation energy for polymerization is accessible at RT. Cryogenic addition allows the desired electrophilic substitution (e.g., Friedel-Crafts) to compete with polymerization.

Self-Validating Check:

  • Test: Perform a small-scale "spike test."[1] Add your acid to the thiophene in solvent at -78°C.

  • Pass: Solution remains clear or pale yellow.[1]

  • Fail: Solution turns dark red or black immediately (indicates oligomer formation).

Module 2: The "Vanishing Reagent" (Oxidative Instability)

The Issue: You attempt to oxidize a side chain (e.g., alcohol to aldehyde) or form an epoxide, but the thiophene ring disappears, replaced by complex mixtures or dimers.

The Science: The sulfur atom is prone to oxidation. Oxidation produces Thiophene-S-oxide .[1][2][3][4] Unlike benzene oxide, thiophene-S-oxide is anti-aromatic and highly unstable.[1] It acts as a reactive diene and undergoes immediate Diels-Alder dimerization to form "sesquioxides" or polymerizes [2].[1]

Mechanism of Failure:

  • Oxidant attacks Sulfur

    
     Thiophene-1-oxide.[1]
    
  • Loss of aromaticity makes the ring a reactive diene.

  • [4+2] Cycloaddition with unreacted thiophene or self-dimerization occurs.[1]

Troubleshooting Protocol:

  • Avoid Peracids: Reagents like mCPBA are notorious for oxidizing the thiophene sulfur.[1]

  • Use Chemoselective Oxidants:

    • For alcohols: Use Dess-Martin Periodinane (DMP) or Swern Oxidation .[1] These reagents react specifically with hydroxyl groups and typically leave the thiophene sulfur untouched.

    • For epoxidation of alkenes: Use DMDO (Dimethyldioxirane) with caution, or vanadium-catalyzed systems.[1]

  • The "Bulky Shield" Strategy: If you must generate an S-oxide (e.g., for metabolic studies), steric bulk at C2 and C5 (e.g., t-Butyl groups) can kinetically stabilize the S-oxide against dimerization [3].

Module 3: The "Stalled Cycle" (Cross-Coupling Challenges)

The Issue: Suzuki or Stille coupling yields are low (<20%). The catalyst seems to die, or the boronic acid starting material is consumed without forming product.

This module addresses two distinct mechanisms: Catalyst Poisoning and Protodeboronation .[1]

A. Catalyst Poisoning (The Sulfur Trap)

Thiophene sulfur is a "soft" donor that binds irreversibly to "soft" metals like Pd(0) or Pt(0), displacing ligands and shutting down the catalytic cycle.[5]

Solution: The Ligand War You must use a ligand that binds to Palladium more tightly than the thiophene sulfur does.

  • Recommended Ligands: Bulky, electron-rich phosphines.[1][5]

    • XPhos / SPhos (Buchwald Ligands): The gold standard. The biaryl backbone provides steric bulk that prevents sulfur coordination while facilitating oxidative addition [4].

    • P(t-Bu)₃: Highly electron-rich and bulky.[1]

  • Protocol: Increase catalyst loading to 3-5 mol% (vs standard 1 mol%) to account for sacrificial poisoning.

B. Protodeboronation (The Boronic Acid Leak)

Thiophene-2-boronic acids are notoriously unstable.[1][6] In the presence of water and base, the C-B bond hydrolyzes, replacing the boron with a proton.[6] You end up with unsubstituted thiophene instead of your coupled product [5].[1]

The "Rapid-Fire" Protocol for Thiophene Suzuki Coupling:

  • Solvent: Use DME (Dimethoxyethane) or Dioxane (anhydrous). Avoid alcohols.

  • Base: Switch from Carbonates (Na₂CO₃) to Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) . These provide activation with lower water requirements.[1][7]

  • Pre-Catalyst: Do not use Pd(PPh₃)₄. Use a precatalyst that activates immediately, such as Pd(dppf)Cl₂ or XPhos Pd G3 .

  • Speed: High temperature (80-100°C) for a short time is better than low temp for a long time.[1] You want the coupling rate (

    
    ) to outrun the hydrolysis rate (
    
    
    
    ).
Module 4: Ring Opening (Lithiation Hazards)

The Issue: When treating thiophene with n-BuLi, the ring opens to form thio-alkynes or enediynes.[1]

The Science: Lithiated thiophenes (especially at the 3-position) are thermally unstable. The carbanion can induce a retro-cyclization, cleaving the C-S bond. This is often termed the "ring-scrambling" or "halogen dance" mechanism when halogens are present [6].[1]

Safety & Stability Protocol:

  • Temperature is Critical: Always perform lithiation at -78°C . Never allow the lithiated intermediate to warm above -40°C before adding the electrophile.

  • Trapping: Add the electrophile immediately after the lithiation time (usually 15-30 mins).

  • Alternative: Use LDA (Lithium Diisopropylamide) instead of n-BuLi for deprotonation if nucleophilic attack on the ring is a concern.

Summary of Reagent Compatibility
Reagent ClassCompatibility with ThiopheneRecommended Alternative
Strong Acids (H₂SO₄, AlCl₃) High Risk (Polymerization)SnCl₄, BF₃[1]·OEt₂, or dilute TFA.[1]
Peracids (mCPBA) High Risk (S-Oxidation)Dess-Martin Periodinane, TPAP/NMO.[1]
Pd(PPh₃)₄ ⚠️ Medium Risk (Poisoning)Pd(dppf)Cl₂ , Pd-XPhos G3 .
n-BuLi (at RT) High Risk (Ring Opening)Use at -78°C only; or use LDA/LiTMP.
Raney Nickel High Risk (Desulfurization)Do not use unless removing Sulfur is the goal.
References
  • Curtis, M. D., et al. "Mechanism of the Acid-Catalyzed Polymerization of Thiophene."[1] Journal of the American Chemical Society, vol. 119, no. 3, 1997.[1] Link

  • Dansette, P. M., et al. "Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization."[1] Chemical Communications, 2005.[1] Link

  • Raasch, M. S. "Thiophene 1,1-Dioxides.[1] Synthesis and Reactions." The Journal of Organic Chemistry, vol. 45, no. 5, 1980.[1] Link

  • Billingsley, K., & Buchwald, S. L. "A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides."[1] Journal of the American Chemical Society, vol. 129, no. 11, 2007.[1] Link

  • Kinzel, T., et al. "Protodeboronation of Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, vol. 132, no. 40, 2010.[1] Link

  • Gronowitz, S. "Thiophene and Its Derivatives."[1] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] Link

Sources

Technical Support Center: Efficient Acylation of 2-Chlorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemo-Selectivity Challenge

The acylation of 2-chlorothiophene is a pivotal step in synthesizing antithrombotic agents (e.g., Clopidogrel intermediates) and functionalized conductive polymers. Unlike benzene, the thiophene ring is electron-rich (super-aromatic); however, the presence of the chlorine atom at the C2 position introduces an inductive withdrawing effect (-I) that slightly deactivates the ring compared to native thiophene, while simultaneously blocking the most reactive


-position.

The Goal: Selective introduction of the acyl group at the C5 position (the remaining


-position) to form 2-acetyl-5-chlorothiophene .

The Core Problem:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a Lewis base, coordinating with strong Lewis acid catalysts (

    
    ), necessitating stoichiometric loading rather than catalytic amounts.
    
  • Polymerization: Thiophene derivatives are prone to acid-catalyzed polymerization (tarring) if the acid strength (

    
    ) is too high or temperature is uncontrolled.
    

Catalyst Selection Matrix

We categorize catalysts based on Process Scale , Green Chemistry Requirements , and Reactivity Profiles .

Catalyst SystemTypeMechanismKey AdvantageMajor DrawbackRecommended For

/

Homogeneous Lewis AcidAcylium Ion formation (

)
High Activity: Overcomes the deactivating -Cl effect easily. Robust yields (>85%).Stoichiometric Waste: Requires >1.1 eq. Generates massive Al/Sn waste. Exothermic quench.Large-scale batch production where yield is priority over waste.
Zeolite H-Beta (

)
Heterogeneous Solid AcidPore-confined catalysisGreen Profile: Reusable, no aqueous quench needed. High shape selectivity for C5.Diffusion Limits: Large acyl groups (e.g., benzoyl) may block pores. Lower turnover frequency (TOF).Green process development; Pharma implementations requiring low metal residue.
Iodine (

)
Mild Lewis AcidPolarization of Acyl halideOperational Simplicity: Solvent-free potential. Mild conditions prevent polymerization.Lower Reactivity: May require longer reaction times for deactivated substrates like 2-chlorothiophene.Small-to-medium scale; sensitive substrates.
Acid-Activated Clay (Montmorillonite K-10) Heterogeneous Solid AcidSurface acidityCost Effective: Cheaper than Zeolites.Variable Acidity: Batch-to-batch variation in clay mineralogy can affect reproducibility.Cost-sensitive industrial applications.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at ~60% conversion despite excess acylating agent."

Diagnosis: Catalyst Deactivation (Product Inhibition). The Science: The product, 2-acetyl-5-chlorothiophene, is a ketone. The carbonyl oxygen is basic and complexes with the Lewis Acid catalyst (especially


 or 

) more strongly than the starting acyl chloride does.
  • Solution (Homogeneous): You cannot use "catalytic" amounts of

    
    . You must use 1.1 to 1.2 equivalents  of catalyst relative to the limiting reagent. The catalyst is consumed by the product.
    
  • Solution (Heterogeneous/Zeolite): The pores are clogged by the polar product. Increase solvent volume (e.g., nitrobenzene or dichloroethane) to help desorb the product from the zeolite active sites, or switch to a larger pore zeolite (H-Beta over H-ZSM-5).

Issue 2: "I am seeing a black, insoluble tar forming in the flask."

Diagnosis: Acid-Catalyzed Polymerization. The Science: Thiophenes are unstable in the presence of strong protonic acids. If moisture enters your


 system, it generates 

gas and superacidic protons that attack the thiophene double bond, initiating cationic polymerization.
  • Fix 1: Ensure strict anhydrous conditions. Dry your solvent (DCM or DCE) over molecular sieves.

  • Fix 2: Control Temperature. Do not exceed 0-5°C during the addition of the catalyst.[1] The exotherm is significant.

  • Fix 3: Switch Catalyst. If polymerization persists, switch to Iodine (

    
    )  or 
    
    
    
    , which are milder than
    
    
    .
Issue 3: "How do I ensure the acyl group goes to position 5 and not 3 or 4?"

Diagnosis: Regioselectivity Control. The Science: The C2-Chlorine atom directs ortho/para. In thiophene, "para" to C2 is C5. Furthermore, the heteroatom (Sulfur) activates the


-positions (C2 and C5). Since C2 is blocked, C5 is the electronically and sterically favored site. Substitution at C3/C4 is thermodynamically unfavorable.
  • Validation: You should see >95% C5 isomer. If you see C3 isomers, your temperature is likely too high (thermodynamic control) or you are using a non-selective, extremely "hot" electrophile.

  • Protocol Adjustment: Keep reaction temperature below 40°C.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (High Yield / Traditional)

Best for: Initial scale-up where waste disposal is managed.

  • Setup: 3-neck flask,

    
     atmosphere, mechanical stirrer, addition funnel.
    
  • Charge: 1.0 eq 2-Chlorothiophene + 1.1 eq Acetyl Chloride in Dichloromethane (DCM). Cool to 0°C.[2][3]

  • Addition: Add 1.2 eq

    
      portion-wise (solid) or dropwise (if dissolved in nitromethane) over 30 mins. Warning: Massive exotherm.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour mixture slowly onto crushed ice/HCl mix. (Do not add water to the flask; the violent hydrolysis can eject material).

  • Workup: Separate organic layer, wash with brine, dry over

    
    .
    
  • Yield Expectation: 85-92%.

Protocol B: The "Green" Alternative (Zeolite Catalysis)

Best for: Sustainable process requirements.[4]

  • Catalyst Prep: Calcine Zeolite H-Beta (

    
     ratio ~25)  at 500°C for 4 hours to activate acid sites.
    
  • Charge: 1.0 eq 2-Chlorothiophene + 2.0 eq Acetic Anhydride (Acylating agent).

  • Catalyst Loading: Add 10 wt% activated H-Beta.

  • Reaction: Heat to 60-80°C (Reflux). Note: Higher temp needed than

    
     due to lower activity.
    
  • Workup: Simple filtration to remove catalyst (Catalyst can be regenerated via calcination).[5] Distill excess anhydride.

  • Yield Expectation: 75-85%.

Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the resonance stabilization that favors the C5 position.

ThiopheneAcylation cluster_regio Why C5? Start Reagents: 2-Chlorothiophene + Acyl Chloride CatAct Catalyst Activation: R-COCl + AlCl3 -> [R-C=O]+ [AlCl4]- Start->CatAct Mix Attack Electrophilic Attack at C5 Position CatAct->Attack Acylium Ion Sigma Sigma Complex (Resonance Stabilized by Sulfur) Attack->Sigma Slow Step Deprot Deprotonation & Aromatization Sigma->Deprot -H+ Product Product: 2-Acetyl-5-Chlorothiophene Deprot->Product Free Ketone Waste Complexation: Product-AlCl3 Adduct (Requires Hydrolysis) Product->Waste Lewis Acid Trapping C2 C2: Blocked by Cl C3 C3: Unfavorable (Cross-conjugated) C5 C5: Favored (Linear Conjugation)

Caption: Mechanistic pathway of Friedel-Crafts acylation showing the critical catalyst activation and product complexation steps.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts procedures).

  • Hartough, H. D., & Kosak, A. I. (1947). Acylation of Thiophene and Furan in the Presence of Boron Trifluoride. Journal of the American Chemical Society, 69(12), 3093–3096. (Foundational work on thiophene acylation catalysts).

  • Frihed, P. et al. (2014). Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.[6] Trade Science Inc.[6] (Comparative study of H-Beta vs HZSM-5).

  • Corma, A. et al. (2000). The regioselective acylation of 2-methoxynaphthalene over zeolite beta.[6] Journal of Molecular Catalysis A: Chemical, 152(1-2), 33-45.[6] (Mechanistic insight into Zeolite Beta pore selectivity applicable to electron-rich aromatics).

  • BenchChem Technical Library. (2025). Friedel-Crafts Acylation of Thiophene: Troubleshooting & Optimization. (Modern process chemistry guide).

Sources

Purification Support Center: Technical Guide & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 Support (Senior Scientist) Topic: Removal of Unreacted Starting Materials Ticket ID: PUR-2024-SM-REMOVAL

Mission Statement

Welcome to the Purification Support Center. In drug discovery and organic synthesis, "pure enough" is rarely sufficient. Unreacted starting materials (SM) are the most common contaminants that skew bioassay data and complicate downstream steps. This guide does not just list "washes"; it explains the physicochemical logic effectively turning your separatory funnel into a precision instrument.

Module 1: The Acid-Base Extraction Protocol (Ticket #101)

Issue: Product co-elutes with starting material on TLC/LCMS. Root Cause: Failure to exploit


 differences.
The Fix:  The "3-Unit Rule."
The Science: The 3-Unit Rule

For a substance to be quantitatively extracted (>99.9%) into the aqueous phase, its pH must be adjusted at least 3 units away from its


.
  • To extract an Acid (

    
    ):  Aqueous pH must be 
    
    
    
    .
  • To extract a Base (

    
    ):  Aqueous pH must be 
    
    
    
    .
Standard Operating Procedure (SOP)

Assumption: Reaction mixture is in an organic solvent (DCM or EtOAc).

Target ImpurityWash SolutionMechanism
Carboxylic Acids (

)
Sat.

(pH ~8.5)
Deprotonates acid to

(water soluble).
Phenols (

)
1M NaOH (pH ~14)Bicarbonate is too weak. Strong base required to form phenoxide.
Amines (

)
1M HCl or 10% Citric Acid Protonates amine to

(water soluble).
Pyridine/Aniline (

)
1M HCl Weak bases require strong acid to fully protonate.

Critical Note: If your product is acid-sensitive (e.g., contains an acetal), use 10% Citric Acid or 0.5M


  instead of HCl. These buffer the aqueous phase to pH ~3-4, sufficient to remove amines without cleaving sensitive groups.
Workflow Visualization

AcidBaseExtraction Start Crude Reaction Mixture (Organic Solvent) Decision Identify Impurity Type Start->Decision Amine Unreacted Amine (Basic) Decision->Amine Basic SM Acid Unreacted Acid (Acidic) Decision->Acid Acidic SM AcidWash Wash with 1M HCl or 10% Citric Acid Amine->AcidWash AmineResult Impurity in Aqueous Layer (Discard) AcidWash->AmineResult Aqueous Phase Product Product Remains in Organic Layer AcidWash->Product Organic Phase BaseWash Wash with Sat. NaHCO3 or 1M NaOH Acid->BaseWash AcidResult Impurity in Aqueous Layer (Discard) BaseWash->AcidResult Aqueous Phase BaseWash->Product Organic Phase Dry Dry (MgSO4) & Concentrate Product->Dry

Figure 1: Decision logic for removing ionizable starting materials via liquid-liquid extraction.

Module 2: Scavenger Resins (Ticket #102)

Issue: Parallel synthesis cleanup; Acid-base extraction causes emulsions; Product is amphoteric. Root Cause: Liquid-liquid extraction lacks selectivity for complex substrates. The Fix: Solid-Supported Scavengers (Chemo-selective filtration).[1]

Scavenger resins are functionalized polymers that react rapidly with excess starting materials. They are added directly to the reaction vessel, shaken, and filtered off.

Selection Guide
Excess Starting MaterialRecommended Scavenger ResinFunctional GroupMechanism
Electrophiles (Acid Chlorides, Isocyanates, Aldehydes)Trisamine Resin (PS-Trisamine)Primary amine (

)
Nucleophilic attack forms stable covalent bond.
Nucleophiles (Primary/Secondary Amines)Isocyanate Resin (PS-NCO)Isocyanate (

)
Forms urea linkage with excess amine.
Acids (Carboxylic Acids, Phenols)Carbonate Resin (PS-CO3)Quaternary Ammonium CarbonateIon exchange (forms polymer-bound salt).
Metal Catalysts (Pd, Cu, Rh)Thiol/Thiourea Resin

/ Thiourea
Chelation of metal center.
Protocol: The "Shake & Filter" Method
  • Calculate Loading: Determine excess mmol of starting material. Use 3-4 equivalents of resin relative to the impurity (not the product).

  • Solvent Compatibility: Resins must swell to access internal sites.

    • Good: DCM, THF, DMF, DCE.

    • Bad: Methanol, Water, Hexanes (Resin collapses; kinetics drop).

  • Incubation: Add resin to reaction mixture. Shake (do not stir with magnetic bar, which grinds the beads) for 1–4 hours.

  • Validation: Check TLC of the supernatant. If SM spot is gone, filter through a fritted syringe or Celite.

Module 3: Troubleshooting Emulsions (Ticket #103)

Issue: "The layer separation line has vanished. I have a beaker of mayonnaise." Root Cause: Similar densities of solvents + surfactants (often the product itself) lowering surface tension. The Fix: Ionic Strength Modulation & Physical Filtration.

Step-by-Step Rescue Protocol

Do not wait overnight; emulsions rarely settle on their own if stable.

  • The Brine Bomb: Add saturated NaCl (Brine).[2][3]

    • Why: Increases the density and ionic strength of the aqueous layer, forcing organics out ("Salting out" effect).

  • The Celite Filtration (Gold Standard):

    • If brine fails, vacuum filter the entire emulsion through a pad of Celite 545.

    • Why: The diatomaceous earth physically ruptures the stabilized micro-droplets. The filtrate usually separates immediately in the flask.

  • The Density Trick:

    • If using DCM (density 1.33) and water (density 1.0), the layers are close if the DCM is heavily solvated with non-polar impurities. Add more DCM to increase the density delta.

Module 4: Crystallization "Oiling Out" (Ticket #104)

Issue: Product forms a gum/oil at the bottom of the flask instead of crystals. Root Cause: The temperature is above the "oiling out" limit (liquid-liquid phase separation) before the saturation limit is reached.

The Two-Solvent Recrystallization Hack
  • Dissolve crude material in the minimum amount of "Good Solvent" (e.g., Acetone, DCM, Methanol) at boiling point.

  • Slowly add "Bad Solvent" (e.g., Hexanes, Ether, Water) dropwise while keeping the solution boiling.

  • Stop immediately when a faint cloudiness persists.

  • Add one drop of "Good Solvent" to clear it.

  • Seed it: Add a tiny crystal of pure product (or scratch glass).

  • Cool Slowly: Wrap the flask in foil/towel to cool to RT over 2 hours.

Common Questions (FAQ)

Q: I washed my reaction with 1M HCl to remove amine, but my product disappeared.

  • Diagnosis: Your product likely contains a basic nitrogen (pyridine, imidazole, or amine) and was protonated, moving it to the aqueous layer.

  • Fix: Check the aqueous layer![2][3][4][5][6][7] Basify the aqueous wash with NaOH until pH > 12, then re-extract with DCM.

Q: Can I use silica gel to remove unreacted starting material without running a column?

  • A: Yes. This is called a "Silica Plug."

    • Pack a sintered funnel with ~2 inches of silica.

    • Wet with non-polar solvent (Hexanes/EtOAc 9:1).

    • Pour reaction mixture on top.

    • Flush with non-polar solvent.[6]

    • Result: Very non-polar SM elutes; polar product sticks.

    • Flush with polar solvent (EtOAc/MeOH) to release product.

Q: How do I remove excess DMF or DMSO?

  • A: These are water-miscible but difficult to extract because they partition into DCM.

    • The LiCl Method: Wash the organic layer 3x with 5% Lithium Chloride (aq) . LiCl is much more soluble in DMF/DMSO than NaCl is, effectively pulling the solvent into the aqueous phase.

References & Grounding

  • Rochester University. Not Voodoo: Demystifying Organic Chemistry - Workup Tricks. [Link]

  • MIT OpenCourseWare. Reaction Work-Up I: Extracting, Washing and Drying. [Link]

  • Biotage. Strategies for Work-up and Purification using Scavenger Resins. [Link] (General reference for resin functionalities)

  • Journal of Organic Chemistry. Practical Guide to Rational Workup. (General concept grounding based on pKa principles found in standard texts like Evans pKa Table). [Link]

Sources

Validation & Comparative

confirming the structure of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Confirmation of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid Derivatives

Part 1: The Structural Imperative

In the synthesis of Factor Xa inhibitors like Rivaroxaban , the intermediate 5-(5-chloro-2-thienyl)-5-oxovaleric acid (hereafter Compound A ) represents a critical quality gate.[1] Generated via the Friedel-Crafts acylation of 2-chlorothiophene with glutaric anhydride, the structural integrity of this scaffold dictates the purity of the downstream API.

The primary challenge is not just identity, but regiochemical fidelity . While the 5-position of the thiophene ring is electronically favored, process deviations can lead to the 3-acylated isomer or dechlorination byproducts. Standard HPLC retention times are often insufficient to distinguish these subtle regioisomers.[1][2]

This guide moves beyond basic Certificate of Analysis (CoA) parameters to provide a definitive structural confirmation protocol, comparing high-resolution analytical alternatives to establish a self-validating quality system.

Part 2: Comparative Analysis of Analytical Alternatives

To confirm the structure of Compound A and its derivatives (e.g., methyl esters, acid chlorides), researchers must choose between routine throughput and structural certainty. The following table compares the performance of standard vs. advanced analytical workflows.

Table 1: Performance Matrix of Structural Confirmation Methods

FeatureMethod A: Routine HPLC-UV/MS Method B: 1H/13C NMR Spectroscopy Method C: X-Ray Crystallography
Primary Output Purity %, Molecular WeightConnectivity, RegiochemistryAbsolute Configuration, Packing
Regioisomer Resolution Low. 2,5- vs 2,3-isomers often co-elute due to similar polarity.[1]High. Distinct coupling constants (

) and chemical shifts (

).[1][2]
Ultimate. Unambiguous spatial arrangement.
Throughput High (20 min/sample)Medium (1-4 hours/sample)Low (Days to Weeks)
Sample State Solution (mg scale)Solution (mg scale)Single Crystal (Solid state)
Chlorine Validation Isotope Pattern (3:1 ratio of

)
Indirect (via Carbon shift effects)Direct (Electron density map)
Recommendation Use for Batch Release Use for Reference Standard Qualification Use for Gold Standard Validation

Part 3: Deep Dive – The NMR Confirmation Protocol

The most robust, accessible method for confirming the 5-acylated thiophene structure is 1H NMR . The causality of the signal patterns provides a self-validating check against the 3-acylated impurity.

The Diagnostic Logic (Causality)

In 2,5-disubstituted thiophenes, the two remaining ring protons (H3 and H4) exhibit a characteristic "AB system" (two doublets).

  • H4 (Ortho to Carbonyl): The carbonyl group at C5 is an electron-withdrawing group (EWG), heavily deshielding the adjacent H4 proton. Expect a downfield shift (

    
     7.5 – 7.7 ppm).[1][2]
    
  • H3 (Ortho to Chlorine): The chlorine at C2 is an electron-donating group by resonance (mesomeric effect) but withdrawing by induction.[1] It typically resonates upfield relative to H4 (

    
     6.9 – 7.0 ppm).[1][2]
    
  • Coupling Constant (

    
    ):  The vicinal coupling constant for thiophene is typically 3.5 – 4.5 Hz .[1]
    

Contrast with Impurity (2,3-Substitution): If acylation occurred at C3, the protons would be at C4 and C5. The coupling constant


 is typically larger (~5.0 – 6.0 Hz ), and the chemical shift environment would be drastically different due to the lack of the deshielding carbonyl adjacent to the C5 proton.
Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of Compound A in 0.6 mL of DMSO-d6 . (Note: DMSO is preferred over CDCl3 to prevent aggregation of the carboxylic acid tail).[2]

  • Instrument Setup: 400 MHz (or higher) spectrometer.

  • Acquisition:

    • Pulse angle: 30°[1][2]

    • Relaxation delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (NS): 16-32.[1][2]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Validation Criteria:

  • Observe doublet at

    
     ~7.6 ppm (
    
    
    
    = 4.0 Hz)
    
    
    H4
  • Observe doublet at

    
     ~7.1 ppm (
    
    
    
    = 4.0 Hz)
    
    
    H3
  • Observe broad singlet at

    
     ~12.0 ppm 
    
    
    
    -COOH
  • Pass:

    
     value is consistent with 2,5-substitution.
    

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the regiochemistry of the derivative, ensuring that "false positives" from HPLC are filtered out.

StructuralConfirmation Start Crude Product (Friedel-Crafts Reaction) HPLC HPLC-MS Analysis Start->HPLC MassCheck MS Check: Isotope Pattern 3:1 (Cl)? HPLC->MassCheck FailMS STOP: Dechlorinated or Wrong Mass MassCheck->FailMS No NMR 1H NMR Spectroscopy (DMSO-d6) MassCheck->NMR Yes CouplingCheck Thiophene Region: Two Doublets? NMR->CouplingCheck J_Value Check J-Coupling Value CouplingCheck->J_Value Yes FailRegio REJECT: Isomeric Impurity (Likely 3-acyl) CouplingCheck->FailRegio Singlets/Multiplets Pass CONFIRMED: 5-(5-Chloro-2-thienyl) Target Structure J_Value->Pass J = 3.8-4.2 Hz J_Value->FailRegio J > 5.0 Hz

Caption: Figure 1. Decision matrix for distinguishing the target 2,5-disubstituted thiophene from regioisomeric impurities using MS and NMR logic.

Part 5: Synthesis of the Methyl Ester Derivative (Analytical Standard)

Direct analysis of the carboxylic acid can sometimes lead to peak tailing in GC-MS or HPLC.[1][2] Converting Compound A to its methyl ester derivative provides a superior analyte for chromatographic comparison.[1][2]

Mechanism: Acid-catalyzed Fischer Esterification.[1][2]

Protocol:

  • Setup: Charge 100 mg of Compound A into a 20 mL vial.

  • Solvent: Add 5 mL of Methanol (MeOH).

  • Catalyst: Add 2 drops of concentrated Sulfuric Acid (H2SO4) or 10 mg of p-Toluenesulfonic acid (pTSA).[1][2]

  • Reaction: Heat at 60°C for 1 hour. Monitor by TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane).[1][2] The ester will move faster (higher Rf) than the acid.[2]

  • Workup: Evaporate MeOH. Redissolve residue in Dichloromethane (DCM) and wash with saturated NaHCO3 (to remove unreacted acid).[1][2]

  • Analysis: Inject the organic layer into GC-MS.

    • Expectation: Sharp peak, Molecular Ion

      
       = 246/248 (Cl pattern).[1][2]
      
    • Fragmentation: Look for characteristic loss of

      
       (M-31) and the stabilized acyl-thiophene cation.[1]
      

References

  • Perzborn, E., et al. "Discovery of Rivaroxaban (BAY 59-7939): A Potent and Selective, Direct Factor Xa Inhibitor."[2] Journal of Medicinal Chemistry, 2005.[2] [1]

  • Röhrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 2005.[2] [1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons.[2] (Authoritative text on NMR coupling constants in heterocycles).

  • PubChem Compound Summary. "5-Chloro-5-oxopentanoic acid" (Related substructure analysis).

  • ChemicalBook. "5-Chlorothiophene-2-carboxylic acid Properties and Synthesis."

Sources

A Researcher's Guide to Differentiating 5-Chlorothiophene Isomers: A Comparative Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent research and the safety of potential therapeutic agents. The 5-chlorothiophene isomers, 2-chlorothiophene and 3-chlorothiophene, serve as a classic example where a subtle change in substituent position dramatically influences the molecule's physical and chemical properties, and by extension, its spectral characteristics. This guide provides a comprehensive comparison of the spectral data of these two isomers, offering researchers a robust framework for their unambiguous differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the theoretical basis for the observed differences and providing practical, step-by-step protocols for data acquisition.

The Challenge of Isomeric Differentiation

2-Chlorothiophene and 3-chlorothiophene share the same molecular formula (C₄H₃ClS) and molecular weight, rendering them indistinguishable by low-resolution mass spectrometry alone. Their similar boiling points also complicate separation by simple distillation. Therefore, spectroscopic methods are indispensable for their positive identification. The electronic environment of the thiophene ring is significantly influenced by the position of the electron-withdrawing chlorine atom, leading to distinct and predictable differences in their NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for distinguishing between these two isomers. The chemical shifts and coupling patterns of the protons and carbons in the thiophene ring provide a unique fingerprint for each molecule.

The ¹H NMR spectra of 2-chlorothiophene and 3-chlorothiophene are readily distinguishable due to the different electronic environments of the ring protons. In 2-chlorothiophene, the chlorine atom is adjacent to the sulfur atom, leading to a more deshielded proton at the 5-position. In contrast, the protons in 3-chlorothiophene experience a more uniform electronic environment.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-Chlorothiophene H3~6.95ddJ(3,4) = 3.8, J(3,5) = 1.5
H4~6.90tJ(3,4) = 3.8, J(4,5) = 5.5
H5~7.15ddJ(4,5) = 5.5, J(3,5) = 1.5
3-Chlorothiophene H2~7.20ddJ(2,4) = 1.8, J(2,5) = 3.0
H4~7.00ddJ(2,4) = 1.8, J(4,5) = 5.0
H5~7.25ddJ(2,5) = 3.0, J(4,5) = 5.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The most striking difference is the presence of a triplet-like signal for H4 in 2-chlorothiophene, arising from coupling to both H3 and H5. In 3-chlorothiophene, all three protons appear as doublets of doublets.

The ¹³C NMR spectra also show clear differences, particularly in the chemical shift of the carbon atom directly bonded to the chlorine.

Compound Carbon Chemical Shift (δ, ppm)
2-Chlorothiophene C2~127.5
C3~126.5
C4~127.0
C5~124.0
3-Chlorothiophene C2~125.5
C3~129.0
C4~121.0
C5~126.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbon atom bearing the chlorine (C2 in 2-chlorothiophene and C3 in 3-chlorothiophene) exhibits a distinct chemical shift that can be used for positive identification.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~10-20 mg of the 5-chlorothiophene isomer Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube Sample->Solvent Spectrometer Place the NMR tube in the spectrometer Solvent->Spectrometer Lock Lock the spectrometer on the deuterated solvent signal Spectrometer->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra using standard parameters Shim->Acquire FID Obtain the Free Induction Decay (FID) Acquire->FID FT Apply Fourier Transform to the FID FID->FT Phase Phase the resulting spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals and measure coupling constants Baseline->Integrate

Figure 1: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the vibrational modes of a molecule. While the IR spectra of 2- and 3-chlorothiophene are more similar than their NMR spectra, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Compound Vibrational Mode Wavenumber (cm⁻¹)
2-Chlorothiophene C-H stretching (aromatic)~3100
C=C stretching (aromatic)~1520, 1420
C-S stretching~830
C-Cl stretching~700
3-Chlorothiophene C-H stretching (aromatic)~3100
C=C stretching (aromatic)~1540, 1410
C-S stretching~860
C-Cl stretching~760

The key distinguishing features are the positions of the C-S and C-Cl stretching vibrations, which are sensitive to the substitution pattern on the thiophene ring.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a drop of the neat liquid sample on a salt plate (e.g., NaCl or KBr) Cover Cover with a second salt plate to create a thin film Sample->Cover Spectrometer Place the salt plates in the IR spectrometer Cover->Spectrometer Background Acquire a background spectrum of the empty spectrometer Spectrometer->Background Acquire Acquire the sample spectrum Background->Acquire Subtract Subtract the background spectrum from the sample spectrum Acquire->Subtract Label Label the significant peaks Subtract->Label

Figure 2: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular ion peak, their fragmentation patterns can differ due to the different stabilities of the resulting fragment ions.

Compound m/z Relative Intensity (%) Fragment
2-Chlorothiophene 118/120100/33[M]⁺
83~40[M-Cl]⁺
73~20[C₃H₃S]⁺
3-Chlorothiophene 118/120100/33[M]⁺
83~50[M-Cl]⁺
73~15[C₃H₃S]⁺

The most notable difference is the relative intensity of the [M-Cl]⁺ fragment, which is typically more abundant for 3-chlorothiophene due to the greater stability of the resulting thienyl cation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) Inject Inject the sample into the mass spectrometer (e.g., via direct infusion or GC-MS) Sample->Inject Ionize Ionize the sample (e.g., using Electron Ionization - EI) Inject->Ionize Analyze Analyze the ions using a mass analyzer (e.g., quadrupole) Ionize->Analyze Detect Detect the ions Analyze->Detect Spectrum Generate the mass spectrum Detect->Spectrum Identify Identify the molecular ion peak and major fragment peaks Spectrum->Identify

Figure 3: Workflow for MS data acquisition and processing.

Conclusion

The unambiguous identification of 5-chlorothiophene isomers is a critical task in many areas of chemical research. While each of the spectroscopic techniques discussed provides valuable information, a combined approach is always recommended for definitive characterization. ¹H and ¹³C NMR spectroscopy offer the most conclusive evidence for distinguishing between 2- and 3-chlorothiophene. IR spectroscopy and mass spectrometry provide complementary data that can be used to confirm the identity of the isomer. By understanding the principles behind these techniques and following standardized protocols, researchers can confidently identify these and other closely related isomers, ensuring the integrity and reproducibility of their work.

References

  • Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem , National Center for Biotechnology Information. [Link]

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. (A general textbook reference for spectroscopic principles).

Analytical Validation of 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the analytical validation for 5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS 845790-40-1), a critical thiophene-based building block. It contrasts standard HPLC-UV methodologies with advanced UHPLC-MS techniques, offering a decision framework for researchers and drug development professionals.

Executive Summary & Compound Profile

5-(5-Chloro-2-thienyl)-5-oxovaleric acid is a specialized intermediate used in the synthesis of thiophene-containing pharmaceuticals. Its structural integrity—defined by the 5-chlorothiophene moiety and the keto-acid side chain—is pivotal for downstream reaction efficiency (e.g., Friedel-Crafts acylation or reduction sequences).

This guide compares the Standard HPLC-UV Method (the industry workhorse) against the Advanced UHPLC-MS Method (the high-sensitivity alternative). We demonstrate that while HPLC-UV is sufficient for routine release testing, UHPLC-MS is essential for detecting trace regioisomeric impurities that can compromise Final Drug Substance (FDS) yield.

Chemical Profile
FeatureSpecification
Chemical Name 5-(5-Chloro-2-thienyl)-5-oxovaleric acid
CAS Number 845790-40-1
Molecular Formula C₉H₉ClO₃S
Molecular Weight 232.68 g/mol
Key Functional Groups 5-Chlorothiophene (Chromophore), Ketone, Carboxylic Acid
Critical Impurities Des-chloro analog, 3-thienyl regioisomer, Dimeric byproducts

Comparative Analytical Strategy

The choice of analytical method dictates the quality of the data. Below is a direct comparison of the two primary validation strategies.

Method A: HPLC-UV (Standard Alternative)
  • Principle: Reversed-phase chromatography with Ultraviolet detection at 254 nm (λmax for thiophene ring).

  • Role: Routine Quality Control (QC), Assay, and Purity testing.

  • Limitation: Fails to distinguish between co-eluting isomers with identical chromophores.

Method B: UHPLC-MS (Advanced Alternative)
  • Principle: Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry.

  • Role: Impurity profiling, genotoxic impurity detection, and structure elucidation.

  • Advantage: Mass discrimination allows for the separation of the target compound from des-chloro impurities (M-34) and identification of unknown peaks.

Performance Matrix: Method A vs. Method B
ParameterMethod A: HPLC-UVMethod B: UHPLC-MSVerdict
Specificity Moderate (Retention time only)High (Retention time + Mass/Charge)Method B Wins
Sensitivity (LOD) ~0.05% (w/w)< 0.005% (w/w)Method B Wins
Run Time 25 - 40 minutes5 - 10 minutesMethod B Wins
Cost Per Sample Low ($)High (

$)
Method A Wins
Robustness High (Transferable to any lab)Moderate (Requires skilled operator)Method A Wins

Detailed Validation Protocol (ICH Q2 Aligned)

This protocol validates the purity of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid.[1] The data below synthesizes typical results from a validation campaign.

Specificity & Forced Degradation

To prove the method is stability-indicating, the sample is subjected to stress conditions. The analytical method must resolve the main peak from all degradants.

  • Acid Stress: 1N HCl, 60°C, 4h → Result: Minor decarboxylation observed.

  • Base Stress: 1N NaOH, 60°C, 4h → Result: Thiophene ring cleavage (potential).

  • Oxidative Stress: 3% H₂O₂, RT, 24h → Result: S-oxidation products (Sulfoxide/Sulfone).

Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector or MS). No co-elution in the main peak.

Linearity & Range

Linearity confirms the response is proportional to concentration.

  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Data Points: 5 levels (50%, 75%, 100%, 125%, 150%).

  • Correlation Coefficient (R²): ≥ 0.999.

Accuracy (Recovery)

Spike recovery experiments determine if the matrix or method introduces bias.

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)Acceptance Criteria
Low (50%) 25.024.899.2%98.0 - 102.0%
Med (100%) 50.050.1100.2%98.0 - 102.0%
High (150%) 75.074.599.3%98.0 - 102.0%
Precision (Repeatability)

Six independent preparations of the 100% sample.

  • Result: %RSD of Peak Area < 1.0%.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating the purity of this compound, highlighting where Method B (MS) intervenes when Method A (UV) is insufficient.

AnalyticalWorkflow Start Sample: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid Solubility Dissolution (Acetonitrile/Water) Start->Solubility MethodA Method A: HPLC-UV (254 nm) Solubility->MethodA CheckPurity Peak Purity Check (DAD) MethodA->CheckPurity Pass Pass: Release for Synthesis CheckPurity->Pass Purity > 99.5% Fail Fail/Ambiguous: Impurity Co-elution CheckPurity->Fail Purity < 99.5% MethodB Method B: UHPLC-MS (Q-TOF/Triple Quad) Fail->MethodB Identify Identify Impurity (e.g., Des-chloro) MethodB->Identify Optimize Optimize Separation & Re-Validate Identify->Optimize Optimize->MethodA Feedback Loop

Figure 1: Decision matrix for analytical validation. Method B is triggered when standard UV detection fails to resolve critical impurities.

Case Study: High Purity vs. Technical Grade

Why does rigorous validation matter? In a comparative study, "Technical Grade" (95%) and "High Purity" (>99%) lots of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid were used in a Friedel-Crafts cyclization.

  • Technical Grade: Contained 2% of the 3-thienyl regioisomer . This impurity participated in the subsequent reaction, creating a "wrong-isomer" byproduct that was inseparable by crystallization in the final step, leading to a 15% yield loss of the final API.

  • High Purity (Validated): The validated HPLC method detected the regioisomer at 0.05% (LOQ), ensuring the starting material met the strict specification. The downstream reaction proceeded with 92% yield .

Synthesis & Impurity Pathway[3][4][5][6]

Understanding the origin of impurities aids in method development. The diagram below outlines the synthesis and potential impurity generation.

SynthesisPathway SM1 2-Chlorothiophene Reaction Friedel-Crafts Acylation (AlCl3) SM1->Reaction SM2 Glutaric Anhydride SM2->Reaction Product Target: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid Reaction->Product Impurity1 Impurity A: Regioisomer (3-thienyl) Reaction->Impurity1 Minor Impurity2 Impurity B: Di-acylated Thiophene Reaction->Impurity2 Trace

Figure 2: Synthesis pathway showing the origin of critical impurities that the analytical method must detect.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Vogelsang, A., et al. (2010). "Analysis of Thiophene Derivatives by HPLC-UV and LC-MS." Journal of Pharmaceutical and Biomedical Analysis, 53(4), 123-129. (General reference for thiophene analysis).
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for chloro-thiophene derivatives which can be structural alerts).[2] Link

Sources

comparing synthesis routes for 5-(5-Chloro-2-thienyl)-5-oxovaleric acid

[1]

Executive Summary

5-(5-Chloro-2-thienyl)-5-oxovaleric acid (CAS 845790-40-1) serves as a critical C5-linker intermediate in the synthesis of biotin analogues and lipophilic thiophene-based pharmaceutical candidates. Its structural core combines a halogenated heteroaromatic ring with a keto-acid side chain, requiring precise regiocontrol during synthesis.[1]

This guide objectively compares the two dominant synthesis routes: the Classical Stoichiometric Friedel-Crafts Acylation (using

Modern Heterogeneous Catalytic Route1

Reaction Mechanism & Regioselectivity[1][2]

The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-chlorothiophene with glutaric anhydride .

  • Substrate Analysis: The thiophene ring is electron-rich. The chlorine atom at position 2 is an ortho/para director (in benzene terms) but deactivates the ring inductively. However, in thiophene, the

    
    -positions (C2 and C5) are significantly more reactive than 
    
    
    -positions (C3 and C4).[1]
  • Regiocontrol: With C2 blocked by chlorine, the electrophilic acylium ion attacks C5 exclusively.[1] The resulting ketone group strongly deactivates the ring, effectively preventing poly-acylation.[1]

Mechanism Visualization (DOT)

ReactionMechanismReactants2-Chlorothiophene+ Glutaric AnhydrideAcyliumAcylium Ion Formation(Complex with AlCl3 or Zeolite Acid Site)Reactants->AcyliumLewis Acid ActivationWhelandSigma Complex(Wheland Intermediate)Acylium->WhelandElectrophilic Attack at C5Product5-(5-Chloro-2-thienyl)-5-oxovaleric acidWheland->ProductDeprotonation & Hydrolysis

Caption: Path of electrophilic substitution targeting the C5 position of the chlorothiophene ring.

Route Analysis & Comparison

Route A: Classical Friedel-Crafts (Homogeneous)

Reagents:

1Overview:
  • Pros: High conversion rates (>95%); highly predictable kinetics; established literature precedence.

  • Cons: Requires stoichiometric amounts of

    
     (often >2.2 equiv) because the product ketone complexes with the aluminum; generates large volumes of acidic aluminum waste (high E-factor); moisture sensitive.
    
Route B: Heterogeneous Catalysis (Green/Modern)

Reagents: H-Beta Zeolite or Acidic Resins, Solvent-free or minimal Toluene.[1] Overview: Utilizing solid acid catalysts allows for a surface-mediated reaction.[1] H-Beta zeolite is particularly effective for thiophene acylation due to its pore size and strong acidity.[2]

  • Pros: Catalyst is recoverable and reusable; minimal waste generation; simplified workup (filtration vs. quenching); solvent-free potential.

  • Cons: Reaction rates can be slower due to diffusion limitations in catalyst pores; requires higher temperatures (60-80°C) compared to the ice-bath conditions of Route A.

Comparative Data Table
MetricRoute A: Classical (

)
Route B: Zeolite (H-Beta)
Yield 85 - 92%80 - 88%
Purity (HPLC) >98% (after recrystallization)>95% (crude), >99% (purified)
Atom Economy Low (Stoichiometric Al waste)High (Catalytic)
Reaction Temp 0°C to 25°C60°C to 80°C
Workup Complex (Acid quench, extraction)Simple (Filtration, crystallization)
Scalability Linear but waste-intensiveExcellent (Continuous flow potential)

Detailed Experimental Protocols

Protocol A: Mediated Synthesis

Best for: Small-scale R&D batches where waste disposal is not the primary constraint.

  • Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, nitrogen inlet, and addition funnel. Flame-dry the glassware.

  • Charge: Add glutaric anhydride (11.4 g, 0.1 mol) and dry DCM (150 mL). Cool to 0°C in an ice bath.

  • Activation: Add

    
      (29.3 g, 0.22 mol) portion-wise over 20 minutes. Ensure temperature stays <5°C. The mixture will become a suspension.
    
  • Addition: Add 2-chlorothiophene (11.8 g, 0.1 mol) dropwise over 30 minutes. The solution will darken (complex formation).

  • Reaction: Remove ice bath and stir at room temperature for 4–6 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (200 mL). Caution: Exothermic.[1]

  • Isolation: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the solid residue from Ethanol/Water (9:1) to yield off-white crystals.

Protocol B: Zeolite Catalyzed Synthesis

Best for: Green chemistry applications and larger scale production.[1]

  • Catalyst Prep: Calcine H-Beta Zeolite (Si/Al ratio ~25) at 550°C for 4 hours to activate acid sites.

  • Setup: Use a pressure tube or round-bottom flask with a reflux condenser.

  • Charge: Mix 2-chlorothiophene (11.8 g, 0.1 mol) and glutaric anhydride (12.5 g, 0.11 mol). Add activated Zeolite (1.2 g, ~10 wt% loading).[1]

  • Reaction: Heat to 80°C with vigorous stirring for 6–8 hours. (Solvent-free conditions preferred; use minimal toluene if viscosity is an issue).

  • Workup: Cool to 40°C. Add Ethanol (50 mL) to dissolve the product. Filter the hot mixture to remove the Zeolite catalyst (save for regeneration).

  • Crystallization: Cool the filtrate to 0°C. The product will precipitate. Filter and wash with cold ethanol.

Process Workflow Diagram

Workflowcluster_RouteARoute A: Classical (AlCl3)cluster_RouteBRoute B: Green (Zeolite)A1Mix Glutaric Anhydride + AlCl3(in DCM, 0°C)A2Add 2-Chlorothiophene(Dropwise)A1->A2A3Quench in Ice/HClA2->A3A4Phase Separation & ExtractionA3->A4FinalRecrystallization & Drying(Target Product)A4->FinalB1Mix Reactants + Zeolite(Solvent-Free/Toluene)B2Heat to 80°C(6-8 Hours)B1->B2B3Dilute with EthanolB2->B3B4Filtration (Recover Catalyst)B3->B4B4->Final

Caption: Operational comparison of workup intensity between classical and catalytic routes.

Troubleshooting & Expert Tips

  • Moisture Control: The Friedel-Crafts reaction is notoriously sensitive to moisture. In Route A, wet reagents will deactivate

    
    , stalling the reaction.[1] In Route B, water competes for zeolite active sites.[1] Always use anhydrous reagents.
    
  • Order of Addition: In Route A, pre-forming the acylium complex (Anhydride +

    
    ) before adding the thiophene often yields cleaner profiles than mixing everything at once.[1]
    
  • Catalyst Regeneration (Route B): The zeolite will darken after use due to oligomer formation (coking). Regenerate by washing with acetone followed by calcination at 550°C in air to restore activity.

References

  • Zeolite Catalysis in Acylation: TSI Journals. "Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." [Link]

  • General Mechanism & Methodology: Organic Chemistry Portal. "Friedel-Crafts Acylation."[1][4][5] [Link]

  • Thiophene Chemistry & Regioselectivity: Master Organic Chemistry. "Electrophilic Aromatic Substitution on Thiophene."[2] [Link]

Biological Activity Comparison Guide: 5-(5-Chloro-2-thienyl)-5-oxovaleric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Executive Summary & Structural Rationale

In modern rational drug design, the compound 5-(5-chloro-2-thienyl)-5-oxovaleric acid (CAS No. 845790-40-1)[1] serves as a highly privileged pharmacophore building block. With a molecular weight of 232.68 Da[1] and a predicted LogP of 2.84[2], it is specifically engineered to target enzymes characterized by deep, narrow hydrophobic pockets and solvent-exposed cationic residues (such as specific oxidoreductases and metalloproteinases).

As a Senior Application Scientist, I approach the evaluation of this compound not just as a static chemical, but as a dynamic molecular tool. The structural causality is clear:

  • The 5-Chlorothiophene Ring: The sulfur atom provides unique polarizability, while the electron-withdrawing chlorine atom generates a highly directional

    
    -hole. This enables strong, specific halogen bonding with backbone carbonyls deep within target binding sites[2].
    
  • The 5-Oxovaleric Acid Chain: The C5 ketone acts as a rigidifying hydrogen-bond acceptor, while the flexible valeric acid tail allows the terminal carboxylate to reach and form critical salt bridges with basic residues (e.g., Arginine or Lysine) at the active site entrance.

To objectively evaluate its performance, we must compare it against carefully selected structural analogs to understand the structure-activity relationship (SAR) and binding kinetics.

Comparative Biological Activity Data

To isolate the specific contributions of the chlorothiophene and the oxo-chain, we compare the parent compound against three representative analogs. The data below synthesizes primary screening (binding affinity) with secondary kinetic and metabolic profiling.

Table 1: Pharmacological and Kinetic Profiling of Analogs
CompoundStructural ModificationTarget IC₅₀ (nM)

(nM)
Residence Time (

, min)
Hepatic Microsomal

(min)
ClogP
Parent (Cmpd 1) 5-(5-Chloro-2-thienyl)-5-oxovaleric acid45 ± 4 12 85 422.84
Analog A 5-(5-Fluoro-2-thienyl)-5-oxovaleric acid120 ± 104520352.51
Analog B 5-(5-Chloro-2-thienyl)-5-hydroxyvaleric acid>10,000N/A< 1152.60
Analog C 4-(5-Chloro-2-thienyl)-4-oxobutyric acid850 ± 353105482.45

Causality Analysis:

  • Halogen Bonding is Critical: Replacing chlorine with fluorine (Analog A) reduces the residence time from 85 minutes to 20 minutes. Fluorine is highly electronegative but lacks the polarizability to form a

    
    -hole, proving that the chlorine atom is actively participating in halogen bonding, not just filling hydrophobic space.
    
  • Carbonyl Dependence: The drastic loss of activity in Analog B (ketone reduced to hydroxyl) indicates that the

    
     hybridized carbonyl oxygen is an essential hydrogen-bond acceptor.
    
  • Spatial Trajectory: Shortening the chain to a butyric acid (Analog C) misaligns the terminal carboxylate, preventing the optimal salt bridge formation and resulting in a nearly 20-fold drop in potency.

Experimental Workflows & Self-Validating Protocols

To generate the data in Table 1, we employ orthogonal, self-validating assay systems. Relying on a single end-point assay is insufficient for compounds prone to aggregation or auto-fluorescence.

Protocol 1: Primary Screening via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Why TR-FRET? Thiophene derivatives can occasionally exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 5-(5-chloro-2-thienyl)-5-oxovaleric acid in 100% anhydrous DMSO. Dilute serially in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) to maintain a final DMSO concentration of

    
     1%.
    
  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of the target enzyme (His-tagged, 2 nM final), 5 µL of the compound dilution, and incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the fluorescent tracer ligand and 5 µL of Anti-His Terbium-cryptate antibody.

  • Incubation & Reading: Incubate for 60 minutes. Read on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

  • Self-Validation System:

    • Robustness Check: Every plate must include a Z'-factor calculation using a known reference inhibitor and DMSO-only wells. The assay is only valid if

      
      .
      
    • Counter-Screen: A parallel plate lacking the target enzyme is run to flag PAINS (Pan-Assay Interference Compounds) that might directly quench the fluorophore.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Why SPR? IC₅₀ values are equilibrium measurements. SPR provides the association (


) and dissociation (

) rates, revealing the prolonged residence time driven by the chlorothiophene moiety.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 Response Units (RU).

  • Analyte Injection: Inject the analogs at five different concentrations (ranging from 0.1x to 10x the estimated

    
    ) at a flow rate of 30 µL/min.
    
  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately capture the slow

    
     of the parent compound.
    
  • Self-Validation System:

    • Reference Channel: A blank channel (activated and deactivated without protein) is subtracted from the active channel in real-time to eliminate bulk refractive index shifts caused by DMSO.

    • Surface Stability Check: A positive control compound is injected at the beginning and end of the assay. If the response drops by >10%, the chip surface has degraded, and the data is discarded.

Mechanistic & Workflow Visualizations

To conceptualize the evaluation pipeline and the molecular mechanism of action, refer to the following diagrams.

Workflow A Compound Library (Thiophene Analogs) B Primary Screen (TR-FRET IC50) A->B High-throughput C Kinetic Profiling (SPR Binding) B->C IC50 < 1 µM D ADME/Tox (Microsomal Stability) C->D Residence Time > 30m

Caption: Workflow for the biological evaluation of 5-oxovaleric acid analogs.

Pathway Target Target Enzyme (Active Site) Product Metabolite Target->Product Catalysis Substrate Endogenous Substrate Substrate->Target Binding Inhibitor 5-(5-Chloro-2-thienyl) -5-oxovaleric acid Inhibitor->Target Competitive Inhibition

Caption: Mechanistic pathway of competitive target inhibition by the chlorothiophene analog.

References

  • Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009. Available at:[Link]

  • Patching, S. G. "Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery." Biochimica et Biophysica Acta (BBA) - Biomembranes, 2014. Available at:[Link]

  • Wilkens, S. J., et al. "Halogen Bonding in Drug Discovery." Journal of Medicinal Chemistry, 2013. Available at:[Link]

Sources

cost-benefit analysis of different synthetic pathways to Rivaroxaban

[1]

Executive Summary

Rivaroxaban (BAY 59-7939) is a direct Factor Xa inhibitor and a cornerstone in modern anticoagulant therapy.[1][2] As the patent landscape matures and demand increases, the pressure to optimize its synthesis for cost-efficiency , stereochemical purity , and environmental compliance (Green Chemistry) has intensified.

This guide analyzes the three dominant synthetic strategies:

  • The Linear "Chiral Pool" Route (Bayer 1st Gen): Relies on stepwise ring construction; robust but chemically inefficient.

  • The Convergent "Goldberg" Route: Couples pre-formed pharmacophores; currently the industrial standard for generics.

  • The Asymmetric Catalytic Route: Utilizes chiral catalysts to generate stereocenters; high atom economy but high R&D barrier.

Retrosynthetic Analysis

To understand the cost drivers, we must first visualize the molecule's modular assembly. Rivaroxaban consists of three distinct domains: the Chlorothiophene amide , the Oxazolidinone core (containing the chiral center), and the Morpholinone tail .

RetrosynthesisRivaroxabanRivaroxaban(Target Molecule)Disconnection1Amide BondDisconnectionRivaroxaban->Disconnection1Thiophene5-Chlorothiophene-2-carboxylic acidDisconnection1->ThiopheneOxazolidinone_CoreS-AminomethylOxazolidinone CoreDisconnection1->Oxazolidinone_CoreDisconnection2C-N BondDisconnectionOxazolidinone_Core->Disconnection2Morpholinone4-(4-aminophenyl)morpholin-3-oneDisconnection2->MorpholinoneChiral_SourceChiral Source((S)-Epichlorohydrin orGlycidyl Phthalimide)Disconnection2->Chiral_Source

Figure 1: Retrosynthetic disconnection showing the modular assembly of Rivaroxaban.

Detailed Pathway Analysis

Pathway A: The Linear "Chiral Pool" Route (Bayer Original)

This route builds the molecule linearly, starting from the morpholinone tail and constructing the oxazolidinone ring using a chiral precursor like (S)-glycidyl phthalimide.

  • Mechanism: The aniline nitrogen of the morpholinone attacks the epoxide. The ring is closed using a phosgene equivalent (CDI or phosgene itself).

  • Critical Drawback: The use of CDI (Carbonyldiimidazole) or Phosgene poses severe safety risks and generates significant waste. The deprotection of the phthalimide group often requires hydrazine, a known carcinogen.

Pathway B: The Convergent Route (Industrial Preferred)

This approach couples the 5-chlorothiophene acid chloride directly with a pre-formed S-aminomethyl oxazolidinone intermediate.

  • Innovation: It avoids late-stage ring formation. The oxazolidinone ring is formed early or purchased as a building block.

  • Key Reagent: (S)-Epichlorohydrin is used as the cheap chiral pool source.

  • Advantage: Higher convergence means fewer steps with the expensive thiophene moiety, reducing overall cost.

Pathway C: Catalytic Asymmetric Synthesis (Next-Gen)

Instead of starting with a chiral molecule, this route uses a pro-chiral aldehyde and a copper-ligand catalyst (Asymmetric Henry Reaction) to induce chirality.

  • Mechanism: A copper-bis(oxazoline) complex catalyzes the reaction between a nitro-compound and an aldehyde.

  • Advantage: Eliminates dependence on chiral pool availability.

  • Risk: Trace metal scavenging (removing Copper to <10 ppm) is difficult and costly for regulatory compliance.

Cost-Benefit & Performance Analysis

The following table synthesizes data from industrial patents and process chemistry literature to compare the three routes.

MetricPathway A: Linear (Phosgene/CDI)Pathway B: Convergent (Epichlorohydrin)Pathway C: Asymmetric Catalytic
Overall Yield Low (35–45%)High (55–65%) Moderate (40–50%)
Raw Material Cost MediumLow (Commodity chiral pool)High (Specialty ligands)
Step Count 6–7 Steps4–5 Steps 5–6 Steps
Atom Economy Poor (Loss of imidazole/CO2)GoodExcellent
Safety Profile High Risk (Phosgene/Hydrazine)Moderate (Epoxides)Good (No toxic gases)
E-Factor (Waste) High (>50 kg waste/kg product)Moderate (~25 kg/kg )Low (<15 kg/kg )
Scalability Difficult (Exothermic ring closure)Excellent (Standard coupling)Difficult (Catalyst stability)
Strategic Recommendation:
  • For Generic Manufacturing: Pathway B is the clear winner. It balances cost, safety, and IP freedom. The raw materials are commodities, and the chemistry is robust.

  • For Green Innovation: Pathway C offers the best long-term sustainability profile but requires significant investment in catalyst recovery technologies.

Experimental Protocol: The Convergent Synthesis (Pathway B)

Scope: Synthesis of the key intermediate 4-(4-aminophenyl)morpholin-3-one and its coupling. This protocol is adapted for a self-validating laboratory scale (10g).

Step 1: Preparation of the Morpholinone Tail

Note: This step avoids the formation of nitrosamine impurities by using catalytic hydrogenation instead of iron/acid reduction.

  • Reagents: 4-fluoronitrobenzene (1.0 eq), Morpholin-3-one (1.1 eq), K2CO3 (2.0 eq), DMSO (5 vol).

  • Procedure:

    • Charge DMSO and K2CO3 into a flask. Heat to 100°C.

    • Add 4-fluoronitrobenzene and Morpholin-3-one. Stir for 4 hours (TLC monitoring: disappearance of nitrobenzene).

    • Cool to 20°C and pour into ice water (20 vol). Filter the yellow precipitate (Nitro-intermediate).

    • Reduction: Dissolve the wet cake in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 3 atm H2 pressure for 6 hours.

    • Filter catalyst and concentrate.

    • Yield: ~85%. Purity: >98% (HPLC).

Step 2: The "Goldberg" Coupling (Key Step)

This step constructs the final amide bond without using thionyl chloride, reducing corrosion.

  • Reagents: 5-Chlorothiophene-2-carboxylic acid (1.0 eq), CDI (1.1 eq), Aminomethyl-oxazolidinone intermediate (1.0 eq), THF.

  • Procedure:

    • Dissolve the carboxylic acid in dry THF. Add CDI portion-wise at 0°C (Gas evolution: CO2).

    • Stir for 1 hour at RT to form the active acyl-imidazole.

    • Add the amine intermediate. Heat to 50°C for 3 hours.

    • Quench: Add 1M HCl (aq) to precipitate the product.

    • Purification: Recrystallize from Acetic Acid/Water.

    • Yield: 90-92%.

Process Workflow Visualization

Workflowcluster_0Step 1: Morpholinone Synthesiscluster_1Step 2: Convergent CouplingStart4-Fluoronitrobenzene+ MorpholinoneInterNitro-IntermediateStart->InterK2CO3, DMSO100°CReductPd/C HydrogenationInter->ReductAmineAmine Tail(Purified)Reduct->AmineH2, MeOHCouplingAmide BondFormationAmine->CouplingAcid5-Cl-ThiopheneAcidActivationAcyl-ImidazoleActive SpeciesAcid->ActivationCDI, THF0°CActivation->Coupling+ Amine TailFinalCrude RivaroxabanCoupling->FinalHCl Quench

Figure 2: Process flow for the convergent synthesis route, highlighting the critical hydrogenation and coupling stages.

Safety & Compliance: The Nitrosamine Factor

A critical, often overlooked aspect in cost-benefit analysis is regulatory risk .

  • Risk: Early routes used NaNO2/Acid for diazotization or specific oxidation steps. This can generate Nitrosamines (Class 1 Carcinogens).

  • Mitigation: The protocol above (Pathway B) strictly uses catalytic hydrogenation (Pd/C) rather than chemical reduction, eliminating the presence of nitrite sources.

  • Cost Impact: While Pd/C is expensive, the cost of a single regulatory recall due to nitrosamine contamination exceeds the catalyst cost by orders of magnitude.

References

  • Roehrig, S. et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry. Link

  • Perollier, C. et al. (2001). "Process for the preparation of substituted oxazolidinones". World Intellectual Property Organization, WO 01/47919. Link

  • Wehlan, H. et al. (2012). "Synthesis of Rivaroxaban". Organic Process Research & Development. Link

  • Foo, K. et al. (2014). "Green Chemistry in the Synthesis of Pharmaceuticals". Chemical Reviews.
  • European Medicines Agency (EMA). (2020). "Nitrosamine impurities in human medicinal products".[3][4] Link

comparative study of catalysts for Friedel-Crafts acylation of thiophenes

[1][2][3][4]

Executive Summary

The Friedel-Crafts acylation of thiophene is a cornerstone reaction in the synthesis of bioisosteres for drug development (e.g., Plavix precursors, antihistamines). Historically, this transformation relied on stoichiometric Lewis acids like aluminum chloride (

12

This guide objectively compares traditional homogeneous catalysts against modern heterogeneous solid acids. Our analysis identifies


 Zeolite as the superior catalytic system for standard acetylations

Mechanistic & Regioselective Grounding

To optimize catalyst selection, one must first understand the substrate's electronic bias. Thiophene undergoes electrophilic aromatic substitution (EAS) significantly faster than benzene (


The Regioselectivity Rule

Acylation occurs preferentially at the C2 position (

  • C2 Attack: The carbocation intermediate (Wheland intermediate) is stabilized by three resonance structures, allowing effective delocalization of the positive charge onto the sulfur.[3][4]

  • C3 Attack: The intermediate is stabilized by only two resonance structures, resulting in a higher activation energy barrier.[5][6]

Figure 1: Mechanism and Regioselectivity of Thiophene Acylation

ThiopheneAcylationcluster_C2C2 Pathway (Preferred)cluster_C3C3 Pathway (Disfavored)StartThiophene + Acylium Ion (R-C=O+)C2_InterC2-Intermediate(3 Resonance Forms)Start->C2_InterLow EaC3_InterC3-Intermediate(2 Resonance Forms)Start->C3_InterHigh EaC2_Product2-Acylthiophene(Major Product)C2_Inter->C2_Product-H+C3_Product3-Acylthiophene(Minor Product)C3_Inter->C3_Product-H+

Caption: Kinetic preference for C2-acylation due to superior resonance stabilization of the cationic intermediate.

Comparative Analysis of Catalytic Systems

The following data aggregates performance metrics from standard acetylation of thiophene with acetic anhydride.

Catalyst SystemPhaseYield (2-Acyl)Selectivity (C2:C3)ConditionsReusabilityGreen Score

Zeolite
Solid98.6% >99:160°C, 2hExcellent (Calcination)High

Homogeneous85-90%High0°C to RT, StoichiometricNone (Hydrolyzed)Low

Nanosheets
Solid>99%>99:1Solvent-free, RTGoodVery High

(85%)
Liquid95.0%High95°C, 5hLowMedium
HZSM-5 Solid<40%High60°C, 4hGoodHigh
Critical Insights
  • The Pore Size Factor:

    
     Zeolite outperforms HZSM-5 significantly (98.6% vs <40% conversion). This is directly attributed to pore topology. 
    
    
    has a larger 12-membered ring channel system (approx. 7.6 Å) allowing facile diffusion of the thiophene substrate and the acylated product. HZSM-5's smaller 10-membered channels restrict the formation of the transition state for this reaction.
  • Stoichiometry vs. Catalysis: Traditional

    
     is not a true catalyst in this context; it forms a stable 1:1 complex with the carbonyl product, requiring >1 equivalent of "catalyst" to drive the reaction to completion. This necessitates a water quench that destroys the aluminum species, creating large volumes of acidic aqueous waste.
    
  • Emerging Nanomaterials:

    
     nanosheets show promise for solvent-free applications, achieving quantitative yields via a combined Lewis/Bronsted acid mechanism on the surface, but are less commercially available than Zeolites.
    

Experimental Protocols

Protocol A: Green Synthesis (Recommended)

Catalyst:


Rationale:

Materials:

  • Thiophene (8.4 g, 0.1 mol)[2][4]

  • Acetic Anhydride (30.6 g, 0.3 mol)[2][4]

  • 
     Zeolite (1.2 g, activated at 550°C for 4h)
    

Workflow:

  • Activation: Ensure Zeolite is calcined to remove adsorbed water, which can deactivate acid sites.

  • Charge: In a 100 mL round-bottom flask, mix thiophene and acetic anhydride.

  • Catalysis: Add the activated

    
     Zeolite.[7][4]
    
  • Reaction: Heat to 60°C with vigorous magnetic stirring for 2 hours .

  • Workup: Filter the hot mixture to recover the catalyst.

  • Purification: The filtrate contains the product and excess acetic acid/anhydride.[4] Remove volatiles via rotary evaporation or distillation.

  • Catalyst Regen: Wash the filtered solid with acetone and re-calcine at 550°C for reuse.

Protocol B: Traditional Lewis Acid (Reference)

Catalyst: Aluminum Chloride (

Rationale:

Materials:

  • Thiophene (0.1 mol)[2][4]

  • Acetyl Chloride (0.11 mol)

  • 
     (0.12 mol) - Note the stoichiometric excess
    
  • Dichloromethane (DCM) or

    
     (Solvent)
    

Workflow:

  • Setup: Flame-dry glassware. Maintain

    
     atmosphere.
    
  • Complexation: Suspend

    
     in DCM at 0°C. Add Acetyl Chloride dropwise. (Generates the active Acylium ion).[6][8]
    
  • Addition: Add Thiophene in DCM dropwise, maintaining temp <5°C.

  • Reaction: Stir at 0°C for 1h, then warm to Room Temp for 2h.

  • Quench (Hazardous): Pour mixture over ice/HCl to break the Aluminum-Product complex.

  • Extraction: Extract aqueous layer with DCM. Wash organic layer with

    
     and Brine.
    
  • Waste: Dispose of acidic aluminum waste according to heavy metal protocols.

Catalyst Selection Decision Matrix

Use this logic flow to select the appropriate catalyst for your specific drug discovery campaign.

Figure 2: Catalyst Selection Workflow

CatalystSelectionStartStart: Thiophene AcylationScaleReaction Scale?Start->ScaleSmallScaleDiscovery (<1g)Scale->SmallScaleLargeScaleProcess (>100g)Scale->LargeScaleSubstrateSubstrate Sensitivity?AcidSensAcid Sensitive Groups?SmallScale->AcidSensResinUse H-Beta Zeolite(Best Balance)LargeScale->ResinGreen/Cost EffectiveAcidSens->ResinYes (Mild)AlCl3Use AlCl3 or SnCl4(High Activity/High Waste)AcidSens->AlCl3No (Robust)SnO2Use SnO2 Nanosheets(Solvent Free)Resin->SnO2If Solvent-Free req.

Caption: Decision tree prioritizing green chemistry and scalability unless substrate reactivity dictates stronger Lewis acids.

References

  • BenchChem. A Comparative Guide to Catalysts for Thiophene Acylation. BenchChem Application Notes. 2

  • TSI Journals. Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[1] 1

  • MDPI. Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Molecules 2026. 9

  • NIH. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. PubMed Central. 8

  • Asian Pubs. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. 10

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific properties to ensure safe, compliant, and responsible waste management.

Hazard Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the material's inherent risks. 5-(5-Chloro-2-thienyl)-5-oxovaleric acid is a complex organic molecule with distinct features that dictate its handling and disposal pathway.

  • Halogenated Organic Compound: The presence of a chlorine atom on the thiophene ring classifies this compound as a halogenated organic. This is the single most critical factor for waste segregation, as halogenated wastes require specific high-temperature incineration protocols to prevent the formation of persistent environmental pollutants like dioxins.[1] Mixing this with non-halogenated waste streams can lead to regulatory non-compliance and environmental harm.[2][3]

  • Carboxylic Acid: The valeric acid chain imparts acidic properties. While likely a weak acid, it is incompatible with bases and strong oxidizing agents and may be corrosive or irritating to skin and eyes.[4][5] Therefore, it must not be stored in incompatible containers like certain metals.[6]

Table 1: Hazard Profile and Chemical Characteristics

PropertyClassification & Rationale
Chemical Class Halogenated Organic Acid
Primary Hazard Halogenated Waste. Requires segregation for specialized incineration.[1]
Physical Hazards May cause skin and eye irritation or corrosion upon contact.[5][11]
Health Hazards Assumed to be harmful if swallowed or inhaled.[12][13] Prudent practice dictates handling as a potential carcinogen.[7]
Reactivity Incompatible with strong bases, acids, and oxidizing agents.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure appropriate PPE is worn. The goal is to create a complete barrier against potential exposure.

Table 2: Required Personal Protective Equipment

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for perforations before use and change immediately if contamination occurs.[13][14]
Eyes Safety gogglesMust provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high splash risk.[5][15]
Body Laboratory coatA fully buttoned, flame-resistant lab coat provides necessary body coverage.[14]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and preparation of waste must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[14]

Waste Collection and Segregation: A Step-by-Step Protocol

Adherence to a strict segregation protocol is not merely a suggestion—it is a regulatory requirement mandated by agencies like the Environmental Protection Agency (EPA).[6][16]

  • Select the Correct Waste Container:

    • Obtain a dedicated hazardous waste container compatible with halogenated organic acids (e.g., a high-density polyethylene or glass container).[4][17]

    • Ensure the container is in good condition, free of damage, and has a secure, leak-proof screw cap.[2][16] Funnels left in the opening are not a substitute for a sealed cap.[4]

  • Properly Label the Container:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office.[2][18]

    • The label must, at a minimum, include the words "Hazardous Waste" .[19]

    • Write out the full chemical name: "Waste 5-(5-Chloro-2-thienyl)-5-oxovaleric acid" . Do not use abbreviations or chemical formulas.[2][4] If other halogenated solvents are added to this container, their full names must also be listed.[1]

    • Indicate the accumulation start date (the date the first drop of waste is added).[20]

  • Waste Accumulation:

    • Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".[14]

    • Liquid Waste: If the compound is in solution with other halogenated solvents (e.g., dichloromethane, chloroform), it can be collected in a "Halogenated Organic Liquid Waste" container.[1][2] Do not mix with non-halogenated solvents like hexane or ethanol.[3][4]

    • Container Capacity: Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[3][6]

  • Seal and Store:

    • Keep the waste container securely sealed at all times, except when actively adding waste.[2][17]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[16][19]

    • The SAA must be under the direct supervision of laboratory personnel.[6] Use secondary containment (such as a chemical-resistant tub) to prevent spills from spreading.[16][18]

Disposal Pathway Decision Logic

The following diagram outlines the critical decision-making process for ensuring compliant disposal of 5-(5-Chloro-2-thienyl)-5-oxovaleric acid waste.

G start Waste Generated (Solid or Liquid) characterize Characterize Waste Is it a Halogenated Organic? start->characterize Step 1 select_container Select Compatible Container (e.g., HDPE, Glass) characterize->select_container Step 2 (Answer: Yes) label_container Affix 'Hazardous Waste' Label - List Full Chemical Name(s) - Add Accumulation Start Date select_container->label_container Step 3 add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste Step 4 seal_store Seal Container Securely Store in SAA with Secondary Containment add_waste->seal_store Step 5 pickup Arrange for EHS Pickup (Submit Online Request) seal_store->pickup Step 6

Sources

Personal protective equipment for handling 5-(5-Chloro-2-thienyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 15362-23-9

Executive Summary: The "Precautionary Principle" Approach

As a Senior Application Scientist, I often see researchers underestimate intermediates like 5-(5-Chloro-2-thienyl)-5-oxovaleric acid . Because it is a specific pharmaceutical building block (often associated with the synthesis of Factor Xa inhibitors like Rivaroxaban), comprehensive toxicological data is frequently less available than for commodity chemicals.

The Core Directive: You must handle this compound not just based on what is known, but based on the structural hazards of halogenated thiophenes and organic acids . The presence of the chlorothiophene moiety suggests potential for sensitization and significant mucosal irritation, while the carboxylic acid tail dictates corrosivity risks to eyes and mucous membranes.

This guide treats CAS 15362-23-9 as a High-Hazard Irritant/Sensitizer .

Part 1: Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) and analogous thiophene derivatives, the following hazard profile drives our safety decisions:

Hazard CategoryLikely GHS ClassificationPhysiological Mechanism
Respiratory STOT SE 3 (H335) Fine powder inhalation causes immediate upper respiratory tract inflammation. Thiophene rings can be metabolically activated to reactive epoxides.
Skin/Contact Skin Irrit. 2 (H315) Organic acidity (pK ~4-5) combined with lipophilic thiophene allows dermal penetration and local irritation.
Ocular Eye Irrit.[1][2][3][4][5] 2A (H319) Acidic dusts are hygroscopic; upon contact with ocular moisture, they create localized acidic zones, risking corneal opacity.
Systemic Acute Tox.[1][2] (Oral/Dermal) Data Limited. Treat as Harmful (H302).[2] Halogenated aromatics often carry higher hepatic burdens.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab attire." The following PPE configuration is the minimum requirement for handling >50mg of solid material.

Hand Protection: The "Double-Donning" Protocol
  • Material: Nitrile Rubber (minimum 0.11 mm thickness).

  • Logic: Thiophene derivatives can permeate thin latex. Nitrile offers superior chemical resistance to the organic acids and common solvents (DCM, Ethyl Acetate) used to dissolve this compound.

  • Protocol:

    • Inner Glove: Standard 4-mil Nitrile (Bright color, e.g., Orange/Purple).

    • Outer Glove: Standard 4-mil Nitrile (Blue/White).

    • Why? This allows immediate visual detection of breaches. If the outer glove tears, the inner glove protects while you retreat.

Respiratory Protection
  • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If outside hood): N95 or P100 Particulate Respirator.

  • Critical Note: This compound is a solid powder. Static electricity during weighing can cause "dust fly." A fume hood is your primary lung protection; the mask is a fail-safe.

Eye & Face Protection[2][3][4][5][6][7][8][9][10]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Prohibited: Safety glasses with side shields.

  • Reasoning: Fine acidic powders can drift around side shields. Goggles form a seal that prevents dust migration into the tear film.

Body Protection
  • Standard: 100% Cotton Lab Coat (High-buttoned).

  • Enhanced: Tyvek® sleeves or apron if handling >10 grams, to prevent cuff contamination.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision-making logic for handling this compound, integrating safety checks into the experimental flow.

SafetyProtocol Start Start: Handling CAS 15362-23-9 RiskCheck Risk Assessment: Is Mass > 100mg? Start->RiskCheck HighRiskPPE High Risk PPE: Double Nitrile + Tyvek Sleeves Designated Balance Area RiskCheck->HighRiskPPE Yes StdPPE Standard PPE: Single Nitrile + Goggles Fume Hood Work RiskCheck->StdPPE No Weighing Weighing Protocol: Use Anti-Static Gun Pre-weigh boat inside hood HighRiskPPE->Weighing StdPPE->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exothermic Risk) Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with Dilute NaHCO3 (Neutralization) Solubilization->Cleanup Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal

Figure 1: Operational Logic Flow for handling 5-(5-Chloro-2-thienyl)-5-oxovaleric acid, differentiating risk levels based on quantity.

Part 4: Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Phase)
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Thiophene-based powders are often dry and prone to static charge, causing them to "jump" onto gloves and cuffs.

  • Neutralization Prep: Prepare a beaker of 5% Sodium Bicarbonate (

    
    ) solution. This acts as your immediate decontamination agent for spills, neutralizing the carboxylic acid group.
    
Phase 2: Weighing (The Critical Moment)
  • Don PPE: Put on double gloves and goggles.

  • Transfer: Move the container into the fume hood. Do not open the container on an open bench.

  • Weighing:

    • If the balance is outside the hood: Tare a closed vial inside the hood. Add solid. Cap tightly. Move to balance. Weigh. Return to hood to adjust.

    • Never transport an open spatula of this powder across the lab.

Phase 3: Cleanup & Decontamination[7][11]
  • Wipe Down: Use a paper towel soaked in the 5%

    
     solution to wipe the balance area and the exterior of the chemical bottle. This converts trace acid residues into water-soluble salts.
    
  • Doffing:

    • Remove outer gloves and dispose of them as solid hazardous waste.

    • Wash inner gloves with soap and water before removing them.

Part 5: Disposal Strategy

Proper disposal is a legal and environmental imperative, especially for halogenated compounds.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid"Solid Waste: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid. Toxic/Irritant."[1][2][6]
Liquid Waste Halogenated Organic "Halogenated Organic Solvents + Trace Organic Acids."
Contaminated Sharps Hazardous SharpsStandard Sharps Bin (Do not recap needles).

Why "Halogenated"? Even though this is an acid, the presence of the Chlorine (Cl) atom on the thiophene ring mandates that it goes into the Halogenated waste stream. Mixing it with non-halogenated solvents (like Acetone/Methanol waste) can cause costly violations during incineration, as halogenated compounds require higher burn temperatures to prevent dioxin formation.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: 5-(5-Chloro-2-thienyl)-5-oxovaleric acid. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiophene derivatives and general classification guidelines. [Link]

  • University of Illinois Division of Research Safety. Halogenated Solvent and Organic Acid Waste Disposal Guidelines. [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chloro-2-thienyl)-5-oxovaleric acid
Reactant of Route 2
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5-(5-Chloro-2-thienyl)-5-oxovaleric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.